molecular formula C33H57N3O18 B1439790 DNP-PEG12-acid

DNP-PEG12-acid

Katalognummer: B1439790
Molekulargewicht: 783.8 g/mol
InChI-Schlüssel: NPMXZVXDKCQLJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DNP-PEG12-acid is a useful research compound. Its molecular formula is C33H57N3O18 and its molecular weight is 783.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N3O18/c37-33(38)3-5-43-7-9-45-11-13-47-15-17-49-19-21-51-23-25-53-27-28-54-26-24-52-22-20-50-18-16-48-14-12-46-10-8-44-6-4-34-31-2-1-30(35(39)40)29-32(31)36(41)42/h1-2,29,34H,3-28H2,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMXZVXDKCQLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N3O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DNP-PEG12-acid: A Comprehensive Technical Guide for Biochemical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG12-acid is a bifunctional molecule increasingly utilized in biochemistry and drug development. It features a dinitrophenyl (DNP) group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of moieties imparts versatile functionality, enabling its use as a flexible linker in advanced bioconjugation strategies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs), as an affinity tag, and in fluorescence resonance energy transfer (FRET) assays. The PEG linker enhances aqueous solubility and can improve the pharmacokinetic properties of conjugated molecules by reducing immunogenicity and non-specific binding.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its application in designing and executing biochemical experiments.

PropertyValueReference
Molecular Formula C33H57N3O18[3][4][5]
Molecular Weight 783.82 g/mol
CAS Number 1334178-00-5
Purity Typically ≥95% or ≥98%
Appearance Varies (often a solid or oil)N/A
Solubility Soluble in aqueous media, DMSO, DMF
Storage Conditions -20°C

Core Applications in Biochemistry

Linker for PROTAC Synthesis

This compound is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility between the two ligands of the PROTAC, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Logical Workflow for PROTAC Synthesis using a PEG Linker

G cluster_synthesis PROTAC Synthesis E3 Ligase Ligand E3 Ligase Ligand Intermediate 1 Intermediate 1 E3 Ligase Ligand->Intermediate 1 Amide Coupling This compound This compound This compound->Intermediate 1 Target Protein Ligand Target Protein Ligand Final PROTAC Final PROTAC Target Protein Ligand->Final PROTAC Intermediate 1->Final PROTAC Amide Coupling

Caption: PROTAC synthesis workflow.

Bioconjugation and Drug Delivery

The carboxylic acid terminus of this compound allows for its covalent conjugation to primary amines on proteins, peptides, antibodies, or other therapeutic molecules through the formation of a stable amide bond. This process, often facilitated by coupling agents like EDC and HATU, is a cornerstone of bioconjugation. The attached PEG chain can enhance the solubility and stability of the resulting conjugate, and may reduce its immunogenicity and toxicity. This makes this compound a useful tool in developing targeted drug delivery systems. The PEGylation of therapeutic molecules can prolong their circulation time in the body.

Affinity Tagging and Immunoassays

The DNP group functions as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. This property is exploited to generate antibodies with high affinity and specificity for the DNP moiety. Consequently, this compound can be used as an affinity tag, providing a powerful alternative to the biotin-streptavidin system in various applications such as protein purification, immunoprecipitation, and immunoassays like ELISA and Western blotting.

Antibody TypeAffinity (M⁻¹)Reference
Monoclonal anti-DNP antibodies10¹⁰ to 10¹¹
Monoclonal anti-DNP-SL antibodies5.0 x 10⁴ to >1.0 x 10⁸

Signaling Pathway for DNP-based Affinity Purification

G cluster_purification Affinity Purification DNP_Protein DNP-Conjugated Protein of Interest Complex Protein-Antibody-Bead Complex DNP_Protein->Complex Anti_DNP_Bead Anti-DNP Antibody Immobilized on Bead Anti_DNP_Bead->Complex Wash Wash to Remove Unbound Proteins Complex->Wash Elution Elute Purified Protein Wash->Elution Purified_Protein Purified Protein of Interest Elution->Purified_Protein

Caption: DNP-based affinity purification workflow.

Fluorescence Resonance Energy Transfer (FRET) Assays

The DNP group can serve as an efficient quencher for certain fluorophores, such as tryptophan and (7-Methoxycoumarin-4-yl)acetyl (Mca). This property is leveraged in the design of FRET-based assays to monitor enzyme activity. In a typical setup, a peptide substrate is synthesized with a fluorophore on one side of the cleavage site and the DNP-PEG linker on the other. In the intact substrate, the proximity of the DNP group quenches the fluorescence. Upon enzymatic cleavage of the peptide, the fluorophore and the quencher are separated, leading to an increase in fluorescence that can be measured to quantify enzyme kinetics. The Förster distance (R₀) for the ACC/dnp pair has been reported to be 34.7 Å.

Experimental Protocols

General Protocol for Amide Coupling of this compound to a Primary Amine

This protocol describes a general method for conjugating this compound to a protein or other molecule containing a primary amine using EDC and NHS (or HATU). Optimization may be required for specific applications.

Materials:

  • This compound

  • Protein or molecule with a primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Reaction Buffer (e.g., MES buffer, pH 4.5-6.0 for EDC/NHS; PBS or HEPES, pH 7.2-8.0 for HATU)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Dissolve Reactants: Dissolve this compound in an appropriate organic solvent like DMSO or DMF to create a stock solution. Dissolve the amine-containing molecule in the chosen reaction buffer.

  • Activation of Carboxylic Acid (EDC/NHS method):

    • Add a molar excess (typically 1.5-5 equivalents) of EDC and NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Coupling Reaction:

    • Add the activated this compound solution to the solution of the amine-containing molecule.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.

  • Alternative Coupling with HATU:

    • Dissolve this compound in an anhydrous organic solvent (e.g., DMF).

    • Add HATU (1.1-1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

    • After a brief pre-activation (5-15 minutes), add the amine-containing molecule.

    • Let the reaction proceed for 1-4 hours at room temperature.

  • Quenching: Add the quenching solution to stop the reaction by reacting with any unreacted NHS-esters or activated carboxylic acids.

  • Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method to isolate the DNP-PEG12-conjugated product.

  • Characterization: Confirm the conjugation and purity of the final product using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

G

References

An In-depth Technical Guide to the Mechanism of Action of DNP-PEG12-acid in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation (TPD) has ushered in a new era of therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. While Proteolysis-Targeting Chimeras (PROTACs) that hijack the ubiquitin-proteasome system have been at the forefront of this revolution, an expanding toolkit of degrader technologies is emerging. This guide focuses on the mechanism of action of DNP-PEG12-acid, a bifunctional molecule that operates within the paradigm of lysosome-mediated protein degradation, a pathway with the potential to target extracellular and membrane-bound proteins that are inaccessible to traditional PROTACs.

Contrary to initial assumptions that might place it within the conventional PROTAC framework, this compound and similar constructs do not typically function by recruiting an E3 ubiquitin ligase. Instead, the dinitrophenyl (DNP) moiety acts as a specific ligand for a target protein of interest (POI), particularly DNP-binding antibodies. The polyethylene glycol (PEG) linker then connects this targeting arm to a lysosome-targeting ligand, directing the entire complex for degradation within the lysosome. This approach is conceptually similar to technologies like Lysosome-Targeting Chimeras (LYTACs) and Molecular Degraders of Extracellular Proteins (MoDE-As).[1][2]

This technical guide will provide a comprehensive overview of the mechanism, quantitative data, and detailed experimental protocols associated with the use of this compound in targeted protein degradation.

Mechanism of Action: A Lysosomal Degradation Pathway

The primary mechanism of action for a degrader utilizing this compound involves the hijacking of the endo-lysosomal pathway to achieve the degradation of a target protein that recognizes the DNP hapten. This process can be broken down into the following key steps:

  • Ternary Complex Formation: The bifunctional degrader, consisting of the DNP "warhead," the PEG linker, and a lysosome-targeting ligand, forms a ternary complex with the DNP-binding target protein and a lysosome-shuttling receptor on the cell surface. A common lysosome-targeting receptor utilized in this context is the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes.[1][2]

  • Endocytosis: The formation of this ternary complex triggers clathrin-mediated endocytosis, leading to the internalization of the complex into the cell within an endosome.[1]

  • Lysosomal Trafficking: The endosome containing the ternary complex matures and fuses with a lysosome.

  • Degradation: Within the acidic environment of the lysosome, the target protein is degraded by lysosomal proteases. The degrader molecule, having fulfilled its role, may be released and recycled.

This mechanism is distinct from the ubiquitin-proteasome pathway, which relies on the tagging of target proteins with ubiquitin for subsequent degradation by the proteasome. The lysosomal pathway opens up the possibility of degrading extracellular and membrane-bound proteins, significantly expanding the "druggable" proteome.

Quantitative Data

For instance, a study on a D-MoDE-A molecule, which uses a dinitrophenyl group to target an α-DNP antibody for degradation via the ASGPR, demonstrated a significant and accelerated depletion of the target antibody from serum in vivo. This provides compelling evidence for the feasibility and potential potency of DNP-targeted lysosomal degradation.

The following table summarizes the key parameters used to evaluate the performance of such degraders:

ParameterDescriptionTypical Assay
DC50 The concentration of the degrader that induces 50% degradation of the target protein at a specific time point.Western Blot, Flow Cytometry, ELISA
Dmax The maximum percentage of target protein degradation achievable with the degrader.Western Blot, Flow Cytometry, ELISA
Degradation Rate The speed at which the target protein is degraded upon treatment with the degrader.Time-course Western Blot or Flow Cytometry

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the activity of a this compound-containing degrader targeting a DNP-binding protein.

Protocol 1: Synthesis of a DNP-PEG12-Lysosome Targeting Ligand Conjugate

This protocol describes the general steps for conjugating this compound to a lysosome-targeting ligand, for example, a tri-GalNAc ligand that targets the ASGPR.

Materials:

  • This compound

  • Tri-GalNAc ligand with a reactive amine group (e.g., Tri-GalNAc-PEG-amine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) for characterization

Procedure:

  • Activation of this compound: Dissolve this compound in anhydrous DMF. Add NHS and DCC in equimolar amounts. Stir the reaction at room temperature for 4-6 hours to form the NHS ester of DNP-PEG12.

  • Coupling Reaction: In a separate flask, dissolve the Tri-GalNAc-PEG-amine in anhydrous DMF and add a slight excess of TEA. Add the activated DNP-PEG12-NHS ester solution dropwise to the amine solution.

  • Reaction Monitoring: Allow the reaction to proceed overnight at room temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Purification: Once the reaction is complete, filter the reaction mixture to remove the dicyclohexylurea byproduct. Purify the crude product by preparative HPLC using a suitable gradient of acetonitrile in water.

  • Characterization: Confirm the identity and purity of the final DNP-PEG12-Tri-GalNAc conjugate by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Degradation Assay using Western Blot

This protocol details the steps to assess the degradation of a target DNP-binding protein in a relevant cell line (e.g., HepG2 cells, which express ASGPR).

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • DNP-PEG12-Tri-GalNAc degrader

  • Target DNP-binding protein (e.g., a monoclonal anti-DNP antibody)

  • Vehicle control (e.g., DMSO)

  • Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

  • Cell Treatment: Treat the cells with increasing concentrations of the DNP-PEG12-Tri-GalNAc degrader. Include a vehicle-only control. To confirm lysosomal degradation, pre-treat a set of wells with a lysosomal inhibitor for 1 hour before adding the degrader.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax.

Protocol 3: Flow Cytometry Analysis of Target Protein Degradation

This protocol provides a method for quantifying the degradation of a cell-surface DNP-binding protein.

Materials:

  • Cells expressing the target DNP-binding protein on their surface

  • DNP-PEG12-Tri-GalNAc degrader

  • Vehicle control (e.g., DMSO)

  • Fluorescently labeled antibody that recognizes the target protein

  • FACS buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the DNP-PEG12-Tri-GalNAc degrader at various concentrations for the desired time.

  • Cell Staining:

    • Harvest the cells and wash them with FACS buffer.

    • Incubate the cells with a fluorescently labeled primary antibody against the target protein for 30-60 minutes on ice.

    • Wash the cells twice with FACS buffer to remove unbound antibody.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the stained cells.

  • Data Analysis: Calculate the percentage of degradation by comparing the MFI of the degrader-treated cells to the vehicle-treated cells. Plot the percentage of degradation against the degrader concentration to determine the DC50 and Dmax.

Mandatory Visualizations

Signaling Pathway Diagram

DNP_Degrader_Mechanism cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space DNP-Degrader DNP-PEG12-Tri-GalNAc TargetProtein DNP-Binding Protein DNP-Degrader->TargetProtein ASGPR ASGPR DNP-Degrader->ASGPR Tri-GalNAc binds Endosome Endosome ASGPR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion DegradedFragments Degraded Protein Fragments Lysosome->DegradedFragments Proteolytic Degradation

Caption: Mechanism of this compound mediated protein degradation via the endo-lysosomal pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesize DNP-PEG12-Degrader Purification HPLC Purification Synthesis->Purification Characterization MS & NMR Analysis Purification->Characterization CellCulture Cell Culture (e.g., HepG2) Characterization->CellCulture Treatment Treat cells with Degrader CellCulture->Treatment Lysis Cell Lysis Treatment->Lysis FlowCytometry Flow Cytometry Analysis Treatment->FlowCytometry Quantification Protein Quantification Lysis->Quantification WesternBlot Western Blot Analysis Quantification->WesternBlot DataAnalysis Calculate DC50 & Dmax WesternBlot->DataAnalysis FlowCytometry->DataAnalysis

Caption: Workflow for the synthesis and evaluation of a DNP-targeted protein degrader.

Conclusion

This compound represents a versatile tool in the expanding field of targeted protein degradation. Its mechanism of action, which leverages the endo-lysosomal pathway through specific targeting of DNP-binding proteins, offers a powerful strategy to degrade extracellular and membrane-associated proteins. This in-depth guide provides the foundational knowledge, key quantitative parameters, and detailed experimental protocols necessary for researchers to design, synthesize, and evaluate novel degraders based on this innovative modality. As the field continues to evolve, the principles and methodologies outlined here will serve as a valuable resource for the development of the next generation of targeted therapeutics.

References

The Pivotal Role of the Dinitrophenyl (DNP) Group in DNP-PEG12-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG12-acid is a heterobifunctional molecule that has carved a significant niche in biomedical research and drug development. Its utility stems from the unique and synergistic properties of its three core components: the dinitrophenyl (DNP) group, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This guide provides a comprehensive technical overview of the fundamental role of the DNP group within this construct, detailing its applications, the underlying immunological principles, and relevant experimental protocols.

The DNP group, a small organic molecule, functions as a quintessential hapten.[1][2] A hapten is a molecule that is not immunogenic on its own but can elicit a robust immune response when conjugated to a larger carrier molecule, such as a protein.[1][2] This property is central to the functionality of this compound, enabling its use as a versatile tool for eliciting, detecting, and manipulating immune responses. The PEG12 linker serves as a hydrophilic spacer, enhancing the solubility and bioavailability of the molecule while providing a flexible connection to the terminal carboxylic acid, which in turn allows for covalent conjugation to a variety of molecules bearing primary amine groups.[3]

Core Function of the DNP Group: A High-Affinity Immunological Handle

The primary role of the DNP group in this compound is to act as a potent immunological determinant. When a molecule of interest is conjugated to this compound and introduced into an in vivo or in vitro system, the DNP moiety can be specifically recognized by anti-DNP antibodies. This interaction is characterized by high affinity and specificity, making the DNP group an excellent affinity tag.

The generation of high-titer, high-affinity anti-DNP antibodies is a well-established immunological procedure. Immunization of animals with a DNP-carrier conjugate (e.g., DNP-Keyhole Limpet Hemocyanin, DNP-KLH) leads to the production of monoclonal or polyclonal antibodies that can recognize the DNP hapten with high precision. This robust and predictable immune response is the foundation for the widespread use of DNP in various immunological assays and applications.

Quantitative Data: Binding Affinity of Anti-DNP Antibodies

The interaction between the DNP hapten and anti-DNP antibodies is characterized by a strong binding affinity, typically quantified by the equilibrium dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity. While the precise affinity can vary depending on the specific antibody clone and isotype, anti-DNP antibodies are known for their high affinities, often in the nanomolar to picomolar range.

Antibody TypeIsotypeAssociation Constant (Ka) (L/mol)Dissociation Constant (Kd) (M)Reference
Monoclonal Murine Anti-DNPIgE0.87 x 1071.15 x 10-7
Monoclonal Murine Anti-DNPIgG11.91 x 1085.24 x 10-9
Monoclonal Murine Anti-DNP-High affinities ranging from 1010 to 1011 M-1 (Ka)10-10 to 10-11

Note: The dissociation constant (Kd) is the reciprocal of the association constant (Ka).

Experimental Protocols

The DNP group's function as a hapten is leveraged in a multitude of experimental techniques. Below are detailed methodologies for key experiments involving DNP-conjugated molecules.

Enzyme-Linked Immunosorbent Assay (ELISA) for the Detection of DNP-conjugated Molecules

This protocol outlines a standard indirect ELISA to detect and quantify a DNP-conjugated protein.

Materials:

  • 96-well microtiter plate

  • DNP-conjugated protein (antigen)

  • Carbonate-bicarbonate buffer (coating buffer)

  • Bovine Serum Albumin (BSA) or other blocking agent in Phosphate Buffered Saline (PBS)

  • Primary antibody: Anti-DNP antibody (e.g., rabbit anti-DNP)

  • Secondary antibody: Enzyme-conjugated anti-rabbit IgG (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Antigen Coating: Dilute the DNP-conjugated protein to a suitable concentration (e.g., 1-10 µg/mL) in coating buffer. Add 100 µL of the diluted antigen to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Primary Antibody Incubation: Dilute the anti-DNP primary antibody in blocking buffer to the recommended concentration. Add 100 µL of the diluted antibody to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer. Add 100 µL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Development: Add 100 µL of the substrate solution to each well. Incubate at room temperature until sufficient color development is observed (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis: A standard curve can be generated using known concentrations of the DNP-conjugated protein to quantify the amount in unknown samples.

Flow Cytometry for Detecting DNP-labeled Cells

This protocol describes the use of a DNP-conjugated molecule to label cells for detection by flow cytometry.

Materials:

  • Cell suspension

  • This compound conjugated to a cell-binding ligand

  • Fluorochrome-conjugated anti-DNP antibody (e.g., FITC-anti-DNP)

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the target cells at a concentration of 1x106 cells/mL in ice-cold flow cytometry staining buffer.

  • DNP Conjugate Staining: Add the this compound conjugated ligand to the cell suspension at a pre-determined optimal concentration. Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with 1-2 mL of ice-cold flow cytometry staining buffer by centrifugation (e.g., 300 x g for 5 minutes) and resuspension.

  • Anti-DNP Antibody Staining: Resuspend the cell pellet in the flow cytometry staining buffer containing the fluorochrome-conjugated anti-DNP antibody at its optimal concentration. Incubate for 30 minutes on ice, protected from light.

  • Washing: Repeat the washing step as in step 3.

  • Resuspension: Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer (e.g., 300-500 µL).

  • Data Acquisition: Analyze the stained cells on a flow cytometer, detecting the fluorescence signal from the anti-DNP antibody.

PROTAC Synthesis using this compound

This compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The DNP group in this context can be used for purification or as a handle for further modifications.

General Principle: The carboxylic acid of this compound is activated and then reacted with an amine-containing E3 ligase ligand or a protein of interest (POI) ligand.

Materials:

  • This compound

  • Amine-containing ligand (for E3 ligase or POI)

  • Peptide coupling reagents (e.g., HATU, HOBt)

  • Amine base (e.g., DIPEA)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Activation of this compound: Dissolve this compound in the anhydrous solvent. Add the coupling reagents and the amine base. Stir the reaction mixture at room temperature for a short period (e.g., 15-30 minutes) to activate the carboxylic acid.

  • Coupling Reaction: Add the amine-containing ligand to the activated this compound solution.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, typically for several hours to overnight. Monitor the progress of the reaction by a suitable analytical technique such as LC-MS.

  • Work-up and Purification: Once the reaction is complete, the product can be purified using standard chromatographic techniques, such as flash column chromatography or preparative HPLC.

Signaling Pathways Involving the DNP Group

The DNP hapten, when part of a larger antigen complex, can trigger specific and potent signaling cascades in immune cells.

DNP-Antigen Mediated FcεRI Signaling in Mast Cells

Cross-linking of IgE-FcεRI complexes on the surface of mast cells or basophils by a multivalent DNP-antigen is a classic model for studying allergic responses and degranulation.

FceRI_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FceRI FcεRI Lyn Lyn FceRI->Lyn Activates Syk Syk FceRI->Syk Recruits & Activates IgE IgE IgE->FceRI Bound to DNP_Antigen DNP-Antigen DNP_Antigen->IgE Binds Lyn->FceRI Phosphorylates ITAMs LAT LAT Syk->LAT Phosphorylates MAPK_Pathway MAPK Pathway (ERK, p38, JNK) Syk->MAPK_Pathway Initiates PLCg PLCγ LAT->PLCg Recruits & Activates IP3 IP3 PLCg->IP3 Generates DAG DAG PLCg->DAG Generates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Activates Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation Cytokine_Production Cytokine Production MAPK_Pathway->Cytokine_Production B_Cell_Activation cluster_B_Cell B-Cell cluster_T_Cell Helper T-Cell BCR B-Cell Receptor (Surface IgM/IgD) Internalization Internalization & Processing BCR->Internalization DNP_Carrier DNP-Carrier Conjugate DNP_Carrier->BCR Binds to DNP MHC_II MHC Class II Internalization->MHC_II Presents Carrier Peptide TCR T-Cell Receptor MHC_II->TCR Recognizes Carrier_Peptide Carrier Peptide Carrier_Peptide->MHC_II CD40L CD40L TCR->CD40L Upregulates Cytokines Cytokines (IL-4, IL-5) TCR->Cytokines Secretes CD40 CD40 CD40L->CD40 Binds B_Cell_Activation_Outcome B-Cell Proliferation & Differentiation (Anti-DNP Antibody Production) CD40->B_Cell_Activation_Outcome Cytokines->B_Cell_Activation_Outcome

References

The Role of the PEG12 Linker in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of linkers is a cornerstone of modern drug design, particularly in the development of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteasome-Targeting Chimeras (PROTACs). Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to favorably modulate the physicochemical and pharmacological properties of bioconjugates. This technical guide provides an in-depth exploration of the PEG12 linker, a discrete PEG molecule comprising 12 ethylene glycol units, and its applications in drug discovery.

Core Concepts of PEGylation and the PEG12 Linker

Polyethylene glycol is a hydrophilic, biocompatible, and non-immunogenic polymer that, when used as a linker, can enhance the solubility and stability of conjugated molecules.[1][2][3] Discrete PEG linkers, such as PEG12, offer the advantage of a defined molecular weight and length, leading to more homogeneous conjugates with improved batch-to-batch reproducibility.[1] The PEG12 linker provides a balance of flexibility and length, acting as a spacer to connect a targeting moiety (like an antibody) to a payload (such as a cytotoxic drug) while minimizing steric hindrance.[4]

The primary benefits of incorporating a PEG12 linker in drug design include:

  • Enhanced Solubility: The hydrophilic nature of the PEG12 linker can counteract the hydrophobicity of many potent cytotoxic payloads, reducing the propensity for aggregation and improving the overall solubility of the conjugate.

  • Improved Pharmacokinetics: The hydrodynamic radius of a drug conjugate can be increased by the PEG12 linker, which can lead to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the therapeutic agent in the target tissue.

  • Reduced Immunogenicity: The PEG chain can shield the payload and portions of the targeting molecule from the immune system, potentially lowering the risk of an immune response.

Quantitative Analysis of PEG12 Linker Performance

The length of the PEG linker is a critical parameter that influences the therapeutic index of an ADC. The following tables summarize quantitative data from various studies to illustrate the impact of PEG linker length, including PEG12, on key performance metrics.

Linker LengthAverage DARIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Pharmacokinetics (Clearance)Reference
No PEG VariableHigh PotencyModerateHigh
PEG4 ~3.0High PotencyImprovedModerate
PEG8 ~2.7High PotencySignificantly ImprovedLow
PEG12 ~2.7-3.0 High Potency Significantly Improved Low
PEG24 VariableSlightly Reduced PotencyImprovedVery Low
Pendant (2xPEG12) ~8.0High PotencyHighly ImprovedVery Low

Table 1: Comparative Performance of ADCs with Varying PEG Linker Lengths. This table provides a summary of general trends observed across different studies. The specific values can vary depending on the antibody, payload, and tumor model used.

ParameterPEG0PEG8PEG12PEG24
Clearance (mL/kg/day) >46.3~10~7.3<5
In Vitro Potency (IC50, ng/mL) ~10~10~10Variable

Table 2: Quantitative Impact of PEG Linker Length on ADC Pharmacokinetics and In Vitro Potency. This table highlights the general trend of decreasing clearance with increasing PEG linker length, while in vitro potency often remains high for shorter to medium-length linkers.

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of ADCs incorporating a PEG12 linker. The following are representative protocols for key experiments.

Synthesis of a Maleimide-PEG12-Val-Cit-PABC-MMAE Drug-Linker

This protocol describes the synthesis of a common cleavable drug-linker construct featuring a PEG12 spacer.

Materials:

  • Maleimide-PEG12-NHS ester

  • Valine-Citrulline-p-aminobenzyl alcohol (Val-Cit-PABC)

  • Monomethyl auristatin E (MMAE)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Activation of Val-Cit-PABC: Dissolve Val-Cit-PABC in anhydrous DMF and add TEA. Cool the solution to 0°C and add a solution of DSC in DMF. Stir the reaction at room temperature for 4 hours to form the PABC-PNP activated ester.

  • Conjugation to MMAE: Dissolve MMAE in anhydrous DMF. Add the activated Val-Cit-PABC-PNP solution to the MMAE solution. Stir the reaction at room temperature overnight. Purify the product (vc-PABC-MMAE) by reverse-phase HPLC.

  • Coupling to Maleimide-PEG12: Dissolve Maleimide-PEG12-NHS ester and vc-PABC-MMAE in anhydrous DMF. Add TEA and stir the reaction at room temperature for 2 hours.

  • Purification: Purify the final Maleimide-PEG12-vc-PABC-MMAE drug-linker by reverse-phase HPLC and confirm its identity by mass spectrometry.

Conjugation of Drug-Linker to Antibody

This protocol outlines the conjugation of the synthesized drug-linker to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-PEG12-vc-PABC-MMAE

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to partially reduce the interchain disulfide bonds.

  • Conjugation: Add a 5-fold molar excess of the Maleimide-PEG12-vc-PABC-MMAE drug-linker (dissolved in DMSO) to the reduced antibody solution. Incubate the reaction at room temperature for 1 hour.

  • Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using a SEC column equilibrated with PBS, pH 7.4.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of drug-loaded species.

Materials:

  • Purified ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatography: Equilibrate the HIC column with 100% Mobile Phase A. Inject the ADC sample and elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Data Analysis: Monitor the elution profile at 280 nm. The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR values (DAR=2, DAR=4, etc.). Integrate the peak areas for each species.

  • DAR Calculation: Calculate the average DAR by taking the weighted average of the peak areas, as described in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill target cancer cells in culture.

Materials:

  • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)

  • Control (antigen-negative) cell line

  • Cell culture medium and supplements

  • 96-well plates

  • ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in culture medium. Add the solutions to the cells and incubate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.

Visualizing Key Processes with Graphviz

Diagrams are provided to illustrate the logical relationships and workflows central to the understanding and development of ADCs with PEG12 linkers.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with PEG12 Linker) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (e.g., MMAE) Lysosome->Payload 4. Payload Release (Linker Cleavage) Tubulin Tubulin Payload->Tubulin 5. Target Engagement Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis G2/M Cell Cycle Arrest ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro & In Vivo Evaluation Linker_Synth Drug-PEG12-Linker Synthesis Conjugation Antibody Conjugation Linker_Synth->Conjugation Purification ADC Purification (SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC-HPLC) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purification->Purity_Analysis Mass_Spec Mass Spectrometry Purification->Mass_Spec In_Vitro In Vitro Cytotoxicity (MTT Assay) DAR_Analysis->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) In_Vivo_PK->In_Vivo_Efficacy Linker_Properties_Relationship cluster_linker PEG12 Linker Properties cluster_adc ADC Performance Hydrophilicity Hydrophilicity Solubility Increased Solubility Hydrophilicity->Solubility Stability Improved Stability Hydrophilicity->Stability Flexibility Flexibility Efficacy Improved Efficacy Flexibility->Efficacy Length Defined Length PK Enhanced Pharmacokinetics Length->PK Solubility->Efficacy Stability->PK PK->Efficacy

References

A Technical Guide to DNP-PEG12-acid: Suppliers, Purity, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DNP-PEG12-acid, a versatile bifunctional molecule widely utilized in biomedical research and drug development. This document details commercially available sources, purity specifications, and key applications, with a focus on its role as a hapten for immunological studies and as a PEGylated linker for bioconjugation.

This compound: Compound Profile

This compound, or 2,4-Dinitrophenyl-Polyethylene Glycol (12 units)-acid, is a chemical compound featuring a dinitrophenyl (DNP) group at one end and a carboxylic acid at the other, connected by a 12-unit polyethylene glycol (PEG) spacer. The DNP group serves as a well-established hapten, capable of eliciting a strong antibody response when conjugated to a larger carrier molecule.[1] The hydrophilic PEG linker enhances solubility and reduces the immunogenicity of the conjugated molecule.[2] The terminal carboxylic acid allows for covalent attachment to primary amine groups on proteins, peptides, or other biomolecules through the formation of a stable amide bond.[3]

Commercial Suppliers and Purity Specifications

A variety of suppliers offer this compound, with purity levels generally suitable for research and preclinical development. The following table summarizes the key specifications from several prominent vendors.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS Number
Vector Labs QBD-10398> 98%783.821334178-00-5
BroadPharm BP-2239898%783.81334178-00-5
Precise PEG AG-2705> 96%783.821334178-00-5
AxisPharm AP12229≥ 95%783.821334178-00-5
Santa Cruz Biotechnology sc-226500-783.821334178-00-5
Advanced ChemTech MDP398-783.82854753-78-9

Note: Purity specifications and CAS numbers may vary by lot. Always refer to the supplier's certificate of analysis for the most accurate information.

Experimental Protocols: Hapten-Carrier Conjugation

The primary application of this compound is the creation of immunogenic conjugates for antibody production and immunoassay development. The following protocol outlines a general procedure for conjugating this compound to a carrier protein containing lysine residues (e.g., Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)).

Objective: To covalently conjugate this compound to a carrier protein via amide bond formation.

Materials:

  • This compound

  • Carrier Protein (e.g., BSA, KLH)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis or Desalting Column (e.g., Sephadex G-25)

Procedure:

  • Carrier Protein Preparation: Dissolve the carrier protein in the Coupling Buffer to a final concentration of 5-10 mg/mL.

  • This compound Stock Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).

  • Activation of Carboxylic Acid:

    • In a separate tube, add a 10-50 fold molar excess of this compound (relative to the carrier protein) to the Activation Buffer.

    • Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS (or Sulfo-NHS) relative to the this compound.

    • Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group of this compound.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the carrier protein solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-activated this compound. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unconjugated this compound and reaction byproducts by dialysis against PBS or by using a desalting column.

    • The purified DNP-carrier protein conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.

  • Characterization (Optional): The degree of labeling (molar ratio of DNP-PEG12 to protein) can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~360 nm (for the DNP group).

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the key processes involving this compound.

G cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification DNP_PEG_Acid This compound Activated_DNP Activated DNP-PEG12-NHS Ester DNP_PEG_Acid->Activated_DNP Activation Buffer (pH 4.5-6.0) EDC_NHS EDC + NHS EDC_NHS->Activated_DNP DNP_Conjugate DNP-Carrier Protein Conjugate Activated_DNP->DNP_Conjugate Coupling Buffer (pH 7.2-7.4) Carrier_Protein Carrier Protein (e.g., BSA, KLH) Carrier_Protein->DNP_Conjugate Purification Dialysis / Desalting DNP_Conjugate->Purification Purified_Conjugate Purified DNP-Conjugate Purification->Purified_Conjugate

Caption: Workflow for the conjugation of this compound to a carrier protein.

G DNP_Conjugate DNP-Carrier Protein Conjugate APC Antigen Presenting Cell (APC) DNP_Conjugate->APC Uptake & Processing T_Helper T Helper Cell APC->T_Helper Antigen Presentation B_Cell B Cell T_Helper->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Anti-DNP Antibodies Plasma_Cell->Antibodies Secretion

Caption: Logical pathway for inducing an anti-DNP antibody response.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in several research areas:

  • Immunology and Vaccine Development: The DNP hapten is highly immunogenic when conjugated to a carrier, making it ideal for studying immune responses, developing immunoassays (e.g., ELISA), and as a model antigen in vaccine research.[4]

  • Drug Delivery: The PEG linker can improve the pharmacokinetic properties of conjugated drugs by increasing their solubility and circulation time.[2]

  • Bioconjugation and Labeling: The terminal carboxylic acid provides a convenient handle for attaching the DNP-PEG moiety to various biomolecules for detection and purification purposes.

References

Technical Guide: Properties and Applications of DNP-PEG12-acid (CAS Number 1334178-00-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 1334178-00-5 identifies the bifunctional molecule DNP-PEG12-acid . This compound is a valuable tool in bioconjugation and drug development, integrating three key chemical motifs: a 2,4-dinitrophenyl (DNP) group, a discrete 12-unit polyethylene glycol (PEG) linker, and a terminal carboxylic acid. This unique structure allows for the linkage of the DNP moiety, a well-known hapten, to various biomolecules and surfaces, while the PEG spacer enhances solubility and provides spatial separation. This guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for designing and executing conjugation experiments, as well as for the proper storage and handling of the compound.

PropertyValue
Synonyms DNP-dPEG®12-acid, DNP-(PEG)12-propionic acid
CAS Number 1334178-00-5
Molecular Formula C₃₃H₅₇N₃O₁₈
Molecular Weight 783.82 g/mol
Appearance Clear to amber liquid/solid
Purity Typically >95-98%
Solubility Soluble in methylene chloride, acetonitrile, DMAC, DMSO
Storage Conditions -20°C, desiccated

Core Applications in Research and Drug Development

This compound is a versatile tool with applications spanning several areas of biomedical research. The primary function is to serve as a heterobifunctional linker.

Hapten Carrier in Immunotherapy and Immunoassays

The DNP group is a well-established hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. By conjugating this compound to a tumor-targeting ligand, researchers can "paint" cancer cells with the DNP hapten. This allows for the recruitment of anti-DNP antibodies to the tumor surface, triggering an immune response against the cancer cells.[1] This strategy is a form of targeted immunotherapy.[1] In immunoassays, the DNP group serves as a reliable tag for detection with anti-DNP antibodies.

Linker for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by bringing them into proximity with an E3 ubiquitin ligase. This compound can be used as a component of the linker connecting the target protein binder and the E3 ligase ligand. The PEG chain provides the necessary length and flexibility for the formation of a productive ternary complex, which is essential for ubiquitination and subsequent proteasomal degradation.

Enhancing Solubility and Spacing in Bioconjugates

The hydrophilic 12-unit PEG linker significantly increases the aqueous solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic molecules. The defined length of the PEG chain also provides a flexible spacer arm, which can reduce steric hindrance between the conjugated molecules, preserving their biological activity.

Experimental Protocols

The terminal carboxylic acid of this compound is typically conjugated to primary amines (e.g., lysine residues on proteins) using a carbodiimide coupling reaction, often with the addition of N-hydroxysuccinimide (NHS) to improve efficiency.

General Protocol for EDC/NHS Coupling to a Protein

This protocol is a general guideline and may require optimization for specific proteins and applications. It is adapted from standard bioconjugation procedures.

Materials:

  • This compound

  • Protein with primary amines (e.g., antibody, enzyme)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Desalting column for purification

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare a solution of the protein to be conjugated in Coupling Buffer at a concentration of 1-5 mg/mL.

    • Immediately before use, prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, combine the this compound solution with Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS (or sulfo-NHS) relative to the amount of this compound.

    • Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.

  • Conjugation to the Protein:

    • Add the activated DNP-PEG12-NHS ester solution to the protein solution. A 1.5 to 10-fold molar excess of the activated linker to the protein is a common starting point for optimization.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).

    • Collect the protein-containing fractions. The successful conjugation can be confirmed by methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy (to detect the DNP group).

Visualizations of Workflows and Pathways

Experimental Workflow for Protein Conjugation

The following diagram illustrates the general workflow for conjugating this compound to a protein containing primary amines.

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step dnp_peg This compound activated_dnp Activated DNP-PEG12-NHS Ester dnp_peg->activated_dnp 15-30 min, RT edc_nhs EDC + NHS in Activation Buffer edc_nhs->activated_dnp conjugate DNP-PEG12-Protein Conjugate activated_dnp->conjugate 2h RT or O/N 4°C protein Amine-containing Protein protein->conjugate quench Quenching conjugate->quench purify Desalting Column quench->purify final_product Purified Conjugate purify->final_product

Caption: General workflow for the conjugation of this compound to a protein.

Signaling Pathway in Folate-Targeted DNP Hapten Immunotherapy

This diagram conceptualizes the mechanism of action in a targeted immunotherapy approach using a folate-DNP conjugate.

immunotherapy_pathway cluster_targeting Tumor Cell Targeting cluster_immune_response Immune System Activation folate_dnp Folate-PEG-DNP Conjugate folate_receptor Folate Receptor (FR) on Tumor Cell folate_dnp->folate_receptor Binding internalization Receptor-Mediated Endocytosis folate_receptor->internalization adcc Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) anti_dnp Anti-DNP Antibody anti_dnp->folate_receptor Binds to DNP on cell surface nk_cell NK Cell / Macrophage nk_cell->adcc tumor_lysis Tumor Cell Lysis adcc->tumor_lysis Induces

Caption: Conceptual pathway of folate-targeted DNP hapten immunotherapy.

Conclusion

This compound (CAS 1334178-00-5) is a highly versatile and valuable reagent for researchers in drug development and the life sciences. Its well-defined structure, combining a hapten, a hydrophilic spacer, and a reactive handle for conjugation, enables a wide range of applications, from targeted immunotherapy and PROTAC development to the general improvement of bioconjugate properties. The provided experimental guidelines offer a starting point for the successful implementation of this compound in various research settings. As with any bioconjugation strategy, optimization of reaction conditions is crucial for achieving the desired outcome.

References

DNP-PEG12-acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of DNP-PEG12-acid, a versatile bifunctional molecule with significant applications in biomedical research and drug development. This document details its physicochemical properties, outlines key experimental protocols for its use, and illustrates its functional applications through logical and experimental workflow diagrams.

Core Molecular Data

This compound is a chemical compound that incorporates a 2,4-dinitrophenyl (DNP) group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows it to be used in a variety of bioconjugation applications. The DNP moiety serves as a well-established hapten for immunological studies, while the carboxylic acid group provides a reactive handle for covalent attachment to amine-containing molecules. The PEG linker enhances water solubility and provides spatial separation between the DNP group and the conjugated molecule.

PropertyValueCitations
Molecular Formula C33H57N3O18[1]
Molecular Weight 783.82 g/mol [2]
CAS Number 1334178-00-5[1]
Purity Typically >95%[2]
Appearance Varies (often a solid or viscous oil)
Storage Conditions -20°C, protected from moisture[1]

Key Applications and Methodologies

The primary utility of this compound lies in its ability to label proteins, peptides, and other biomolecules with the DNP hapten. This is particularly useful in immunology, where DNP can be used to elicit and detect specific antibody responses. The carboxylic acid terminus allows for straightforward conjugation to primary amines (such as the side chain of lysine residues or the N-terminus of a protein) through the formation of a stable amide bond.

Experimental Protocol: Conjugation of this compound to a Protein

This protocol describes a general method for conjugating this compound to a protein containing accessible primary amines using carbodiimide chemistry.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer: MES buffer (pH 5.0-6.0) for activation step

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound and other reagents to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS in reaction buffer or anhydrous DMSO immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, combine this compound with a molar excess of EDC and NHS in MES buffer (pH 5-6). A typical molar ratio is 1:2:5 (this compound:NHS:EDC).

    • Incubate the mixture for 15-30 minutes at room temperature to form the NHS-ester intermediate. The activation reaction is most efficient at a pH of 4.5-7.2.

  • Conjugation to the Protein:

    • Dissolve the protein of interest in PBS (or another suitable amine-free buffer) at a pH between 7.2 and 8.0.

    • Add the activated DNP-PEG12-NHS ester solution to the protein solution. The molar ratio of the activated linker to the protein will depend on the desired degree of labeling and should be optimized empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS-ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against PBS.

  • Characterization:

    • Confirm successful conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy (measuring the absorbance of the DNP group), MALDI-TOF mass spectrometry, or SDS-PAGE analysis.

Visualizing Workflows and Concepts

To further clarify the application of this compound, the following diagrams, generated using the DOT language, illustrate key processes.

Conjugation Workflow

This diagram outlines the step-by-step chemical process for attaching this compound to a protein.

G Figure 1: this compound Protein Conjugation Workflow cluster_activation Activation Step (pH 5-6) cluster_conjugation Conjugation Step (pH 7.2-8.0) cluster_purification Purification DNP_Acid This compound Activated_DNP DNP-PEG12-NHS Ester (Active Intermediate) DNP_Acid->Activated_DNP Incubate 15-30 min EDC_NHS EDC + NHS EDC_NHS->Activated_DNP Conjugate DNP-PEG12-Protein (Conjugate) Activated_DNP->Conjugate Incubate 2h to overnight Protein Protein-NH2 Protein->Conjugate Quench Quench Reaction (e.g., Tris buffer) Conjugate->Quench Purify Purification (Dialysis / SEC) Quench->Purify Final_Product Purified DNP-Conjugate Purify->Final_Product

Caption: Workflow for protein conjugation with this compound.

Hapten-Carrier Principle in Immunoassays

This diagram illustrates the conceptual role of a DNP-PEG conjugate in a typical indirect ELISA (Enzyme-Linked Immunosorbent Assay) designed to detect anti-DNP antibodies.

G Figure 2: DNP-PEG Conjugate in an Indirect ELISA cluster_plate ELISA Plate Well cluster_legend Key Molecules Plate 1. Coat with DNP-PEG-Carrier (e.g., DNP-PEG-BSA) Block 2. Block with irrelevant protein Plate->Block Wash Add_Sample 3. Add Sample (Contains potential Anti-DNP Ab) Block->Add_Sample Wash Add_Secondary 4. Add Enzyme-linked 2° Ab Add_Sample->Add_Secondary Wash Add_Substrate 5. Add Substrate Add_Secondary->Add_Substrate Wash Detection 6. Measure Color Change Add_Substrate->Detection DNP DNP-PEG-Carrier Anti_DNP Anti-DNP Antibody (1°) Secondary_Ab Enzyme-linked 2° Ab

Caption: Use of a DNP-PEG conjugate in an ELISA.

Logical Pathway: From Hapten to Immune Response

This diagram shows the logical sequence of events from introducing a DNP-haptenated carrier protein to eliciting a specific immune response, a foundational concept in immunology.

G Figure 3: Hapten-Induced Immune Response Pathway A This compound + Carrier Protein (e.g., KLH) B Conjugation (Amide Bond Formation) A->B C DNP-PEG-Carrier Conjugate (Immunogen) B->C D Immunization of Host C->D H B-Cell Activation (Recognizes DNP epitope) C->H B-Cell Recognition E Antigen Presenting Cell (APC) Uptake and Processing D->E F Presentation on MHC-II E->F G T-Helper Cell Activation F->G G->H I Plasma Cell Differentiation H->I J Secretion of Anti-DNP Antibodies I->J

Caption: Logical pathway of a DNP-hapten immune response.

References

Solubility Profile of DNP-PEG12-Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of DNP-PEG12-acid, a bifunctional molecule increasingly utilized in biomedical research and drug development. Due to its unique properties, understanding its behavior in various solvents is critical for its effective application in experimental and developmental settings. This document outlines its expected solubility, provides a detailed protocol for empirical determination, and illustrates its role in immunological applications.

Core Concepts: Structure and Solubility

This compound is comprised of a dinitrophenyl (DNP) group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The PEG chain is a key structural feature that significantly influences the molecule's solubility, generally enhancing its solubility in aqueous media.[1][][3][4] The DNP group, a hapten, is instrumental in eliciting antibody responses, making it a valuable tool in immunology.[4] The terminal carboxylic acid allows for conjugation to other molecules, such as proteins and peptides.

Expected Solubility of this compound

Solvent ClassSolventExpected SolubilityRationale
Aqueous Water, PBS, BuffersSolubleThe hydrophilic PEG chain is known to increase water solubility.
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleA related compound, DNP-PEG12-amine, is soluble in DMSO.
Dimethylformamide (DMF)SolubleDNP-PEG12-amine is also reported to be soluble in DMF.
Acetonitrile (ACN)SolubleA similar compound, DNP-dPEG®12-NHS ester, shows solubility in acetonitrile.
Chlorinated Dichloromethane (DCM)SolubleDNP-PEG12-amine is soluble in DCM.
Methylene ChlorideSolubleDNP-dPEG®12-NHS ester is reported to be soluble in methylene chloride.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific solvent, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the equilibrium solubility of a PEGylated compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvent(s) of interest

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.

Procedure:

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to create standards for a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Record the exact weight of the this compound added.

    • Add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary time-course experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the optimal equilibration time.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant using a syringe.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

  • Quantification:

    • Analyze the clear, filtered supernatant using a validated analytical method, such as HPLC.

    • Inject the calibration standards and the sample supernatant onto the HPLC system.

    • Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve.

  • Data Analysis:

    • The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

    • Express the solubility in appropriate units, such as mg/mL or mmol/L.

Visualizing Experimental and Logical Workflows

To further clarify the experimental process and the immunological application of DNP-PEG conjugates, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_stock Prepare Stock Solution & Standards quantify Quantify by HPLC prep_stock->quantify prep_sample Prepare Supersaturated Sample equilibrate Equilibrate at Constant Temperature prep_sample->equilibrate separate Centrifuge & Filter equilibrate->separate separate->quantify analyze Determine Solubility from Calibration Curve quantify->analyze

Solubility Determination Workflow

hapten_carrier_response cluster_conjugation Immunogen Formation cluster_response Immune Response dnp_peg DNP-PEG-Acid conjugate DNP-PEG-Carrier Immunogen dnp_peg->conjugate carrier Carrier Protein (e.g., KLH, BSA) carrier->conjugate immunization Immunization conjugate->immunization b_cell B-Cell Recognition immunization->b_cell antibody Anti-DNP Antibody Production b_cell->antibody

DNP as a Hapten for Antibody Production

References

Stability and Storage Conditions for DNP-PEG12-acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for DNP-PEG12-acid, a bifunctional linker commonly utilized in the development of targeted therapeutics and biochemical probes. Understanding the stability profile of this reagent is critical for ensuring its integrity, performance in downstream applications, and the reproducibility of experimental results. This document outlines potential degradation pathways, proposes methodologies for stability assessment, and provides guidelines for proper handling and storage.

Recommended Storage Conditions

Proper storage is paramount to maintaining the quality and stability of this compound. The following conditions are recommended based on information from various suppliers and general best practices for PEGylated compounds.

ParameterConditionDurationNotes
Form Solid (Lyophilized Powder)-20°CUp to 6 months[1]
Atmosphere Tightly sealed vial, desiccatedMinimize exposure to moisture and air.
Form Solution-20°CUp to 1 month[1]
Solvent Anhydrous DMSO or DMF is recommended.Prepare fresh solutions for use whenever possible. Solutions should be stored in small aliquots to avoid repeated freeze-thaw cycles.
Shipping Shipped on blue iceShort periods at temperatures above -20°C (e.g., during shipping) are unlikely to significantly affect product quality[1].

Potential Degradation Pathways

This compound is a molecule with three key structural features that can influence its stability: the dinitrophenyl (DNP) group, the polyethylene glycol (PEG) linker, and the terminal carboxylic acid. Degradation can be initiated by factors such as temperature, pH, light, and oxidizing agents.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis cluster_thermal Thermal Degradation DNP_PEG_Acid This compound Hydrolysis_Conditions Acidic or Basic Conditions DNP_PEG_Acid->Hydrolysis_Conditions Oxidizing_Agents Oxidizing Agents (e.g., H₂O₂) DNP_PEG_Acid->Oxidizing_Agents UV_Light UV Light Exposure DNP_PEG_Acid->UV_Light High_Temperature Elevated Temperatures DNP_PEG_Acid->High_Temperature Ester_Cleavage Ester Linkage Cleavage (if applicable) Hydrolysis_Conditions->Ester_Cleavage Attacks ester bond PEG_Chain_Scission PEG Chain Scission Oxidizing_Agents->PEG_Chain_Scission Radical attack DNP_Degradation DNP Group Degradation UV_Light->DNP_Degradation Photocatalytic degradation PEG_Chain_Scission_Thermal PEG Chain Scission High_Temperature->PEG_Chain_Scission_Thermal Random chain scission

Potential Degradation Pathways for this compound.
Degradation PathwayMoiety AffectedPotential DegradantsTriggering Conditions
Hydrolysis Carboxylic Acid/Ester Linkages (if present as an ester derivative)DNP-PEG12-diol and corresponding acidAcidic or basic pH[2]
Oxidation PEG ChainShorter PEG fragments, aldehydes, ketonesPresence of oxidizing agents (e.g., peroxides, atmospheric oxygen)[3]
Thermal Degradation PEG ChainShorter PEG fragmentsElevated temperatures, especially in the presence of oxygen
Photodegradation DNP GroupVarious phenolic and nitrophenolic compoundsExposure to UV light

Experimental Protocols for Stability Assessment

To thoroughly assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways. The results of such a study are crucial for developing a stability-indicating analytical method.

Proposed Forced Degradation Study Protocol

The following protocol is a general guideline and may require optimization for this compound. The goal is to achieve 5-20% degradation of the parent compound.

Stress ConditionProposed ProtocolAnalysis Timepoints
Acid Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C.0, 2, 4, 8, 24 hours
Base Hydrolysis Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C.0, 2, 4, 8, 24 hours
Oxidation Dissolve this compound in a suitable solvent and add 3% H₂O₂. Incubate at room temperature, protected from light.0, 2, 4, 8, 24 hours
Thermal Degradation Store solid this compound at 60°C in a stability chamber.0, 1, 3, 7, 14 days
Photostability Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2).0, and after exposure to 1.2 million lux hours and 200 watt hours/square meter
Representative Stability-Indicating HPLC-UV Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable technique for monitoring the stability of this compound and separating its potential degradation products. The DNP group has a strong chromophore, allowing for sensitive UV detection.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B and gradually increase to elute the parent compound and any more hydrophobic degradants. A typical gradient might be 10-90% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 360 nm (for the DNP chromophore)
Injection Volume 10 µL

Note: This method is a starting point and will likely require optimization to achieve baseline separation of all degradation products from the parent peak.

Experimental Workflow for Stability Testing

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of this compound.

start Start: this compound Sample forced_degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation hplc_development Develop Stability-Indicating HPLC-UV Method forced_degradation->hplc_development method_validation Validate HPLC Method (Specificity, Linearity, Accuracy, Precision) hplc_development->method_validation stability_study Long-Term Stability Study (Recommended Storage Conditions) method_validation->stability_study data_analysis Data Analysis and Degradation Profile stability_study->data_analysis end End: Establish Shelf-life and Storage Recommendations data_analysis->end

Workflow for Stability Assessment of this compound.

Conclusion

The stability of this compound is crucial for its successful application in research and drug development. While the compound is generally stable when stored as a solid at -20°C, it is susceptible to degradation through hydrolysis, oxidation, thermal stress, and photolysis. Researchers should be aware of these potential degradation pathways and handle the compound accordingly. The implementation of a forced degradation study and the development of a validated stability-indicating analytical method are essential for ensuring the quality and reliability of this important chemical reagent. The experimental protocols provided in this guide serve as a robust starting point for these critical activities.

References

A Deep Dive into Heterobifunctional PEG Linkers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the structure, function, and application of heterobifunctional polyethylene glycol (PEG) linkers, providing researchers, scientists, and drug development professionals with a comprehensive resource for utilizing these versatile molecules in bioconjugation, drug delivery, and diagnostics.

Heterobifunctional polyethylene glycol (PEG) linkers are specialized chemical tools that have become indispensable in the field of bioconjugation and drug development.[1][2][3] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at each end.[1][] This unique dual-reactivity allows for the precise and sequential covalent linkage of two different molecules, such as a targeting antibody and a therapeutic drug. The incorporation of a PEG spacer offers significant advantages, including increased water solubility, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting conjugate.

The versatility of heterobifunctional PEG linkers stems from the wide array of available reactive functional groups and the ability to customize the length of the PEG chain. This allows for fine-tuning of the physicochemical properties of the final bioconjugate to optimize its biological activity and stability.

Core Properties and Advantages

The strategic incorporation of a PEG linker in bioconjugation imparts several beneficial properties:

  • Enhanced Solubility: The hydrophilic nature of the PEG backbone significantly improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, thereby reducing aggregation.

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, can extend the circulation half-life of a therapeutic agent by creating a hydration shell that shields it from enzymatic degradation and renal clearance.

  • Reduced Immunogenicity: The "stealth" properties of PEG can mask potential epitopes on the conjugated molecule, reducing the likelihood of an immune response.

  • Precise Spatial Control: The defined length of the PEG chain provides precise control over the distance between the two conjugated molecules, which is crucial for optimizing biological function.

  • Dual Reactivity: The presence of two distinct functional groups allows for specific and controlled sequential conjugation, minimizing the formation of undesirable homodimers or other side products.

Common Reactive Moieties and Their Targets

The choice of reactive groups on the heterobifunctional PEG linker is dictated by the available functional groups on the molecules to be conjugated. A summary of commonly used reactive groups and their corresponding targets is presented below.

Reactive GroupTarget Functional GroupResulting LinkageKey Characteristics
N-Hydroxysuccinimide (NHS) Ester Primary Amines (-NH₂)Amide BondHighly reactive with primary amines (e.g., lysine residues) at neutral to slightly alkaline pH (7-9).
Maleimide Sulfhydryls (-SH)Thioether BondHighly specific reaction with sulfhydryl groups (e.g., cysteine residues) at pH 6.5-7.5 to form a stable thioether bond.
Azide (-N₃) Alkyne (-C≡CH) / Strained Alkyne (e.g., DBCO)Triazole RingBioorthogonal "click chemistry" reaction that is highly specific and efficient, proceeding under mild conditions.
Alkyne (-C≡CH) Azide (-N₃)Triazole RingPartner to the azide group in click chemistry reactions.
Carboxyl (-COOH) Primary Amines (-NH₂)Amide BondRequires activation (e.g., with EDC/NHS) to react with primary amines.
Aldehyde (-CHO) Amines (-NH₂), Hydrazides (-NHNH₂)Schiff Base (reducible to a stable amine bond)Reacts with amines to form a Schiff base, which can be stabilized by reduction.
Thiol (-SH) Maleimides, DisulfidesThioether Bond, Disulfide BondCan react with maleimides or undergo disulfide exchange with other thiols.

Applications in Drug Development and Research

The unique properties of heterobifunctional PEG linkers have led to their widespread adoption in various biomedical applications, most notably in the development of Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. Heterobifunctional PEG linkers are critical components in ADC design, serving to connect the antibody to the drug payload. The linker's stability in circulation and its ability to release the drug at the target site are paramount for the ADC's efficacy and safety. PEG linkers enhance the solubility and stability of the ADC and can allow for a higher drug-to-antibody ratio (DAR) without causing aggregation.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Apoptosis (Cell Death) Payload->Apoptosis 5. Induction of Cell Death

Figure 1. General mechanism of action for an Antibody-Drug Conjugate (ADC).

Peptide and Protein Modification

Heterobifunctional PEG linkers are also used to improve the therapeutic properties of peptides and small proteins. By conjugating a PEG linker to a peptide, its stability against enzymatic degradation can be enhanced, and its circulation half-life can be prolonged.

Nanoparticle Functionalization

In the field of nanotechnology, these linkers are employed to functionalize the surface of nanoparticles. This allows for the attachment of targeting ligands (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, and can also improve the biocompatibility and circulation time of the nanoparticles.

Experimental Protocols

The following sections provide generalized protocols for common bioconjugation reactions using heterobifunctional PEG linkers. It is important to note that specific reaction conditions, such as buffer composition, pH, and reaction time, may need to be optimized for each specific application.

Protocol 1: Two-Step Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH).

Materials:

  • Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.4)

  • Molecule-SH in a suitable buffer

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Do not store the linker in solution.

    • Ensure the Protein-NH₂ is in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris or glycine will compete with the reaction.

  • Reaction of Linker with Protein-NH₂:

    • Add a 5- to 20-fold molar excess of the dissolved NHS-Ester-PEG-Maleimide linker to the Protein-NH₂ solution. The final concentration of the organic solvent should be less than 10% to maintain protein integrity.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification of Maleimide-Activated Protein:

    • Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Reaction with Molecule-SH:

    • Immediately add the purified maleimide-activated protein to the Molecule-SH solution. A slight molar excess of the thiol-containing molecule may be used.

    • Incubate the reaction for 2 hours at room temperature.

  • Final Purification:

    • Purify the final conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove any unreacted molecules.

two_step_conjugation_workflow P_NH2 Protein-NH₂ Step1 Step 1: Reaction (pH 7.2-8.0) P_NH2->Step1 Linker NHS-Ester-PEG-Maleimide Linker->Step1 Purification1 Purification 1: (Desalting Column) Step1->Purification1 Intermediate Maleimide-Activated Protein Step2 Step 2: Reaction (pH 6.5-7.5) Intermediate->Step2 Purification1->Intermediate M_SH Molecule-SH M_SH->Step2 Purification2 Purification 2: (e.g., SEC, IEX) Step2->Purification2 Final_Conjugate Final Conjugate: Protein-PEG-Molecule Purification2->Final_Conjugate

Figure 2. Experimental workflow for a two-step bioconjugation using an NHS-Ester-PEG-Maleimide linker.

Protocol 2: Click Chemistry using DBCO-PEG-NHS Ester

This protocol describes the conjugation of a protein with primary amines (Protein-NH₂) to a molecule containing an azide group (Molecule-N₃) via a copper-free click chemistry reaction.

Materials:

  • Protein-NH₂ in an amine-free buffer (e.g., PBS, pH 7.4)

  • Molecule-N₃ in a suitable buffer

  • DBCO-PEG-NHS Ester linker

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Preparation of Reagents:

    • Follow the same precautions for handling the NHS ester as described in Protocol 1.

    • Prepare a stock solution of the DBCO-PEG-NHS Ester in anhydrous DMSO or DMF.

  • Reaction of Linker with Protein-NH₂:

    • Add a 5- to 20-fold molar excess of the dissolved DBCO-PEG-NHS Ester to the Protein-NH₂ solution.

    • Incubate for 30-60 minutes at room temperature.

  • Purification of DBCO-Labeled Protein:

    • Remove the excess, unreacted linker using a desalting column equilibrated with PBS, pH 7.4.

  • Click Chemistry Reaction:

    • Add the azide-containing molecule (Molecule-N₃) to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is often recommended.

    • Incubate the reaction for 1-4 hours at room temperature, or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or HPLC.

  • Final Purification:

    • Purify the final conjugate using an appropriate chromatographic method (e.g., SEC) to remove the excess azide-containing molecule.

Characterization of PEGylated Conjugates

Following synthesis and purification, it is crucial to characterize the final conjugate to confirm its identity, purity, and integrity. Common analytical techniques include:

  • SDS-PAGE: To observe the increase in molecular weight upon conjugation.

  • Size-Exclusion Chromatography (SEC-HPLC): To assess the purity and aggregation state of the conjugate.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product and determine the drug-to-antibody ratio (DAR) for ADCs.

  • UV-Vis Spectroscopy: To determine the protein concentration and, in some cases, the DAR.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation of the linker and its attachment to the molecules.

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the fields of drug delivery and bioconjugation. Their unique ability to connect two different molecules with precise control over spacing and physicochemical properties has enabled the development of sophisticated therapeutics like ADCs. A thorough understanding of the available chemistries, coupled with robust purification and characterization methods, is essential for the successful application of these linkers in research and development. As the demand for targeted and personalized medicine grows, the innovation and application of heterobifunctional PEG linkers will undoubtedly continue to play a pivotal role in shaping the future of biopharmaceuticals.

References

A Technical Guide to the Applications of Dinitrophenyl (DNP) Haptens in Immunology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Haptens in Immunology

In the field of immunology, a hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein; the carrier may be one that does not elicit an immune response by itself.[1][2] The hapten-carrier complex is capable of stimulating antibody production and activating T-cell responses.[1][3] This principle is fundamental to understanding how the immune system recognizes and responds to a vast array of substances, including drugs, environmental toxins, and endogenous molecules.[3]

Among the various haptens used in research, 2,4-Dinitrophenol (DNP) is one of the most extensively studied. DNP is an organic compound that serves as a model hapten due to several key properties: it is not found endogenously in tissues, it is chemically stable, and it can be easily conjugated to carrier proteins to induce a robust and specific immune response. These characteristics make DNP an invaluable tool for a wide range of immunological applications, from elucidating the basic mechanisms of B-cell and T-cell activation to developing models for hypersensitivity and autoimmunity.

This technical guide provides an in-depth overview of the core applications of DNP haptens, complete with experimental protocols, quantitative data summaries, and visualizations of key immunological pathways and workflows.

Core Applications of DNP Haptens

DNP haptens are utilized across multiple domains of immunological research, primarily to study humoral immunity, model hypersensitivity reactions, and serve as critical reagents in various immunoassays.

Elucidating Humoral Immunity

The DNP-carrier conjugate model has been instrumental in dissecting the mechanisms of T-cell dependent antibody responses, B-cell activation, and the establishment of immunological memory.

  • Antibody Production and B-Cell Activation : When an animal is immunized with a DNP-carrier conjugate (e.g., DNP-KLH or DNP-BSA), B-cells with surface immunoglobulins (BCRs) that recognize the DNP hapten are stimulated. These B-cells internalize the conjugate, process the carrier protein, and present its peptides on MHC class II molecules to carrier-specific helper T-cells. This cognate interaction between the DNP-specific B-cell and the carrier-specific T-cell is crucial for optimal B-cell proliferation, differentiation into antibody-secreting plasma cells, and isotype switching. This system allows researchers to independently track and study the roles of both hapten-specific B-cells and carrier-specific T-cells.

  • Immunological Memory : Studies using DNP conjugates have shown that both DNP-specific memory B-cells and carrier-specific helper T-cells are generated following immunization. A secondary challenge with the same DNP-carrier complex results in a faster and more robust antibody response, characteristic of immunological memory. This model has been used to investigate how factors like epitope density influence the quality and longevity of the memory response.

  • Epitope Density and Immune Tolerance : The number of DNP molecules conjugated to a carrier protein (epitope density) significantly impacts the nature of the immune response. Lightly conjugated carriers (e.g., DNP₅-BSA) tend to elicit strong IgG responses and robust immunological memory. In contrast, heavily conjugated carriers (e.g., DNP₅₀-BSA) often induce a primary response dominated by IgM antibodies, with poor memory generation, and can even lead to immunological tolerance or paralysis. This phenomenon is linked to the degree of BCR cross-linking on the B-cell surface; excessive cross-linking by high-density antigens can deliver a tolerogenic signal instead of an activating one.

Modeling Hypersensitivity Reactions

DNP is widely used to create animal models of both immediate (Type I) and delayed-type (Type IV) hypersensitivity, which are central to allergy and autoimmune disease research.

  • Type I Hypersensitivity and Mast Cell Degranulation : In this model, animals are first sensitized with a DNP-carrier conjugate to produce DNP-specific IgE antibodies. These IgE antibodies bind to high-affinity FcεRI receptors on the surface of mast cells and basophils. Subsequent exposure to a multivalent DNP-antigen (e.g., DNP-HSA) cross-links the receptor-bound IgE, triggering rapid degranulation and the release of inflammatory mediators like histamine. This system is a cornerstone for studying the mechanisms of allergic reactions and for screening potential anti-allergic therapeutics.

  • Type IV Hypersensitivity (Contact Hypersensitivity) : DNP is also used to model allergic contact dermatitis (ACD), a T-cell mediated delayed-type hypersensitivity reaction. This is typically induced by topical application of a reactive DNP compound like 2,4-dinitrofluorobenzene (DNFB). DNFB acts as a hapten by covalently binding to skin proteins. In the sensitization phase, these modified proteins are processed by antigen-presenting cells (like Langerhans cells) and presented to naive T-cells in the draining lymph nodes, leading to the generation of DNP-specific effector T-cells. A subsequent challenge with DNFB at a different skin site elicits a localized inflammatory reaction within 24-72 hours, mediated by these memory T-cells.

Utility in Immunoassays and Diagnostics

The high-affinity interaction between DNP and anti-DNP antibodies makes it a versatile tool in a variety of assay formats.

  • Immunoassay Development : DNP-conjugated antigens are frequently used as capture or detection reagents in ELISAs to quantify anti-DNP antibodies in serum. This is a common method to assess the immunogenicity of a vaccine or the immune status of an animal in immunotoxicology studies.

  • Controls in Immunoassays : Because DNP is not naturally present in biological systems, anti-DNP antibodies serve as excellent negative or isotype controls in assays like ELISA, flow cytometry, and immunohistochemistry. They help researchers control for non-specific binding and background signal, ensuring that observed results are due to specific antigen-antibody interactions.

  • Biotin-Free Detection Systems : DNP-labeled antibodies and probes, paired with anti-DNP detection reagents, provide a powerful alternative to traditional biotin-streptavidin systems. This is particularly useful in experiments where endogenous biotin could cause high background noise.

Key Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections outline standard protocols for key experiments involving DNP haptens.

Protocol: DNP-KLH Conjugation

This protocol describes the general steps for covalently linking DNP to Keyhole Limpet Hemocyanin (KLH), a highly immunogenic carrier protein. The most common method uses 2,4-dinitrobenzenesulfonic acid (DNBS) or dinitrofluorobenzene (DNFB), which reacts with primary amine groups (e.g., lysine residues) on the protein.

  • Protein Preparation : Dissolve KLH in a suitable buffer, typically a carbonate-bicarbonate buffer (pH 9.0-9.5) or borate buffer, to a concentration of 5-10 mg/mL.

  • Hapten Preparation : Prepare a stock solution of DNBS in the same buffer. The molar ratio of DNBS to KLH will determine the final epitope density and must be optimized for the desired immune outcome.

  • Conjugation Reaction : Slowly add the DNBS solution to the stirring KLH solution. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching : The reaction can be stopped by adding an excess of a small molecule with a primary amine, such as glycine or Tris, to consume any remaining reactive DNBS.

  • Purification : Remove unconjugated DNP and other small molecules by extensive dialysis against phosphate-buffered saline (PBS) at 4°C. Change the dialysis buffer several times over 48 hours.

  • Characterization : Determine the protein concentration (e.g., via BCA assay) and the degree of substitution (DNP molecules per protein molecule) by spectrophotometry, measuring absorbance at both 280 nm (for protein) and ~360 nm (for DNP).

Protocol: Mouse Immunization with DNP-KLH

This protocol outlines a typical procedure for immunizing mice to generate a robust anti-DNP antibody response.

  • Antigen Emulsification : Prepare the immunogen by emulsifying the DNP-KLH conjugate with an equal volume of an adjuvant (e.g., Complete Freund's Adjuvant for the primary immunization, Incomplete Freund's Adjuvant for subsequent boosts). The final concentration is typically 50-100 µg of DNP-KLH per animal.

  • Primary Immunization : Inject 100-200 µL of the emulsified antigen intraperitoneally (i.p.) or subcutaneously (s.c.) into each mouse.

  • Booster Immunizations : Administer booster injections of DNP-KLH emulsified in Incomplete Freund's Adjuvant every 2-3 weeks. Typically, 2-3 boosts are sufficient to achieve high antibody titers.

  • Titer Monitoring : Collect small blood samples (e.g., from the tail vein) 7-10 days after each boost. Prepare serum and determine the anti-DNP antibody titer using an ELISA protocol as described below.

  • Final Bleed : Once a high titer is achieved, perform a terminal bleed via cardiac puncture under anesthesia to collect the maximum volume of antiserum.

Protocol: Anti-DNP IgM/IgG ELISA

This protocol describes a standard indirect ELISA to measure the concentration of DNP-specific antibodies in serum samples.

  • Plate Coating : Coat the wells of a 96-well microtiter plate with a DNP-carrier conjugate (e.g., DNP-BSA) at a concentration of 1-5 µg/mL in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer). Incubate overnight at 4°C.

  • Washing and Blocking : Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 1-5% BSA or non-fat milk) to each well and incubating for 1-2 hours at room temperature.

  • Sample Incubation : Wash the plate again. Add serial dilutions of the test serum (and standards/controls) to the wells. Incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation : Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically detects the desired mouse immunoglobulin isotype (e.g., anti-mouse IgM-HRP or anti-mouse IgG-HRP), diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Substrate Development : Wash the plate thoroughly. Add a chromogenic substrate for HRP, such as TMB (3,3',5,5'-tetramethylbenzidine). Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping and Reading : Stop the reaction by adding a stop solution (e.g., 1M H₂SO₄). Read the optical density (OD) at 450 nm using a microplate reader. The antibody concentration is proportional to the OD value and can be quantified by comparison to a standard curve.

Protocol: Flow Cytometry Analysis of DNP-Specific B-Cells

This protocol allows for the identification and quantification of B-cells that specifically bind to the DNP hapten.

  • Cell Preparation : Prepare a single-cell suspension from lymphoid organs (e.g., spleen or lymph nodes) of an immunized mouse. Red blood cells should be lysed if necessary.

  • Fc Receptor Blocking : Incubate the cells with an anti-CD16/CD32 antibody (Fc block) to prevent non-specific binding of antibodies to Fc receptors.

  • Staining Cocktail : Prepare a staining cocktail containing:

    • A fluorescently labeled DNP-antigen (e.g., DNP-BSA conjugated to FITC or PE). This will bind to DNP-specific BCRs.

    • Antibodies against B-cell markers, such as anti-B220 (CD45R) or anti-CD19, conjugated to different fluorophores.

    • Optional: Antibodies against other markers to identify B-cell subsets (e.g., anti-IgM, anti-IgD, anti-CD38, anti-CD27).

  • Staining : Incubate the cells with the staining cocktail for 20-30 minutes at 4°C, protected from light.

  • Washing : Wash the cells 2-3 times with a suitable buffer (e.g., FACS buffer: PBS with 1-2% FBS and 0.05% sodium azide).

  • Data Acquisition : Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Gating Strategy : First, gate on the lymphocyte population using forward and side scatter (FSC/SSC). From this population, gate on total B-cells (e.g., B220⁺ or CD19⁺). Finally, within the B-cell gate, identify the DNP-specific population as the cells that are positive for the fluorescent DNP-antigen.

Protocol: Mast Cell Degranulation Assay

This assay measures the release of cellular contents from mast cells (often the RBL-2H3 cell line) upon IgE cross-linking by a DNP-antigen.

  • Cell Sensitization : Plate RBL-2H3 cells in a 24- or 96-well plate. Sensitize the cells by incubating them overnight with monoclonal anti-DNP IgE (typically 0.5-1 µg/mL). This allows the IgE to bind to FcεRI receptors on the cell surface.

  • Washing : Gently wash the cells with a buffer (e.g., Tyrode's buffer) to remove unbound IgE.

  • Antigen Challenge : Add varying concentrations of a multivalent DNP-antigen (e.g., DNP-HSA) to the wells to stimulate degranulation. Include negative controls (buffer only) and a positive control for maximal degranulation (e.g., Triton X-100). Incubate for 30-60 minutes at 37°C.

  • Quantification of Mediator Release : Degranulation is typically quantified by measuring the activity of a released enzyme, β-hexosaminidase, in the supernatant.

    • Transfer an aliquot of the supernatant from each well to a new plate.

    • Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

    • Incubate for 1-2 hours at 37°C.

    • Stop the reaction by adding a high pH buffer (e.g., glycine or carbonate buffer).

    • Read the absorbance at 405 nm.

  • Data Analysis : Calculate the percentage of degranulation for each condition relative to the positive control. Plot the percentage of degranulation against the antigen concentration to generate a dose-response curve.

Quantitative Data Summary

The use of DNP haptens allows for precise quantification of immune responses. The tables below summarize representative quantitative data from studies using DNP-based models.

Table 1: Effect of DNP Epitope Density on Immune Response in Mice

Conjugate Primary Antibody Response Secondary Antibody Response Immunological Memory Reference
DNP₅-BSA (Low Density) Predominantly IgG Strong, rapid IgG response Good

| DNP₅₀-BSA (High Density) | Predominantly IgM | Poor IgG response | Poor | |

Table 2: Representative Anti-DNP Antibody Titers Post-Immunization

Immunization Schedule Animal Model Adjuvant Peak Titer (IgG) Reference
DNP-KLH, Day 0, 14, 28 Spotted Hyena With Adjuvant ~120 µg/mL
DNP-KLH, Day 0, 14, 28 Spotted Hyena Without Adjuvant ~40 µg/mL

| DNP-OVA + LPS, Day 0, 30 | Mouse (chimeras) | IFA + LPS | ~1:100,000 | |

Table 3: Mast Cell Degranulation Parameters

Cell Line Sensitizing Antibody Antigen EC₅₀ Max. Degranulation (%) Reference
RBL-2H3 Anti-DNP IgE DNP-HSA ~1-10 ng/mL ~60-70%

| RBL-2H3 | Anti-DNP IgE | DNP-BSA | ~1 ng/mL | ~80-90% | |

Note: EC₅₀ (Half-maximal effective concentration) and maximum degranulation values are highly dependent on specific experimental conditions, including cell line passage number, antibody clones, and antigen preparations.

Visualizing DNP-Mediated Immunological Processes

Diagrams created using the DOT language provide clear visual representations of the complex cellular and molecular interactions involved in DNP-mediated immune responses.

T_Dependent_B_Cell_Activation T-Dependent B-Cell Activation by a DNP-Carrier Complex cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) cluster_TCell Helper T-Cell cluster_BCell DNP-Specific B-Cell APC APC APC_MHCII Peptide:MHC-II APC->APC_MHCII Naive_T_Cell Naive Helper T-Cell (CD4+) APC_MHCII->Naive_T_Cell 2. Presentation Armed_T_Cell Armed Helper T-Cell Naive_T_Cell->Armed_T_Cell 3. Activation B_Cell_MHCII Peptide:MHC-II Armed_T_Cell->B_Cell_MHCII 5. T-B Cognate Interaction (CD40-CD40L) B_Cell B-Cell B_Cell->B_Cell_MHCII Plasma_Cell Plasma Cell B_Cell_MHCII->Plasma_Cell 6. Proliferation & Differentiation DNP_Carrier DNP-Carrier Conjugate Antibodies Anti-DNP Antibodies

Caption: T-Dependent B-Cell Activation by a DNP-Carrier Complex.

IgE_Mediated_Mast_Cell_Degranulation IgE-Mediated Mast Cell Degranulation Mast_Cell Resting Mast Cell Sensitized_Mast_Cell Sensitized Mast Cell Mast_Cell->Sensitized_Mast_Cell 1. Sensitization Signaling Intracellular Signaling Cascade Sensitized_Mast_Cell->Signaling 3. Receptor Aggregation Activated_Mast_Cell Activated Mast Cell Granules Mediator Granules (e.g., Histamine) Activated_Mast_Cell->Granules Anti_DNP_IgE Anti-DNP IgE FcERI FcεRI Receptor FcERI->Mast_Cell DNP_Antigen Multivalent DNP-Antigen Signaling->Activated_Mast_Cell 4. Activation Release Degranulation Granules->Release 5. Release of Mediators

Caption: IgE-Mediated Mast Cell Degranulation Pathway.

Experimental_Workflow_DNP Workflow for Production and Analysis of Anti-DNP Antibodies Conjugation 1. Hapten-Carrier Conjugation Purification 2. Purification (Dialysis) Conjugation->Purification Immunization 3. Immunization of Animal (e.g., Mouse) with Adjuvant Purification->Immunization DNP-KLH Conjugate Blood_Collection 4. Blood Collection & Serum Preparation Immunization->Blood_Collection Booster shots & time Analysis Analysis Blood_Collection->Analysis Antiserum ELISA 5a. ELISA for Anti-DNP Titer Analysis->ELISA Flow 5b. Flow Cytometry for DNP-Specific B-Cells Analysis->Flow WB_IP 5c. Western Blot / IP (using Anti-DNP Serum) Analysis->WB_IP End End: Characterized Antiserum & Cellular Data ELISA->End Flow->End WB_IP->End

Caption: Workflow for Production and Analysis of Anti-DNP Antibodies.

Conclusion

The dinitrophenyl (DNP) hapten, when conjugated to a carrier molecule, remains one of the most powerful and versatile tools in immunological research. Its ability to reliably induce strong, specific, and measurable immune responses has made it an indispensable model for investigating the fundamental principles of B-cell activation, T-cell help, immunological memory, and the pathophysiology of hypersensitivity reactions. The well-established protocols for immunization and analysis, combined with the commercial availability of a wide range of DNP conjugates and anti-DNP antibodies, ensure its continued relevance for researchers, scientists, and drug development professionals seeking to understand and manipulate the immune system.

References

Methodological & Application

Application Notes and Protocols: Synthesis of DNP-PEG12-acid Containing PROTACs for Beginners

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals new to the field of Proteolysis Targeting Chimeras (PROTACs).

Introduction: Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the target protein for degradation.[2][3] A PROTAC molecule is comprised of three key components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (the "E3-ligase binder"), and a chemical linker that connects the two.[1][4]

The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the spatial orientation of the two ligands, which is critical for the formation of a stable and productive ternary complex. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance the physicochemical properties of the PROTAC molecule. This document provides a detailed protocol for the synthesis of a PROTAC utilizing DNP-PEG12-acid, a PEG-based linker. This guide is intended for researchers with a basic understanding of organic synthesis techniques.

General Principles of PROTAC Synthesis

The synthesis of PROTACs is typically a modular process, allowing for the convergent assembly of the final molecule. This involves the synthesis or acquisition of the warhead, the E3 ligase ligand, and a bifunctional linker, followed by their sequential coupling. Common synthetic strategies for connecting these components include amide bond formation and "click chemistry". The length and chemical nature of the linker are critical parameters that often require optimization for each specific target protein and E3 ligase pair to achieve optimal degradation activity.

PROTAC Mechanism of Action

The mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Tags Target Proteasome Proteasome Ub_Target->Proteasome Recruited to Degradation Degradation Proteasome->Degradation Degrades Target Recycling->PROTAC

Caption: General mechanism of action for a PROTAC molecule.

Experimental Protocols

This section details a representative two-step synthesis of a PROTAC using this compound. This protocol assumes the following:

  • The E3 ligase ligand contains a free carboxylic acid group.

  • The target protein ligand (warhead) contains a primary or secondary amine for the final coupling step.

Step 1: Amide Coupling of this compound to the Target Protein Ligand

This step involves the formation of an amide bond between the carboxylic acid of the this compound linker and the amine group of the target protein ligand.

Diagram of the Synthetic Workflow

Synthesis_Workflow Warhead Target Protein Ligand (with -NH2) Intermediate Warhead-Linker Intermediate Warhead->Intermediate Amide Coupling Linker This compound (with -COOH) Linker->Intermediate Coupling_Reagents HATU, DIPEA in DMF Coupling_Reagents->Intermediate Final_PROTAC Final DNP-PEG12 PROTAC Intermediate->Final_PROTAC Second Amide Coupling E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Caption: A representative synthetic workflow for a this compound based PROTAC.

Reagents and Materials:

  • Target Protein Ligand-Amine (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve the Target Protein Ligand-Amine in anhydrous DMF.

  • To this solution, add HATU and DIPEA. Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Warhead-DNP-PEG12-acid intermediate.

Step 2: Final Amide Coupling to the E3 Ligase Ligand

This step couples the newly synthesized intermediate with the E3 ligase ligand.

Reagents and Materials:

  • Warhead-DNP-PEG12-acid intermediate (1.0 eq)

  • E3 Ligase Ligand-COOH (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA and stir for 15 minutes at room temperature.

  • Add the Warhead-DNP-PEG12-acid intermediate to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the synthesis and biological evaluation of the this compound PROTAC.

Table 1: Synthesis and Characterization Data

CompoundMolecular Weight ( g/mol )Reaction Yield (%)Purity (%)Analytical Method
Warhead-DNP-PEG12-acid IntermediateCalculate based on structureLC-MS, NMR
Final DNP-PEG12 PROTACCalculate based on structureLC-MS, NMR, HRMS

Table 2: Biological Activity Data

PROTACTarget ProteinDC50 (nM)Dmax (%)Cell Line
Final DNP-PEG12 PROTACSpecify TargetSpecify Cell Line
  • DC50: Half-maximal degradation concentration.

  • Dmax: Maximum degradation.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider optimizing the coupling reagents, reaction time, and temperature. Ensure all reagents are anhydrous, as moisture can quench the coupling reaction.

  • Purification Challenges: PROTACs can sometimes be challenging to purify due to their molecular weight and complexity. A combination of flash chromatography and preparative HPLC may be necessary. Solid-phase synthesis can also be explored to simplify purification.

  • Poor Solubility: The PEG linker is intended to enhance solubility. If solubility issues persist, consider using a different solvent system for purification or formulation.

  • Lack of Degradation Activity: If the final PROTAC does not show degradation activity, the linker length may not be optimal for the formation of a stable ternary complex. It is often necessary to synthesize a series of PROTACs with varying linker lengths to identify the most effective one.

Conclusion

This document provides a foundational protocol for the synthesis of a PROTAC using this compound. As with any multi-step synthesis, optimization of each step is crucial for success. For researchers new to PROTAC development, it is recommended to start with well-characterized warheads and E3 ligase ligands to establish the synthetic methodology before moving to more novel targets.

References

Application Notes and Protocols for EDC/NHS Coupling of DNP-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG12-acid is a heterobifunctional linker molecule comprising a dinitrophenyl (DNP) group, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The DNP moiety serves as a widely used hapten for immunological applications, enabling high-affinity recognition by anti-DNP antibodies.[1] The hydrophilic PEG spacer enhances solubility in aqueous media, reduces steric hindrance, and improves the pharmacokinetic properties of the conjugated molecule.[1][2][3] The terminal carboxylic acid allows for covalent conjugation to primary amine groups on biomolecules such as proteins, peptides, or antibodies through the formation of a stable amide bond.

This document provides a detailed protocol for the conjugation of this compound to amine-containing molecules using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. Additionally, it outlines the purification of the resulting conjugate and provides an example of a relevant signaling pathway where DNP-conjugated molecules are utilized.

Physicochemical Properties and Storage

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Chemical Name This compound[4]
Molecular Weight 783.8 g/mol
CAS Number 1334178-00-5
Chemical Formula C33H57N3O18
Purity Typically >95%
Appearance Varies (e.g., solid, oil)N/A
Storage Conditions -20°C, desiccated

EDC/NHS Coupling Protocol

Principle of the Reaction

The EDC/NHS coupling reaction is a two-step process that forms a stable amide bond between a carboxylic acid and a primary amine.

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This unstable intermediate reacts with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester. This semi-stable ester can then be reacted with a primary amine, which displaces the NHS group to form a stable amide bond.

Recommended Reagent Stoichiometry

The optimal molar ratios of reagents can vary depending on the specific amine-containing molecule and reaction conditions. The following table provides suggested starting ratios for optimization.

ReagentMolar Equivalents (relative to this compound)Notes
This compound 1---
EDC (or EDC·HCl) 1.5 - 10A slight to moderate excess is typically used to drive the reaction.
NHS (or Sulfo-NHS) 1.5 - 25NHS stabilizes the active intermediate, increasing coupling efficiency. Sulfo-NHS is recommended for aqueous reactions.
Amine-containing Molecule 1 - 1.5The ratio can be adjusted based on the availability and cost of the molecule.
Experimental Protocol

This protocol describes a general procedure for the conjugation of this compound to a generic amine-containing molecule in an aqueous buffer.

Materials and Reagents:

  • This compound

  • Amine-containing molecule

  • EDC hydrochloride

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 50 mM borate buffer, pH 8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., C18 RP-HPLC column)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before use.

    • Prepare a stock solution of this compound in DMF or DMSO.

    • Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.

    • Dissolve the amine-containing molecule in Coupling Buffer.

  • Activation of this compound:

    • In a reaction vial, add the desired amount of this compound from the stock solution.

    • Add Activation Buffer to the vial.

    • Add the EDC solution to the reaction vial, followed by the NHS solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Amine-containing Molecule:

    • Add the amine-containing molecule solution to the activated this compound mixture.

    • If the activation was performed at a lower pH, adjust the pH of the reaction mixture to 7.2-8.0 with Coupling Buffer.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature, or at 4°C for sensitive molecules.

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • The DNP-PEG12-conjugate can be purified using an appropriate chromatographic method. For small molecule conjugates, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is often suitable.

    • Column: C18 analytical or semi-preparative column.

    • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection: Due to the DNP group, the conjugate can be detected by UV-Vis spectrophotometry (around 360 nm). For conjugates lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used.

    • Collect fractions and confirm the presence of the desired product by MS analysis.

    • Lyophilize the pure fractions to obtain the final product.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for EDC/NHS Coupling

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Coupling Reaction cluster_purification 3. Purification & Analysis prep_dnp This compound in DMSO/DMF activation Activation of this compound with EDC/NHS (15-30 min, RT) prep_dnp->activation prep_edc_nhs EDC & NHS in Activation Buffer (pH 4.7-6.0) prep_edc_nhs->activation prep_amine Amine-Molecule in Coupling Buffer (pH 7.2-8.0) conjugation Addition of Amine-Molecule (2-12 h, RT) prep_amine->conjugation activation->conjugation quenching Quenching with Tris or Hydroxylamine (15-30 min, RT) conjugation->quenching purify RP-HPLC Purification (C18 column) quenching->purify analyze Mass Spectrometry Analysis purify->analyze lyophilize Lyophilization analyze->lyophilize product Pure DNP-PEG12-Conjugate lyophilize->product

Caption: Workflow for the EDC/NHS coupling of this compound.

DNP-Hapten Mediated Mast Cell Degranulation Signaling Pathway

The DNP group is a classical hapten used to study allergic responses. When a multivalent DNP-conjugate crosslinks IgE antibodies bound to the high-affinity FcεRI receptor on the surface of mast cells, it triggers a signaling cascade that leads to degranulation and the release of inflammatory mediators like histamine.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway DNP DNP-Conjugate (Hapten) IgE IgE DNP->IgE binds FceRI FcεRI Receptor IgE->FceRI bound to Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk phosphorylates & activates LAT LAT Syk->LAT phosphorylates MAPK MAPK Cascade (ERK, JNK, p38) Syk->MAPK PLCG PLCγ LAT->PLCG activates PIP2 PIP2 PLCG->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 induces PKC PKC DAG->PKC activates Granule Granule Release (Histamine, etc.) Ca2->Granule triggers PKC->Granule facilitates Cytokines Cytokine Production (TNF-α, IL-4) MAPK->Cytokines

Caption: IgE-mediated mast cell activation by a DNP-hapten.

Applications

The primary application of this compound is in the field of immunology and allergy research. By conjugating it to various molecules, researchers can create tools to:

  • Study Allergic Responses: DNP-conjugated antigens are used to stimulate mast cells and basophils in vitro and in vivo to investigate the mechanisms of allergic degranulation.

  • Develop Immunoassays: The high-affinity interaction between DNP and anti-DNP antibodies makes it an excellent system for developing ELISAs, Western blotting, and other immunoassays.

  • Drug Targeting and Delivery: The DNP group can be used as a tag for targeting cells that express anti-DNP antibodies or for affinity purification. The PEG component can improve the delivery characteristics of the conjugated drug.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conjugation efficiency - Inactive EDC/NHS (hydrolyzed)- Use fresh EDC/NHS and keep desiccated. Equilibrate to room temperature before opening.
- Incorrect pH for activation or coupling- Ensure Activation Buffer is pH 4.7-6.0 and Coupling Buffer is pH 7.2-8.0.
- Presence of primary amines in buffers (e.g., Tris)- Use amine-free buffers like MES and PBS for the reaction.
Precipitation of reagents or conjugate - Low solubility of the amine-containing molecule- Increase the proportion of organic co-solvent (e.g., DMSO, DMF).
- High concentration of reagents- Perform the reaction at a lower concentration.
Broad peaks during HPLC purification - Non-optimal chromatographic conditions- Optimize the gradient, flow rate, and temperature.
- Presence of multiple conjugation products- Analyze fractions by MS to identify different species. Adjust stoichiometry to favor mono-conjugation if desired.

References

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of a DNP-PEG12-Pomalidomide PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing DNP-PEG12-acid. This specific PROTAC is designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase to a target protein that binds to the dinitrophenyl (DNP) moiety.

PROTACs are innovative heterobifunctional molecules that harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins.[1][2][3][4] They consist of three main components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The synthesis of PROTACs is a modular process, allowing for the systematic variation of each component to optimize degradation efficiency. The following protocol details the synthesis of a PROTAC where DNP serves as the POI-binding ligand, connected via a 12-unit polyethylene glycol (PEG) linker to a pomalidomide-based ligand for the CRBN E3 ligase. The synthesis is achieved through a standard amide bond formation, a common and robust method in PROTAC assembly.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (DNP-PEG12-Pomalidomide) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) (DNP-binding) POI->Ternary_Complex Binds E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ternary_Complex->E3_Ligase Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments

Caption: The catalytic mechanism of PROTAC action.

Experimental Protocol

This protocol outlines the coupling of an acid-functionalized linker (this compound) with an amine-functionalized E3 ligase ligand (4-aminopomalidomide) to form the final PROTAC.

Materials and Reagents
Reagent/MaterialSupplierPurpose
This compoundBroadPharm (BP-22398) or similarLinker + POI Ligand
4-AminopomalidomideVariousE3 Ligase Ligand
HATUSigma-AldrichAmide coupling agent
DIPEASigma-AldrichBase
Anhydrous DMFSigma-AldrichReaction Solvent
Ethyl Acetate (EtOAc)Fisher ScientificExtraction Solvent
5% Lithium Chloride (LiCl)Sigma-AldrichAqueous wash to remove DMF
Saturated Sodium BicarbonateFisher ScientificAqueous wash to remove acidic impurities
BrineFisher ScientificAqueous wash
Anhydrous Sodium SulfateFisher ScientificDrying agent
Preparative HPLC SystemVariousPurification
LC-MS SystemVariousReaction monitoring and analysis

Synthesis Workflow

Synthesis_Workflow start Start dissolve 1. Dissolve this compound in anhydrous DMF start->dissolve activate 2. Add HATU and DIPEA Stir for 15 min dissolve->activate add_amine 3. Add 4-Aminopomalidomide activate->add_amine react 4. React overnight at room temperature add_amine->react monitor 5. Monitor by LC-MS react->monitor workup 6. Aqueous Workup (EtOAc, LiCl, NaHCO3, Brine) monitor->workup Reaction Complete purify 7. Purify by preparative HPLC workup->purify product Final PROTAC purify->product

Caption: Step-by-step workflow for the synthesis of the DNP-PEG12-Pomalidomide PROTAC.

Step-by-Step Synthesis Procedure

The following procedure is adapted from standard amide coupling protocols for PROTAC synthesis.

  • Reaction Setup :

    • In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

    • Stir the solution using a magnetic stir bar.

  • Activation of Carboxylic Acid :

    • To the stirred solution, add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Allow the mixture to stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Amide Coupling :

    • Add 4-aminopomalidomide (1.1 eq) to the reaction mixture.

    • Continue to stir the reaction at room temperature overnight (12-18 hours).

  • Reaction Monitoring :

    • Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials and the formation of the desired product mass.

  • Aqueous Workup :

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with a 5% LiCl aqueous solution (three times) to remove DMF, followed by saturated NaHCO₃ solution (once), and finally with brine (once).

  • Drying and Concentration :

    • Dry the separated organic layer over anhydrous Na₂SO₄.

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification :

    • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final DNP-PEG12-Pomalidomide PROTAC as a pure compound.

    • Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Data Summary

The table below summarizes the key quantitative data for the reactants and the expected final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Purity (Typical)
This compoundC₃₃H₅₇N₃O₁₈783.82>98%
4-AminopomalidomideC₁₃H₁₃N₃O₄275.26>98%
Final PROTAC Product C₄₆H₆₈N₆O₂₁ 1041.06 >95% (Post-HPLC)

References

Application Notes and Protocols for the Creation of Antibody-Drug Conjugates Using DNP-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, efficacy, and safety profile. DNP-PEG12-acid is a bifunctional linker that incorporates a dinitrophenyl (DNP) group, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.

The PEG spacer enhances the hydrophilicity of the ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life. The terminal carboxylic acid allows for covalent attachment to amine-containing molecules, such as the lysine residues on an antibody, through the formation of a stable amide bond. The DNP group, a well-known hapten, can be utilized for various purposes, including immunodetection, purification, or potentially to elicit an immune response.

These application notes provide detailed protocols for the synthesis, purification, and characterization of ADCs using this compound, as well as methods for evaluating their in vitro efficacy.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C33H57N3O18
Molecular Weight 783.82 g/mol
Appearance Yellow crystalline solid or oil
Solubility Soluble in DMSO, DMF, and aqueous buffers
Functional Groups Dinitrophenyl (DNP), PEG12, Carboxylic Acid

Experimental Protocols

Protocol 1: Activation of this compound with NHS Ester

This protocol describes the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines on the antibody.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply (optional)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.

  • Add NHS (or Sulfo-NHS) to the solution in a 1.1 molar excess relative to this compound.

  • Add DCC (or EDC) to the solution in a 1.1 molar excess relative to this compound.

  • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (optional, to prevent hydrolysis).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the DNP-PEG12-NHS ester.

  • The resulting DNP-PEG12-NHS ester solution can be used directly in the conjugation reaction or purified and stored for later use.

Protocol 2: Conjugation of Activated DNP-PEG12-linker to Antibody

This protocol details the conjugation of the NHS-activated DNP-PEG12-linker to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Activated DNP-PEG12-NHS ester solution (from Protocol 1)

  • Reaction Buffer: Borate buffer (50 mM, pH 8.5) or Phosphate buffer (50 mM, pH 8.0)

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system for purification.

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in the chosen Reaction Buffer.

  • Add the activated DNP-PEG12-NHS ester solution to the antibody solution. The molar ratio of linker to antibody will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized for each specific antibody and drug. A starting point is typically a 5-20 fold molar excess of the linker.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purify the resulting ADC from unreacted linker and other small molecules using size-exclusion chromatography or tangential flow filtration.

  • Collect the fractions containing the purified ADC.

Protocol 3: Characterization of the Antibody-Drug Conjugate

This protocol outlines the key analytical methods to characterize the purified ADC.

3.1 Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined by several methods:

  • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the DNP group (around 360 nm). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the DNP-PEG12-linker.

  • Hydrophobic Interaction Chromatography (HIC): This method separates ADC species with different numbers of conjugated linkers. The weighted average of the peak areas can be used to calculate the average DAR.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced and deglycosylated ADC can provide a precise measurement of the mass of each species, allowing for accurate DAR determination.

3.2 Analysis of Purity and Aggregation

  • Size-Exclusion Chromatography (SEC-HPLC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and confirm the covalent attachment of the linker-drug.

Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the DNP-PEG12-ADC in killing cancer cells that express the target antigen.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • DNP-PEG12-ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., MTT, XTT, or a commercial luminescent or fluorescent assay kit)

  • Plate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the DNP-PEG12-ADC and the unconjugated antibody in complete cell culture medium.

  • Remove the medium from the cells and add the ADC or antibody dilutions. Include untreated cells as a negative control.

  • Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • At the end of the incubation period, assess cell viability using the chosen reagent according to the manufacturer's instructions.

  • Measure the absorbance, fluorescence, or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) for both cell lines.

Data Presentation

Quantitative data from the characterization and in vitro studies of a hypothetical ADC prepared with this compound are summarized in the tables below for easy comparison. Note: These are example data and the actual results will vary depending on the specific antibody, drug, and experimental conditions.

Table 1: Characterization of a Hypothetical DNP-PEG12-ADC

ParameterResultMethod Used
Average DAR 3.8UV-Vis Spectroscopy
Purity (Monomer %) >98%SEC-HPLC
Aggregate % <2%SEC-HPLC
Free Linker-Drug Not DetectedRP-HPLC

Table 2: In Vitro Cytotoxicity of a Hypothetical DNP-PEG12-ADC

Cell LineTarget Antigen ExpressionIC50 Value (nM)
Cell Line A Positive5.2
Cell Line B Negative>1000
Unconjugated mAb Positive/Negative>1000

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_evaluation In Vitro Evaluation DNP_linker This compound Activation NHS Ester Activation (EDC/NHS) DNP_linker->Activation Activated_linker DNP-PEG12-NHS Activation->Activated_linker Conjugation Conjugation (pH 8.0-8.5) Activated_linker->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Size-Exclusion Chromatography Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC DAR DAR Determination (UV-Vis, HIC, MS) Purified_ADC->DAR Purity Purity & Aggregation (SEC-HPLC) Purified_ADC->Purity Cytotoxicity Cytotoxicity Assay (IC50 Determination) Purified_ADC->Cytotoxicity

Caption: Experimental workflow for ADC creation.

conjugation_pathway cluster_reactants Reactants cluster_product Product Antibody Antibody (with Lysine -NH2) Reaction Nucleophilic Acyl Substitution Antibody->Reaction Activated_Linker DNP-PEG12-NHS (NHS Ester) Activated_Linker->Reaction ADC Antibody-Drug Conjugate (Stable Amide Bond) Reaction->ADC

Caption: ADC conjugation reaction pathway.

Signaling Pathways

The mechanism of action of an ADC is primarily determined by the cytotoxic payload and the target of the monoclonal antibody. Upon binding to the target antigen on the cancer cell surface, the ADC is internalized, typically via receptor-mediated endocytosis. Following internalization, the ADC is trafficked to lysosomes, where the linker may be cleaved (if designed as cleavable) or the antibody is degraded, releasing the cytotoxic drug. The released drug then exerts its cell-killing effect by interacting with its intracellular target, such as DNA or microtubules, leading to the activation of apoptotic signaling pathways. The specific signaling pathways affected will depend on the nature of the cytotoxic drug conjugated to the antibody.

adc_moa cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Cell_Membrane Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Antibody Degradation Intracellular_Target Intracellular Target (e.g., DNA, Tubulin) Drug_Release->Intracellular_Target Apoptosis Apoptosis Intracellular_Target->Apoptosis Induction of

Caption: ADC mechanism of action.

Application Notes and Protocols: DNP-PEG12-acid for Targeted Protein Degradation of BRD4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of DNP-PEG12-acid as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of Bromodomain-containing protein 4 (BRD4). BRD4 is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various cancers and inflammatory diseases. Targeted degradation of BRD4 using PROTAC technology presents a promising therapeutic strategy. Here, we describe the design, mechanism of action, and experimental evaluation of a hypothetical BRD4-targeting PROTAC, herein named BRD4-DNP-Degrader, which incorporates this compound as a flexible and hydrophilic linker.

Introduction to BRD4-DNP-Degrader

BRD4-DNP-Degrader is a heterobifunctional molecule designed to induce the selective degradation of BRD4 protein through the ubiquitin-proteasome system. It is composed of three key components:

  • A BRD4 Ligand: A small molecule that specifically binds to the bromodomains of BRD4. For the purpose of this document, we will consider a derivative of the well-characterized BRD4 inhibitor, JQ1.

  • An E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase complex. A pomalidomide analogue will be used as a ligand for the Cereblon (CRBN) E3 ligase.

  • This compound Linker: A 12-unit polyethylene glycol (PEG) linker functionalized with a dinitrophenyl (DNP) group and a terminal carboxylic acid. This linker connects the BRD4 and E3 ligase ligands, providing the necessary flexibility and spatial orientation to facilitate the formation of a productive ternary complex between BRD4 and the E3 ligase. The hydrophilic nature of the PEG chain can also improve the solubility and pharmacokinetic properties of the PROTAC.

Mechanism of Action

The BRD4-DNP-Degrader mediates the degradation of BRD4 through the following steps:

  • Ternary Complex Formation: The degrader simultaneously binds to BRD4 and the CRBN E3 ligase, forming a BRD4-Degrader-CRBN ternary complex.

  • Ubiquitination: The proximity induced by the degrader allows the E3 ligase to transfer ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the BRD4 protein.

  • Proteasomal Degradation: The polyubiquitinated BRD4 is recognized and subsequently degraded by the 26S proteasome.

  • Recycling: The degrader is released and can engage another BRD4 protein and E3 ligase, acting catalytically to induce multiple rounds of degradation.

cluster_0 Cellular Environment BRD4_DNP_Degrader BRD4-DNP-Degrader Ternary_Complex BRD4-Degrader-CRBN Ternary Complex BRD4_DNP_Degrader->Ternary_Complex Binds BRD4 BRD4 Protein BRD4->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Poly_Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Proteasome->BRD4_DNP_Degrader Release & Recycle Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation

Mechanism of Action of BRD4-DNP-Degrader

Data Presentation

The following tables summarize hypothetical quantitative data for the characterization of BRD4-DNP-Degrader.

Table 1: In Vitro Degradation of BRD4

Cell LineDC50 (nM)Dmax (%)
MCF72595
HeLa4092
Jurkat1598

DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation.

Table 2: Time-Course of BRD4 Degradation

Time (hours)BRD4 Levels (% of Control) in Jurkat cells (100 nM Degrader)
0100
265
438
815
168
24<5

Experimental Protocols

Synthesis of BRD4-DNP-Degrader

The synthesis of the BRD4-DNP-Degrader involves a multi-step process. The carboxylic acid group on this compound can be activated to form an amide bond with an amine-functionalized JQ1 derivative. The other end of the molecule, the DNP group, is not directly involved in the linkage but is a characteristic of this specific linker. The final step is the coupling of the JQ1-linker intermediate with the pomalidomide analogue.

Start JQ1-amine derivative Coupling1 Amide Bond Formation Start->Coupling1 Linker This compound Activation Activate Carboxylic Acid (e.g., HATU, EDC) Linker->Activation E3_Ligand Pomalidomide-linker derivative Coupling2 Final Coupling Reaction E3_Ligand->Coupling2 Activation->Coupling1 Intermediate JQ1-DNP-PEG12 Coupling1->Intermediate Intermediate->Coupling2 Final_Product BRD4-DNP-Degrader Coupling2->Final_Product

Synthetic Workflow for BRD4-DNP-Degrader

Cell Culture and Treatment
  • Culture cells (e.g., MCF7, HeLa, Jurkat) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Prepare a stock solution of BRD4-DNP-Degrader in DMSO.

  • Treat cells with varying concentrations of the degrader or vehicle (DMSO) for the desired time points.

Western Blotting for BRD4 Degradation
  • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

  • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Ubiquitination Assay
  • Treat cells with the BRD4-DNP-Degrader and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells under denaturing conditions to preserve ubiquitin linkages.

  • Immunoprecipitate BRD4 using an anti-BRD4 antibody conjugated to magnetic beads.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear upon treatment with the degrader indicates BRD4 ubiquitination.

cluster_workflow Experimental Workflow cluster_assays Downstream Assays Cell_Culture Cell Seeding & Culture Treatment Treatment with BRD4-DNP-Degrader Cell_Culture->Treatment Harvest Cell Lysis & Protein Quantification Treatment->Harvest Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot (BRD4 Degradation) Harvest->Western_Blot Ubiquitination_Assay Ubiquitination Assay (IP-Western) Harvest->Ubiquitination_Assay

General Experimental Workflow

Cell Viability Assay
  • Seed cells in 96-well plates.

  • Treat cells with a range of concentrations of the BRD4-DNP-Degrader for 24-72 hours.

  • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound serves as a versatile linker for the construction of potent and selective PROTACs for targeted protein degradation. The described hypothetical BRD4-DNP-Degrader provides a framework for the development and evaluation of such molecules. The provided protocols offer a starting point for researchers to investigate the efficacy of their own this compound-containing PROTACs for the degradation of BRD4 and other protein targets. Careful optimization of the experimental conditions will be necessary to achieve robust and reproducible results.

Application Notes and Protocols for Hapten-Carrier Conjugation using DNP-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hapten-carrier conjugation is a fundamental technique in immunology for eliciting a robust antibody response against small molecules, known as haptens.[1] Haptens, such as the 2,4-dinitrophenyl (DNP) group, are not immunogenic on their own and require conjugation to a larger carrier protein to stimulate an immune response.[2][3] This application note provides a detailed protocol for the conjugation of DNP-PEG12-acid to a carrier protein using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. The inclusion of a polyethylene glycol (PEG) spacer (PEG12) enhances the solubility and accessibility of the DNP hapten, potentially leading to a stronger immune response.

This document outlines the principles of the conjugation reaction, provides a step-by-step experimental protocol, and describes methods for the characterization of the resulting DNP-carrier conjugate. The provided protocols and data are intended to serve as a starting point for researchers to develop and optimize their specific hapten-carrier immunogens.

Principle of the Reaction

The conjugation of this compound to a carrier protein is achieved through a two-step carbodiimide reaction.

  • Activation of the Carboxylic Acid: The carboxylic acid group on the this compound is activated by EDC in the presence of NHS. This reaction forms a semi-stable NHS ester, which is more resistant to hydrolysis than the O-acylisourea intermediate formed with EDC alone. This activation step is most efficient at a slightly acidic pH (4.5-6.0).

  • Conjugation to the Carrier Protein: The NHS-activated DNP-PEG12 readily reacts with primary amine groups (-NH2) on the carrier protein, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group. This reaction forms a stable amide bond, covalently linking the hapten to the carrier protein. The conjugation step is most efficient at a physiological to slightly alkaline pH (7.2-8.5).

Data Presentation

Recommended Reagent Concentrations and Molar Ratios

Successful conjugation depends on the optimal concentrations and molar ratios of the reactants. The following table provides recommended starting points for the conjugation of this compound to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA). Optimization may be required for different carrier proteins and specific experimental goals.

ReagentRecommended Molar Ratio (relative to Carrier Protein)Purpose
This compound20 - 100 equivalentsTo achieve a sufficient hapten density on the carrier protein.
EDC40 - 200 equivalentsTo ensure efficient activation of the carboxyl groups on the hapten.
NHS/Sulfo-NHS40 - 200 equivalentsTo form a stable NHS ester for efficient conjugation to the carrier protein.
pH Optimization for EDC/NHS Coupling

The pH of the reaction is critical for efficient conjugation. A two-step pH adjustment is recommended for optimal results.[4]

Reaction StepOptimal pH RangeRationale
Activation (this compound + EDC/NHS)4.5 - 6.0Promotes the protonation of the carboxyl group, enhancing its reactivity with EDC.
Conjugation (Activated Hapten + Carrier Protein)7.2 - 8.5Facilitates the nucleophilic attack of the primary amines on the NHS ester, forming a stable amide bond.

Experimental Protocols

Materials and Reagents
  • This compound

  • Carrier Protein (e.g., KLH, BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction tubes

  • Spectrophotometer

  • MALDI-TOF Mass Spectrometer

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBSA)

Protocol for DNP-PEG12-Carrier Protein Conjugation

This protocol is a general guideline and may require optimization.

1. Reagent Preparation:

  • Equilibrate all reagents to room temperature before use.

  • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before the activation step.

  • Dissolve the this compound in an appropriate solvent like DMSO or DMF to create a concentrated stock solution.

  • Prepare the carrier protein in the Conjugation Buffer at a concentration of 5-10 mg/mL.

2. Activation of this compound:

  • In a reaction tube, combine the this compound stock solution with Activation Buffer.

  • Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the this compound solution. The recommended molar excess of EDC and NHS over the hapten is typically 2-5 fold.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

3. Conjugation to Carrier Protein:

  • Add the activated this compound mixture to the carrier protein solution.

  • Adjust the pH of the reaction mixture to 7.2-7.5 using a small amount of concentrated phosphate buffer if necessary.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

4. Quenching the Reaction:

  • To stop the reaction and quench any unreacted NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Conjugate:

  • Remove excess, unreacted this compound, EDC, NHS, and quenching reagents using a desalting column according to the manufacturer's instructions.

  • Collect the fractions containing the purified DNP-carrier conjugate. The protein-containing fractions can often be identified by their slight turbidity or by measuring the absorbance at 280 nm.

6. Storage of the Conjugate:

  • Store the purified DNP-carrier conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage. For long-term storage, it is advisable to sterile-filter the conjugate and store it in a solution containing a cryoprotectant like glycerol.

Characterization of the DNP-Carrier Conjugate

1. Determination of Hapten-to-Carrier Ratio using MALDI-TOF Mass Spectrometry:

  • Principle: Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry can be used to determine the molecular weight of the unconjugated carrier protein and the DNP-carrier conjugate.[5] The difference in mass allows for the calculation of the average number of this compound molecules conjugated to each carrier protein molecule.

  • Protocol:

    • Prepare samples of the unconjugated carrier protein and the purified DNP-carrier conjugate at a concentration of approximately 1 mg/mL in a suitable buffer.

    • Mix the samples with a MALDI matrix solution (e.g., sinapinic acid for proteins >10 kDa) at a 1:1 ratio.

    • Spot the mixture onto the MALDI target plate and allow it to air dry.

    • Acquire the mass spectra for both the unconjugated and conjugated protein.

    • Calculate the hapten-to-carrier ratio using the following formula: Hapten/Carrier Ratio = (Mass of Conjugate - Mass of Carrier) / Mass of this compound

2. Quantification of Primary Amine Modification using TNBSA Assay:

  • Principle: The 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) assay is a colorimetric method used to quantify the number of free primary amine groups in a protein sample. By comparing the number of free amines in the unconjugated carrier protein to the DNP-carrier conjugate, the degree of hapten conjugation can be estimated.

  • Protocol:

    • Prepare a standard curve using a known concentration of an amine-containing compound (e.g., glycine or the unconjugated carrier protein).

    • Prepare samples of the unconjugated carrier protein and the purified DNP-carrier conjugate in a bicarbonate buffer (pH 8.5).

    • Add the TNBSA reagent to each standard and sample.

    • Incubate at 37°C for 2 hours.

    • Stop the reaction by adding SDS and HCl.

    • Measure the absorbance at 335 nm.

    • Calculate the percentage of modified amines using the standard curve.

Visualizations

experimental_workflow cluster_activation Activation Step (pH 4.5-6.0) cluster_conjugation Conjugation Step (pH 7.2-8.5) cluster_purification Purification cluster_characterization Characterization dnp This compound activated_dnp NHS-activated DNP-PEG12 dnp->activated_dnp 15-30 min, RT edc_nhs EDC + NHS edc_nhs->activated_dnp conjugate DNP-Carrier Conjugate activated_dnp->conjugate 2-4h, RT or O/N, 4°C carrier Carrier Protein carrier->conjugate desalting Desalting Column conjugate->desalting purified_conjugate Purified DNP-Carrier Conjugate desalting->purified_conjugate maldi MALDI-TOF MS purified_conjugate->maldi tnbsa TNBSA Assay purified_conjugate->tnbsa

Caption: Experimental workflow for DNP-PEG12-carrier conjugation.

b_cell_activation cluster_cell_surface B Cell Surface cluster_intracellular Intracellular Signaling bcr B Cell Receptor (BCR) internalization Internalization bcr->internalization dnp_conjugate DNP-Carrier Conjugate dnp_conjugate->bcr Binding processing Antigen Processing internalization->processing presentation Peptide Presentation on MHC-II processing->presentation activation B Cell Activation & Proliferation presentation->activation T Cell Help antibody_production Anti-DNP Antibody Production activation->antibody_production

Caption: DNP-hapten mediated B cell activation pathway.

References

Application Notes and Protocols for ELISA Development with DNP-PEG12-acid Conjugated Antigen

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the development of an Enzyme-Linked Immunosorbent Assay (ELISA) utilizing a DNP-PEG12-acid conjugated antigen. The dinitrophenyl (DNP) group is a widely used hapten that elicits a strong immune response when conjugated to a carrier molecule, making it an ideal tool for various immunoassays.[1][2] The incorporation of a polyethylene glycol (PEG) linker, specifically a 12-unit PEG chain (PEG12), enhances the solubility and flexibility of the antigen, which can improve its presentation and binding characteristics in an ELISA format.[1]

This document outlines two primary ELISA formats: an indirect ELISA for the detection and quantification of anti-DNP antibodies and a competitive ELISA for the measurement of DNP-containing analytes in a sample. Detailed protocols, reagent recommendations, and optimization strategies are provided to assist researchers in establishing a robust and reliable assay.

Key Experimental Workflows

Two principal ELISA workflows are described: an indirect ELISA to detect anti-DNP antibodies and a competitive ELISA to quantify DNP-conjugated molecules.

ELISA_Workflows cluster_indirect Indirect ELISA Workflow cluster_competitive Competitive ELISA Workflow I_Start Start I_Coat Coat Plate with This compound I_Start->I_Coat I_Wash1 Wash I_Coat->I_Wash1 I_Block Block Plate I_Wash1->I_Block I_Wash2 Wash I_Block->I_Wash2 I_Sample Add Sample (containing anti-DNP Ab) I_Wash2->I_Sample I_Wash3 Wash I_Sample->I_Wash3 I_Secondary Add Enzyme-conjugated Secondary Antibody I_Wash3->I_Secondary I_Wash4 Wash I_Secondary->I_Wash4 I_Substrate Add Substrate I_Wash4->I_Substrate I_Stop Stop Reaction I_Substrate->I_Stop I_Read Read Absorbance at 450 nm I_Stop->I_Read I_End End I_Read->I_End C_Start Start C_Coat Coat Plate with This compound C_Start->C_Coat C_Wash1 Wash C_Coat->C_Wash1 C_Block Block Plate C_Wash1->C_Block C_Wash2 Wash C_Block->C_Wash2 C_Incubate Incubate Sample with Anti-DNP Antibody C_Wash2->C_Incubate C_Add Add Sample/Antibody Mixture to Plate C_Incubate->C_Add C_Wash3 Wash C_Add->C_Wash3 C_Secondary Add Enzyme-conjugated Secondary Antibody C_Wash3->C_Secondary C_Wash4 Wash C_Secondary->C_Wash4 C_Substrate Add Substrate C_Wash4->C_Substrate C_Stop Stop Reaction C_Substrate->C_Stop C_Read Read Absorbance at 450 nm C_Stop->C_Read C_End End C_Read->C_End

Caption: Flowcharts of Indirect and Competitive ELISA workflows.

Principle of the Assays

The development of a successful ELISA relies on the specific interaction between antibodies and antigens.

ELISA_Principles cluster_indirect_principle Indirect ELISA Principle cluster_competitive_principle Competitive ELISA Principle I_Antigen This compound (Coated on Plate) I_PrimaryAb Anti-DNP Antibody (from sample) I_Antigen->I_PrimaryAb binds I_SecondaryAb Enzyme-conjugated Secondary Antibody I_PrimaryAb->I_SecondaryAb binds I_Substrate Substrate I_SecondaryAb->I_Substrate acts on I_Product Colored Product (Signal) I_Substrate->I_Product produces C_Free_Antigen Free DNP-analyte (in sample) C_PrimaryAb Anti-DNP Antibody (fixed amount) C_Free_Antigen->C_PrimaryAb competes with C_Coated_Antigen Coated this compound C_Coated_Antigen->C_PrimaryAb for binding C_Signal Signal is inversely proportional to free antigen C_PrimaryAb->C_Signal

Caption: Principles of Indirect and Competitive ELISA.

Materials and Reagents

Table 1: Recommended Materials and Reagents

Reagent/MaterialRecommended SpecificationSupplier Example
This compound>95% PurityAdvanced ChemTech
High-binding 96-well platesPolystyrene, clear, flat-bottomCorning, Nunc
Anti-DNP Antibody (for competitive)Monoclonal or PolyclonalThermo Fisher, Sigma-Aldrich
Secondary AntibodyHRP-conjugated anti-species IgGJackson ImmunoResearch, Bio-Rad
Blocking Buffer1% (w/v) BSA or non-fat dry milk in PBSGeneral lab supply
Wash BufferPBS with 0.05% (v/v) Tween-20 (PBST)General lab supply
SubstrateTMB (3,3',5,5'-Tetramethylbenzidine)Thermo Fisher, Sigma-Aldrich
Stop Solution1 M Sulfuric Acid or 1 N HClGeneral lab supply
Coating Buffer100 mM Carbonate-Bicarbonate (pH 9.6) or PBS (pH 7.4)General lab supply
Plate ReaderCapable of reading absorbance at 450 nmMolecular Devices, BioTek

Experimental Protocols

Protocol 1: Indirect ELISA for Detection of Anti-DNP Antibodies

This protocol is designed to detect and quantify antibodies specific to the DNP hapten in biological samples such as serum or plasma.

1. Plate Coating: a. Dilute the this compound antigen to a final concentration of 1-10 µg/mL in coating buffer.[3][4] An initial concentration of 5 µg/mL is recommended for optimization. b. Add 100 µL of the diluted antigen solution to each well of a high-binding 96-well plate. c. Seal the plate and incubate overnight at 4°C, or for 2 hours at room temperature.

2. Washing: a. Aspirate the coating solution from the wells. b. Wash the plate 3-4 times with 200 µL of wash buffer (PBST) per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.

3. Blocking: a. Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining protein-binding sites. b. Seal the plate and incubate for 1-2 hours at room temperature.

4. Sample Incubation: a. Prepare serial dilutions of your samples (e.g., serum or plasma) in blocking buffer. A starting dilution of 1:100 is recommended, but the optimal dilution range should be determined empirically. b. After discarding the blocking buffer, add 100 µL of the diluted samples to the appropriate wells. c. Seal the plate and incubate for 1-2 hours at room temperature.

5. Secondary Antibody Incubation: a. Wash the plate as described in step 2. b. Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) in blocking buffer according to the manufacturer's recommendations. c. Add 100 µL of the diluted secondary antibody to each well. d. Seal the plate and incubate for 1 hour at room temperature.

6. Detection: a. Wash the plate as described in step 2. b. Prepare the TMB substrate solution according to the manufacturer's instructions. Add 100 µL to each well. c. Incubate the plate in the dark at room temperature for 15-30 minutes, or until a sufficient color change is observed. d. Stop the reaction by adding 100 µL of stop solution (e.g., 1 M H₂SO₄) to each well. The color will change from blue to yellow. e. Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Protocol 2: Competitive ELISA for Quantification of DNP-containing Analytes

This protocol is designed to measure the concentration of a DNP-containing analyte in a sample by its ability to compete with the coated this compound for binding to a limited amount of anti-DNP antibody.

1. Plate Coating, Washing, and Blocking: a. Follow steps 1-3 from the Indirect ELISA protocol.

2. Competitive Reaction: a. In a separate plate or in tubes, pre-incubate your samples or standards containing the DNP-analyte with a fixed, limiting concentration of anti-DNP antibody for 30-60 minutes at room temperature. The optimal concentration of the anti-DNP antibody should be determined empirically (the concentration that gives approximately 80% of the maximum signal in the absence of competitor). b. After discarding the blocking buffer from the this compound coated plate, add 100 µL of the sample/antibody mixture to the wells. c. Seal the plate and incubate for 1-2 hours at room temperature.

3. Secondary Antibody Incubation and Detection: a. Follow steps 5 and 6 from the Indirect ELISA protocol. In this format, the signal will be inversely proportional to the concentration of the DNP-analyte in the sample.

Data Presentation and Optimization

Table 2: Typical Optimization Parameters and Starting Ranges

ParameterStarting RecommendationOptimization RangeRationale
Coating Antigen Concentration 5 µg/mL0.5 - 20 µg/mLTo ensure sufficient binding sites for a strong signal without excessive reagent use.
Blocking Buffer 1% BSA in PBS1-5% BSA, 1-5% non-fat milk, or specialized PEG blocking bufferTo minimize non-specific binding and background noise. For PEGylated antigens, specialized blockers can be crucial.
Primary Antibody Dilution (Sample) 1:1001:50 - 1:100,000To find the linear range of the assay for accurate quantification.
Secondary Antibody Dilution Manufacturer's recommendation1:1,000 - 1:20,000To achieve a high signal-to-noise ratio.
Incubation Times 1-2 hours at RT1-4 hours at RT, or overnight at 4°CTo allow for sufficient binding at each step.
Substrate Incubation Time 20 minutes5 - 30 minutesTo develop a strong signal without saturation.

Table 3: Example Data for a Standard Curve (Indirect ELISA)

Anti-DNP Ab Conc. (ng/mL)OD at 450 nm (Mean)Standard Deviation
10002.8500.120
5002.1000.095
2501.3500.070
1250.7500.045
62.50.4000.030
31.250.2100.020
15.60.1100.015
0 (Blank)0.0500.010

Troubleshooting

A systematic approach is key to resolving common ELISA issues.

Troubleshooting cluster_causes_hb Potential Causes cluster_solutions_hb Solutions cluster_causes_ws Potential Causes cluster_solutions_ws Solutions cluster_causes_hv Potential Causes cluster_solutions_hv Solutions High_Background High Background HB_Cause1 Insufficient Blocking High_Background->HB_Cause1 HB_Cause2 Antibody Concentration Too High High_Background->HB_Cause2 HB_Cause3 Inadequate Washing High_Background->HB_Cause3 Weak_Signal Weak or No Signal WS_Cause1 Reagent Inactivity Weak_Signal->WS_Cause1 WS_Cause2 Insufficient Incubation Weak_Signal->WS_Cause2 WS_Cause3 Low Antibody Concentration Weak_Signal->WS_Cause3 High_Variability High Variability HV_Cause1 Pipetting Inaccuracy High_Variability->HV_Cause1 HV_Cause2 Inconsistent Washing High_Variability->HV_Cause2 HV_Cause3 Edge Effects High_Variability->HV_Cause3 HB_Sol1 Increase blocking time or use a different blocker HB_Cause1->HB_Sol1 HB_Sol2 Titrate antibodies HB_Cause2->HB_Sol2 HB_Sol3 Increase wash steps/volume HB_Cause3->HB_Sol3 WS_Sol1 Check reagent expiration and storage WS_Cause1->WS_Sol1 WS_Sol2 Increase incubation times WS_Cause2->WS_Sol2 WS_Sol3 Increase antibody concentrations WS_Cause3->WS_Sol3 HV_Sol1 Calibrate pipettes and practice technique HV_Cause1->HV_Sol1 HV_Sol2 Ensure uniform washing across the plate HV_Cause2->HV_Sol2 HV_Sol3 Avoid using outer wells and ensure uniform temperature HV_Cause3->HV_Sol3

Caption: Common ELISA troubleshooting guide.

References

Application Notes and Protocols for Solid-Phase Synthesis of PROTACs with DNP-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing DNP-PEG12-acid as a flexible linker. The protocols described herein are based on established solid-phase synthesis methodologies, designed to facilitate the efficient and rapid assembly of PROTAC libraries for targeted protein degradation studies.

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system to selectively eliminate target proteins of interest (POIs). A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two ligands. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase initiates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component is a critical determinant of PROTAC efficacy. It influences the stability and geometry of the ternary complex, which are essential for productive ubiquitination. Furthermore, the linker's physicochemical properties, such as length, flexibility, and solubility, significantly impact the overall characteristics of the PROTAC, including its cell permeability and pharmacokinetic profile. Polyethylene glycol (PEG)-based linkers, like this compound, are frequently employed to enhance the aqueous solubility and optimize the in-vivo properties of PROTACs.[1]

Solid-phase synthesis provides a streamlined and efficient approach for PROTAC production.[2] This methodology simplifies purification procedures and enables the use of excess reagents to drive reactions to completion, facilitating the rapid generation of diverse PROTAC libraries.[2] The general strategy involves immobilizing one of the PROTAC components onto a solid support, followed by the sequential addition of the linker and the final binding ligand. The completed PROTAC is then cleaved from the resin and purified.[2]

Experimental Workflow Overview

The solid-phase synthesis of a PROTAC using this compound can be conceptualized in the following key stages:

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis On-Resin Synthesis cluster_final Final Steps Resin Aminomethyl Resin Swell Swell Resin (e.g., in DMF) Resin->Swell Ligand1 Couple E3 Ligand (e.g., Pomalidomide) Swell->Ligand1 Amide Coupling Linker Couple this compound Ligand1->Linker Amide Coupling Ligand2 Couple POI Ligand Linker->Ligand2 Amide Coupling Cleavage Cleave PROTAC from Resin Ligand2->Cleavage Purification Purify PROTAC (e.g., HPLC) Cleavage->Purification Analysis Analyze PROTAC (e.g., LC-MS, NMR) Purification->Analysis

General workflow for solid-phase PROTAC synthesis.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the solid-phase synthesis of a PROTAC using this compound. These protocols are representative and may require optimization based on the specific properties of the E3 ligase and POI ligands.

Materials and Reagents:

  • Aminomethylated polystyrene resin

  • E3 ligase ligand with a carboxylic acid functionality (e.g., a pomalidomide derivative)

  • This compound

  • POI ligand with an amine functionality

  • N,N'-Diisopropylethylamine (DIPEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

Protocol 1: Immobilization of E3 Ligase Ligand

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand to the aminomethylated resin.

  • Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30 minutes in a suitable reaction vessel.

  • Ligand Coupling Solution: In a separate vial, dissolve the carboxylic acid-functionalized E3 ligase ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling Reaction: Add the ligand coupling solution to the swollen resin. Shake the reaction mixture at room temperature for 16 hours.

  • Washing: After the reaction, wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 2: Attachment of this compound Linker

This protocol details the coupling of the this compound linker to the immobilized E3 ligase ligand.

  • Resin Swelling: Swell the E3 ligase-functionalized resin in DMF.

  • Linker Coupling Solution: In a separate vial, dissolve this compound (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.

  • Coupling Reaction: Add the linker coupling solution to the resin. Shake the reaction mixture at room temperature for 24 hours.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Coupling of POI Ligand

This protocol outlines the final coupling step, attaching the POI ligand to the linker.

  • Resin Swelling: Swell the linker-functionalized resin in DMF.

  • POI Ligand Coupling Solution: In a separate vial, dissolve the amine-functionalized POI ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling Reaction: Add the POI ligand coupling solution to the resin. Shake the mixture at room temperature for 16 hours.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 4: Cleavage and Purification

This protocol describes the cleavage of the synthesized PROTAC from the solid support and its subsequent purification.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane, and 2.5% water. This should be done in a well-ventilated fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • PROTAC Precipitation: Filter the resin and collect the filtrate. Precipitate the crude PROTAC from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the precipitated PROTAC. Decant the ether and wash the pellet with cold ether.

  • Purification: Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO/water mixture) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Quantitative Data Summary

The following tables provide representative quantitative data for a solid-phase PROTAC synthesis campaign. The exact values can vary depending on the specific ligands and reaction conditions used.

Table 1: Representative Yields and Purity of a Solid-Phase Synthesized PROTAC

StepProductStarting Material (Resin Loading)Yield (%)Purity (by LC-MS)
1E3 Ligand-Resin1.0 mmol/g~95% (loading efficiency)N/A
2Linker-E3-Resin0.95 mmol/g~90% (coupling efficiency)N/A
3PROTAC-Resin0.85 mmol/g~85% (coupling efficiency)N/A
4Crude PROTAC0.85 mmol/g>80% (cleavage)70-85%
5Purified PROTACN/A15-30% (overall)>95%

Table 2: Representative Biological Activity of a Synthesized PROTAC

PROTAC IDTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
PROTAC-PEG12-1BRD4Cereblon1592
PROTAC-PEG12-2BTKCereblon2588
PROTAC-PEG12-3ARVHL5085

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

PROTAC Mechanism of Action

The synthesized PROTAC mediates the degradation of the target protein through the formation of a ternary complex with an E3 ubiquitin ligase.

protac_mechanism cluster_system Ubiquitin-Proteasome System PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Ub Tagging Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Mechanism of PROTAC-mediated protein degradation.

This schematic illustrates the catalytic nature of PROTACs, where a single PROTAC molecule can induce the degradation of multiple target protein molecules. The PROTAC facilitates the proximity of the E3 ligase to the POI, leading to the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.

References

Application Note: Purification of DNP-PEG12-Acid Conjugates by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNP-PEG12-acid is a heterobifunctional linker comprising a dinitrophenyl (DNP) group, a hydrophilic 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The DNP moiety serves as a hapten for immunological studies, while the carboxylic acid allows for conjugation to primary amines on proteins, peptides, or other molecules.[1][2][3] The PEG spacer enhances the solubility of the conjugate in aqueous media.[1] Following a conjugation reaction, it is crucial to purify the this compound conjugate from unreacted starting materials and reaction byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for the purification of such conjugates, offering high resolution and reproducibility.[4] This application note provides a detailed protocol for the purification of this compound conjugates using RP-HPLC.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a mixture of water and a polar organic solvent, such as acetonitrile (ACN). A shallow gradient of increasing organic solvent concentration is typically employed to elute compounds of increasing hydrophobicity. In the case of this compound conjugates, the DNP group imparts significant hydrophobicity, allowing for strong retention on a C18 column. The PEG spacer, being hydrophilic, modulates this retention. By carefully controlling the mobile phase composition, the this compound conjugate can be effectively separated from less hydrophobic starting materials (e.g., the molecule it is conjugated to) and more hydrophobic impurities.

Experimental Protocols

Sample Preparation

  • Reaction Quenching: After the conjugation reaction is complete, quench the reaction by adding a small amount of an appropriate quenching agent (e.g., Tris buffer or hydroxylamine) if reactive species are present.

  • Acidification: Acidify the reaction mixture to a pH of 2-3 using a dilute acid such as 0.1% trifluoroacetic acid (TFA) in water. This ensures that the carboxylic acid group on the this compound is protonated, leading to better retention and peak shape in reversed-phase chromatography.

  • Filtration: Filter the acidified sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

  • Dilution: Dilute the filtered sample with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a suitable concentration for injection. The optimal concentration will depend on the scale of the purification (analytical vs. preparative).

Analytical HPLC Method

This method is suitable for assessing the purity of the conjugate and for optimizing the separation conditions before scaling up to preparative HPLC.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 235 nm and 360 nm
Injection Volume 10-20 µL

Preparative HPLC Method

This method is designed for the purification of larger quantities of the this compound conjugate.

Parameter Condition
Column C18, 21.2 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Optimized based on analytical run (e.g., 30-70% B over 30 minutes)
Flow Rate 20 mL/min
Column Temperature Ambient
Detection Wavelength 235 nm and 360 nm
Injection Volume 1-5 mL (depending on sample concentration)

Post-Purification Workup

  • Fraction Collection: Collect the fractions corresponding to the main peak of the this compound conjugate.

  • Solvent Evaporation: Remove the acetonitrile from the collected fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified this compound conjugate as a solid.

  • Purity Analysis: Re-dissolve a small amount of the lyophilized product and analyze its purity using the analytical HPLC method described above.

Data Presentation

The following table summarizes typical retention times and expected purity for the purification of a hypothetical this compound conjugate of a small peptide.

Compound Typical Retention Time (min) Purity before HPLC (%) Purity after HPLC (%)
Unconjugated Peptide8.540<1
This compound Conjugate 15.2 55 >98
Unreacted this compound18.95<1

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_workup Post-Purification Workup Reaction Conjugation Reaction Mixture Quench Quench Reaction Reaction->Quench Acidify Acidify to pH 2-3 Quench->Acidify Filter Filter (0.22 µm) Acidify->Filter Dilute Dilute with Mobile Phase A Filter->Dilute Inject Inject onto Preparative HPLC Dilute->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (235/360 nm) Separate->Detect Collect Collect Fractions Detect->Collect Evaporate Remove Acetonitrile Collect->Evaporate Lyophilize Lyophilize Evaporate->Lyophilize Analyze Purity Analysis (Analytical HPLC) Lyophilize->Analyze PureProduct Purified this compound Conjugate Analyze->PureProduct

Caption: Experimental workflow for the purification of this compound conjugates.

G cluster_system RP-HPLC System MobilePhase Mobile Phase (Polar) Water/ACN Gradient StationaryPhase Stationary Phase (Nonpolar) C18 Column Unconjugated Unconjugated Molecule (Less Hydrophobic) Conjugate This compound Conjugate (Intermediate Hydrophobicity) Elution Elution Order Unconjugated->Elution Elutes First (Weak Interaction) Unreacted Unreacted this compound (More Hydrophobic) Conjugate->Elution Elutes Second (Moderate Interaction) Unreacted->Elution Elutes Last (Strong Interaction)

Caption: Principle of RP-HPLC separation for this compound conjugates.

Troubleshooting

  • Poor Peak Shape: Tailing peaks can be caused by secondary interactions with the silica support. Ensure the mobile phase contains an ion-pairing agent like TFA. Broad peaks may indicate column degradation or sample overload.

  • Low Recovery: The this compound conjugate may be adsorbing to the column. Try a different column chemistry (e.g., C8) or increase the column temperature.

  • Co-elution of Peaks: If the conjugate is not well-separated from impurities, optimize the gradient. A shallower gradient will provide better resolution.

Reversed-phase HPLC is a highly effective method for the purification of this compound conjugates. The protocol outlined in this application note provides a robust starting point for achieving high purity of the desired product. The strong UV absorbance of the DNP group allows for sensitive detection at multiple wavelengths, simplifying the monitoring of the purification process. Proper sample preparation and optimization of the HPLC gradient are key to a successful purification.

References

Troubleshooting & Optimization

troubleshooting low yield in DNP-PEG12-acid conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yield in DNP-PEG12-acid conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation to a primary amine?

The conjugation of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule) is typically achieved through a two-step carbodiimide coupling reaction. This process utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

  • Activation of the Carboxylic Acid: EDC first reacts with the carboxylic acid group on the this compound to form a highly reactive O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and can be hydrolyzed. NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This ester is less susceptible to hydrolysis than the O-acylisourea intermediate.[1]

  • Amide Bond Formation: The NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.

Q2: What are the most common reasons for low yield in this compound conjugation reactions?

Low yields in these conjugation reactions can arise from several factors:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly reduce conjugation efficiency.

  • Reagent Quality and Handling: Degradation of this compound, EDC, or NHS due to improper storage or handling is a frequent cause of low yield.

  • Stoichiometry of Reactants: An inappropriate molar ratio of this compound, EDC, and NHS to the amine-containing molecule can lead to incomplete conjugation.

  • Buffer Composition: The presence of primary amines (e.g., Tris) or carboxylates in the reaction buffer can compete with the desired reaction.

  • Steric Hindrance: The accessibility of the primary amine on the target molecule can be limited, especially for large biomolecules, which can hinder the conjugation process.[2]

  • Purification Inefficiencies: Significant loss of the conjugated product can occur during purification steps if the chosen method is not optimized.

Q3: How does the PEG12 linker influence the conjugation reaction?

The polyethylene glycol (PEG) linker, in this case with 12 ethylene glycol units, offers several advantages:

  • Increased Solubility: The hydrophilic nature of the PEG chain can enhance the water solubility of the DNP moiety and the resulting conjugate, which can be beneficial for reactions in aqueous buffers.[3]

  • Reduced Aggregation: For hydrophobic molecules, the PEG linker can help prevent aggregation, thereby maintaining the reactivity of the components.[2]

  • Flexibility: The PEG spacer provides flexibility, which can help overcome some steric hindrance, allowing the reactive ends of the molecules to interact more effectively.

However, a very long PEG chain could potentially create steric hindrance, making it more difficult for the activated carboxyl group to access the target amine.[2] For this compound, this is a moderate-length linker and is generally not expected to cause significant steric hindrance in most applications.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low yield in your this compound conjugation reactions.

Issue 1: Low or No Conjugation Detected
Possible Cause Recommended Solution
Incorrect Reaction pH The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2. The subsequent reaction of the NHS ester with the primary amine is most efficient at a pH of 7-8. For a two-step reaction, perform the activation at pH 5.0-6.0 and then adjust the pH to 7.2-7.5 before adding your amine-containing molecule.
Degraded Reagents EDC is sensitive to moisture and should be stored desiccated at -20°C and equilibrated to room temperature before opening. NHS is also susceptible to hydrolysis. Use fresh, high-quality reagents and prepare stock solutions immediately before use. Do not store EDC in aqueous solutions.
Inappropriate Buffer Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete in the reaction. Use non-amine, non-carboxylate buffers such as MES for the activation step and PBS for the conjugation step.
Insufficient Molar Excess of Reagents A 2- to 10-fold molar excess of EDC and NHS over this compound is a good starting point for the activation step. The molar ratio of activated this compound to your target molecule may also need to be optimized, typically ranging from a 1.5 to 20-fold excess.
Issue 2: High Variability in Yields Between Experiments
Possible Cause Recommended Solution
Inconsistent Reagent Preparation Prepare fresh stock solutions of EDC and NHS for each experiment. If using a stock solution of this compound in an organic solvent like DMSO or DMF, ensure it is stored properly at -20°C and protected from moisture.
Fluctuations in Reaction Time or Temperature Standardize the incubation times and temperatures for both the activation and conjugation steps. Room temperature is typically sufficient, but for sensitive molecules, the reaction can be performed at 4°C for a longer duration.
Inconsistent Purification Standardize your purification protocol. If using chromatography, ensure consistent loading, elution, and fraction collection.
Issue 3: Presence of Unwanted Side Products
Possible Cause Recommended Solution
Hydrolysis of NHS Ester The NHS ester is susceptible to hydrolysis, especially at higher pH. Perform the conjugation step promptly after the activation step. Minimize the time the activated this compound is in an aqueous solution before the addition of the amine-containing molecule.
Side Reactions of the DNP Group While generally stable, the dinitrophenyl group can be susceptible to nucleophilic attack under certain conditions. For instance, in peptide synthesis, the DNP protecting group on histidine can be removed by thiolysis. If your target molecule or buffer contains free thiols, consider if this could be a potential side reaction.
Cross-linking of Biomolecules If your target molecule contains both primary amines and carboxylic acids, a one-pot reaction can lead to self-conjugation or polymerization. A two-step protocol, where the this compound is activated first and excess EDC and NHS are removed before adding the target molecule, is recommended to minimize this.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein

This protocol provides a general framework. Optimization of molar ratios, concentrations, and reaction times may be necessary for your specific application.

Materials:

  • This compound

  • Protein with primary amine(s)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column for buffer exchange and purification

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

    • Prepare a solution of your protein in Activation Buffer (e.g., 2 mg/mL).

    • Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution to the protein solution.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange (Optional but Recommended):

    • To remove excess EDC and NHS, pass the reaction mixture through a desalting column equilibrated with Conjugation Buffer. Collect the fractions containing the activated this compound-protein mixture.

  • Conjugation to the Target Molecule:

    • If you did not perform a buffer exchange, adjust the pH of the reaction mixture to 7.2-7.5 by adding Conjugation Buffer.

    • Add your amine-containing target molecule to the activated this compound solution. The molar ratio of activated PEG to the target molecule should be optimized (a 10-fold molar excess is a common starting point).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the DNP-PEG12-conjugate from unreacted PEG, protein, and other reaction components using an appropriate method such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_dnp Dissolve this compound in DMSO/DMF activation Activation Step (EDC/NHS, pH 6.0, 15-30 min) prep_dnp->activation prep_protein Dissolve Protein in Activation Buffer prep_protein->activation prep_edc_nhs Prepare fresh EDC/NHS solutions prep_edc_nhs->activation conjugation Conjugation Step (Add Amine, pH 7.2-7.5, 2h RT or O/N 4°C) activation->conjugation quenching Quench Reaction (Tris or Glycine) conjugation->quenching purify Purify Conjugate (e.g., SEC, IEX) quenching->purify analyze Analyze Product (e.g., SDS-PAGE, MS) purify->analyze

Caption: Experimental workflow for this compound conjugation.

troubleshooting_yield node_sol node_sol start Low Conjugation Yield? check_reagents Reagents Fresh & Handled Correctly? start->check_reagents check_ph Reaction pH Optimized? check_reagents->check_ph Yes sol_reagents Use fresh, high-quality reagents. Prepare stock solutions immediately before use. check_reagents->sol_reagents No check_buffer Buffer Free of Amines/Carboxylates? check_ph->check_buffer Yes sol_ph Activation: pH 5.0-6.0 Conjugation: pH 7.2-7.5 check_ph->sol_ph No check_ratio Molar Ratios Optimized? check_buffer->check_ratio Yes sol_buffer Use MES for activation and PBS for conjugation. check_buffer->sol_buffer No check_purification Purification Method Optimized? check_ratio->check_purification Yes sol_ratio Titrate EDC/NHS and PEG-to-target ratios. check_ratio->sol_ratio No sol_purification Evaluate purification steps for product loss. check_purification->sol_purification No

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Enhancing the Solubility of DNP-PEG12-Acid PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with DNP-PEG12-acid PROTACs.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter.

Q1: My this compound PROTAC has precipitated out of my aqueous buffer during my cell-based assay. What should I do?

A1: PROTACs, due to their high molecular weight and lipophilicity, often exhibit poor aqueous solubility, placing them "beyond the Rule of Five"[1]. Precipitation in aqueous media is a common issue that can lead to inaccurate and irreproducible results[1]. Here are several steps to troubleshoot this issue:

  • Optimize Co-solvent Concentration: While preparing your working solution from a DMSO stock, ensure the final DMSO concentration in your aqueous buffer is as low as possible, ideally below 0.5%, to minimize solvent effects on your assay while aiding solubility.

  • Utilize a Different Formulation Strategy: Consider using a co-solvent system. For challenging compounds, a mixture of solvents can significantly improve solubility. A common formulation includes 10% DMSO, 40% PEG300, and 50% saline.

  • Employ Sonication and Gentle Heating: To aid dissolution, you can gently warm your solution to 37°C for 5-10 minutes and use an ultrasonic bath for 5-15 minutes. Always visually inspect for any remaining precipitate before use.

  • Consider Amorphous Solid Dispersions (ASDs): For persistent solubility issues, preparing an ASD can enhance the dissolution rate and supersaturation of your PROTAC. This involves dispersing the PROTAC in a polymer matrix, such as hydroxypropyl methylcellulose acetate succinate (HPMCAS), to maintain it in a more soluble amorphous state.

Q2: I am observing high variability in the efficacy (e.g., DC50 values) of my this compound PROTAC across different experiments. Could this be related to solubility?

A2: Yes, poor solubility is a major contributor to experimental variability[1]. If your PROTAC is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. To address this:

  • Determine the Kinetic Solubility: Before conducting extensive experiments, it is crucial to determine the kinetic solubility of your PROTAC in the specific aqueous buffer you will be using. This will inform the maximum concentration at which your PROTAC can be reliably tested without precipitation.

  • Prepare Fresh Dilutions: Always prepare fresh serial dilutions for each experiment from a well-dissolved, high-concentration stock solution in 100% DMSO.

  • Visual Inspection: Before adding the PROTAC to your assay, visually inspect the diluted solutions for any signs of precipitation.

Q3: My this compound PROTAC has poor permeability in my Caco-2 assay, which I suspect is due to low solubility in the assay medium. How can I improve this?

A3: Poor aqueous solubility is a primary factor limiting the bioavailability and permeability of PROTACs[2][3]. The introduction of a hydrophilic PEG linker, such as in this compound, is a strategy to enhance water solubility. If you are still facing challenges:

  • Formulation with Solubilizing Excipients: Consider formulating your PROTAC with non-toxic, solubilizing excipients that are compatible with your cell model. This could include agents like Poloxamer 188, which can act as a wetting agent to accelerate dissolution.

  • Amorphous Solid Dispersion (ASD): As mentioned previously, creating an ASD of your PROTAC can significantly improve its dissolution and maintain a supersaturated state, which can, in turn, enhance permeability. Studies have shown that ASDs can lead to a significant increase in drug supersaturation compared to the pure amorphous compound.

  • Structural Modification: While a more involved approach, if formulation strategies are insufficient, consider synthesizing analogs with modified linkers or warhead/E3 ligase ligands. For instance, incorporating basic nitrogen-containing groups like piperazine has been shown to dramatically increase aqueous solubility. One study reported a 170-fold increase in solubility for a bis-basic piperazine-modified PROTAC compared to its precursor.

Frequently Asked Questions (FAQs)

Q1: Why is solubility a major challenge for PROTACs, even with a hydrophilic PEG linker like in this compound?

A1: PROTACs are inherently large molecules composed of two ligands and a linker, often resulting in a high molecular weight and significant lipophilicity. These characteristics place them in the "beyond the Rule of Five" chemical space, which is associated with poor solubility and permeability. While the PEG linker in this compound is designed to increase hydrophilicity and water solubility, the overall properties of the molecule, including the warhead and E3 ligase ligand, can still dominate and lead to low aqueous solubility.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure for my this compound PROTAC?

A2:

  • Kinetic Solubility is a measure of how quickly a compound dissolves from a high-concentration DMSO stock into an aqueous buffer. It is a non-equilibrium measurement and is often used in early drug discovery for high-throughput screening as it is faster to determine. This is the more relevant measurement for troubleshooting precipitation in your in vitro assays.

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in its most stable solid form in a given solvent. It is a more time-consuming measurement but provides a more accurate understanding of the compound's intrinsic solubility, which is crucial for formulation development and predicting in vivo performance.

For initial troubleshooting of assay variability, measuring kinetic solubility is recommended. For formulation development, thermodynamic solubility is essential.

Q3: Are there any computational tools to predict the solubility of my this compound PROTAC?

A3: While several in silico tools are available to predict the solubility of small molecules, their accuracy for PROTACs is often limited. The large and flexible nature of PROTACs makes it challenging for current models to accurately predict their solubility. Therefore, experimental determination of solubility is highly recommended.

Q4: How does the length of the PEG linker affect the solubility of a PROTAC?

A4: Generally, increasing the length of the hydrophilic PEG linker can lead to improved aqueous solubility. The ethylene glycol repeats in the PEG chain increase the hydrophilicity of the entire molecule. However, there is a trade-off, as excessively long and polar linkers can sometimes negatively impact cell permeability. The optimal linker length for both solubility and efficacy needs to be determined empirically for each specific PROTAC system.

Quantitative Data Summary

The following table summarizes solubility data for a selection of PROTACs with varying physicochemical properties, including those with PEG linkers. This data illustrates the general range of solubilities observed for PROTACs and the impact of different structural features.

PROTACE3 Ligase LigandLinker TypeLog S (mol/L)Solubility Classification
PROTAC A CRBNPegylated-5.16Intermediate
PROTAC B VHLPegylated-5.58Low
PROTAC C VHLPegylated-6.24Low
PROTAC D CRBNAlkyl-4.89Intermediate
PROTAC E VHLAlkyl-5.91Low

Data adapted from a study on 21 commercial PROTACs. The classification is based on GSK guidelines: Low (<30 µM), Intermediate (30–200 µM), and High (>200 µM). This table demonstrates that even with a hydrophilic PEG linker, PROTACs can still exhibit low to intermediate solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol provides a general method for determining the kinetic solubility of a this compound PROTAC in an aqueous buffer.

Materials:

  • This compound PROTAC

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Thermomixer or shaker

  • High-speed microcentrifuge

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the this compound PROTAC in 100% DMSO. Ensure the compound is fully dissolved.

  • Incubation: In microcentrifuge tubes, add the appropriate volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentration (e.g., 200 µM). Prepare in duplicate.

  • Shaking: Place the tubes in a thermomixer or shaker set to a constant speed (e.g., 850 rpm) and incubate for 2 hours at a controlled temperature (e.g., 25°C).

  • Separation of Undissolved Compound: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.

  • Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved PROTAC using a validated HPLC-UV or LC-MS/MS method with a standard curve.

  • Calculation: The measured concentration represents the kinetic solubility of the PROTAC under the tested conditions.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a general method for preparing an ASD of a this compound PROTAC to improve its solubility.

Materials:

  • This compound PROTAC

  • Polymer (e.g., HPMCAS)

  • Suitable organic solvent (e.g., acetone, methanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both the this compound PROTAC and the chosen polymer (e.g., HPMCAS) in a suitable organic solvent. The drug-to-polymer ratio can be varied (e.g., 10% to 30% drug loading).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure and a controlled temperature. This will result in a thin film of the PROTAC-polymer mixture.

  • Drying: Further dry the resulting solid film in a vacuum oven for at least 24 hours to remove any residual solvent.

  • Characterization: The resulting ASD powder should be characterized to confirm its amorphous nature using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Solubility Assessment: The solubility and dissolution rate of the prepared ASD can then be determined using the kinetic solubility assay described above and compared to the unformulated PROTAC.

Visualizations

Experimental_Workflow_for_Solubility_Enhancement cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Solubility Characterization cluster_3 Advanced Formulation cluster_4 Outcome A PROTAC Precipitation in Aqueous Buffer B Optimize Co-solvent (e.g., DMSO < 0.5%) A->B Initial Steps C Use Sonication & Gentle Heating A->C Initial Steps D Perform Kinetic Solubility Assay B->D If problem persists C->D If problem persists E Prepare Amorphous Solid Dispersion (ASD) D->E If solubility is low F Evaluate Other Formulations (e.g., SEDDS) D->F If solubility is low G Improved Solubility & Reproducible Data E->G Leads to F->G Leads to

Caption: Workflow for troubleshooting and improving PROTAC solubility.

PROTAC_Solubility_Factors cluster_0 Intrinsic Molecular Properties cluster_1 External Factors & Solutions A Solubility of this compound PROTAC B High Molecular Weight A->B Influenced by C Lipophilicity of Warhead & E3 Ligand A->C Influenced by D Hydrophilic PEG12 Linker A->D Influenced by E Aqueous Buffer Composition A->E Affected by / Improved by F Formulation Strategy (e.g., ASD, Co-solvents) A->F Affected by / Improved by

References

Technical Support Center: Optimizing PEG Linker Length in PROTAC® Design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the optimization of polyethylene glycol (PEG) linker length in Proteolysis Targeting Chimera (PROTAC®) design.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the PEG linker in a PROTAC®, and why is its length so critical?

A1: A PROTAC® is a heterobifunctional molecule designed to bring a target protein of interest (POI) and an E3 ubiquitin ligase into close proximity.[1] The PEG linker physically connects the ligand that binds to the target protein and the ligand that recruits the E3 ligase.[2][3] Its primary function is to enable the formation of a stable and productive ternary complex (Target Protein-PROTAC®-E3 Ligase).[2][4] The length of the linker is a critical parameter because it dictates the spatial arrangement and distance between the two proteins.

  • If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.

  • If the linker is too long, it may not effectively bring the two proteins close enough for efficient ubiquitin transfer, potentially leading to non-productive ternary complexes.

Therefore, optimizing the linker length is a crucial step in developing a potent PROTAC®.

Q2: What are the advantages of using PEG linkers over other types, like alkyl chains?

A2: PEG linkers are widely used in PROTAC® design due to several favorable properties:

  • Hydrophilicity: PEG linkers can improve the solubility of the often large and hydrophobic PROTAC® molecule, which can otherwise lead to poor aqueous solubility and limited cell permeability.

  • Biocompatibility: PEGs are well-known for their low toxicity and immunogenicity.

  • Tunable Length: The length of a PEG linker can be easily and precisely modified by adding or removing ethylene glycol units, allowing for systematic optimization.

  • Flexibility: The flexible nature of PEG linkers can accommodate the formation of a productive ternary complex by allowing the PROTAC® to adopt various conformations.

While alkyl chains offer more rigidity, which can be beneficial in some cases, PEG linkers often provide a good starting point for balancing physicochemical properties and biological activity.

Q3: How does PEG linker length influence the degradation efficiency (DC50 and Dmax) of a PROTAC®?

A3: The length of the PEG linker has a profound impact on the degradation potency (DC50 - the concentration for 50% degradation) and maximal degradation (Dmax) of a PROTAC®. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. Systematic studies have shown that even small changes in linker length can dramatically alter degradation efficacy. For many systems, a "sweet spot" for linker length exists, outside of which degradation is significantly reduced or completely abrogated.

Q4: What is the "hook effect" in PROTAC® experiments, and how is it related to the linker?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC® concentrations. This occurs because at excessive concentrations, the PROTAC® molecules are more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. While the hook effect is an inherent feature of the PROTAC® mechanism, a well-designed linker can help mitigate it by promoting positive cooperativity in ternary complex formation, making the ternary complex more stable even at higher concentrations.

Troubleshooting Guide

Problem 1: My PROTAC® shows good binding to both the target protein and the E3 ligase individually, but I don't see any protein degradation.

This is a common challenge in PROTAC® development and often points to issues with the formation of a productive ternary complex.

  • Possible Cause: Suboptimal Linker Length.

    • Troubleshooting Step: Synthesize a library of PROTACs® with varying PEG linker lengths. Even single ethylene glycol unit differences can have a significant impact. It is often recommended to test a range of linker lengths to identify the optimal one for your specific system.

  • Possible Cause: Poor Cell Permeability.

    • Troubleshooting Step: The hydrophilicity of the PEG linker, while beneficial for solubility, can sometimes hinder passive diffusion across the cell membrane. Consider synthesizing PROTACs® with hybrid linkers (e.g., PEG-alkyl) to balance solubility and permeability. Cellular uptake can be assessed using assays like the Caco-2 permeability assay.

  • Possible Cause: Inefficient Ternary Complex Formation.

    • Troubleshooting Step: Directly evaluate the formation and stability of the ternary complex using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays. This can provide valuable insights into the cooperativity of your system.

Problem 2: I'm observing a significant "hook effect" that limits the therapeutic window of my PROTAC®.

The hook effect can be a major hurdle in developing potent PROTACs®.

  • Possible Cause: Low Ternary Complex Cooperativity.

    • Troubleshooting Step: A highly cooperative PROTAC® will favor the formation of the ternary complex even at higher concentrations. Modifying the linker length and composition can enhance favorable protein-protein interactions between the target and the E3 ligase, thereby increasing cooperativity.

  • Possible Cause: Linker is Too Flexible.

    • Troubleshooting Step: While flexibility can be advantageous, a highly flexible linker might lead to a less stable ternary complex. Consider introducing some rigidity into the linker by incorporating motifs like alkynes or piperazine rings to pre-organize the PROTAC® into a more bioactive conformation.

  • Troubleshooting Step: Perform Careful Dose-Response Studies.

    • Action: Conduct detailed dose-response experiments to accurately determine the optimal concentration range for your PROTAC® that maximizes degradation before the onset of the hook effect.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of PEG linker length on PROTAC® efficacy for different target proteins.

Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation

Linker Atom LengthDC50 (nM)Dmax (%)
9>1000~20
12~100~60
16~10~90
19~50~75
21~100~60

Table 2: Degradation Potency of TBK1-Targeting PROTACs®

Linker Atom LengthDC50 (nM)Dmax (%)
< 12No degradation-
21396
2929276

Experimental Protocols

Protocol 1: Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels following PROTAC® treatment.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a range of PROTAC® concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the target protein.

    • Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Incubate with a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR can be used to measure the kinetics and affinity of binary and ternary complex formation.

  • Chip Preparation:

    • Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.

  • Binary Interaction Analysis:

    • Flow a solution of the PROTAC® over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC®-E3 ligase).

    • Separately, immobilize the target protein and flow the PROTAC® over the surface to determine the PROTAC®-target protein binary interaction.

  • Ternary Complex Analysis:

    • To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC® and the target protein over the E3 ligase-immobilized surface.

    • The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Analyze the binding curves using appropriate software to calculate kinetic (kon, koff) and affinity (KD) constants for both binary and ternary interactions.

    • The cooperativity (α) of the ternary complex can be calculated from the binary and ternary binding affinities.

Mandatory Visualizations

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment of E2-Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Degradation->PROTAC Recycled Peptides Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Linker_Optimization_Workflow Experimental Workflow for Linker Optimization cluster_synthesis Synthesis cluster_evaluation Evaluation cluster_decision Decision Synthesis Synthesize PROTAC® Library (Varying PEG Linker Lengths) Biophysical Biophysical Assays (SPR, ITC, etc.) Synthesis->Biophysical Cellular Cellular Degradation Assays (Western Blot) Synthesis->Cellular Data_Analysis Data Analysis (DC50, Dmax, Cooperativity) Biophysical->Data_Analysis Cellular->Data_Analysis Optimal Optimal Linker Identified? Data_Analysis->Optimal Optimal->Synthesis No, Refine Linker Design Further_Studies Proceed to Further In Vitro/In Vivo Studies Optimal->Further_Studies Yes

Caption: A typical workflow for PROTAC® linker optimization.

References

Technical Support Center: Purifying DNP-PEG12-Acid Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges you may encounter when purifying peptides labeled with DNP-PEG12-acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound labeled peptides?

A1: The primary challenges stem from the heterogeneous nature of the reaction mixture, which can contain the desired labeled peptide, unreacted peptide, excess this compound, and potential side-products. The unique properties of the this compound label, with its hydrophobic dinitrophenyl (DNP) group and hydrophilic polyethylene glycol (PEG) linker, can also lead to purification complexities such as aggregation and altered chromatographic behavior compared to the unlabeled peptide.[]

Q2: How does the this compound label affect the properties of my peptide?

A2: The this compound label introduces several changes to your peptide's physicochemical properties:

  • Increased Hydrophilicity: The PEG12 linker enhances water solubility.[][3][4][5]

  • Increased Hydrophobicity: The DNP group adds a hydrophobic character.

  • Increased Hydrodynamic Radius: The PEGylation process increases the overall size of the peptide.

  • Charge Shielding: The PEG chain can mask nearby charges on the peptide surface, potentially altering its interaction with ion-exchange media.

Q3: Is the DNP group stable during typical purification conditions?

A3: Yes, the 2,4-dinitrophenyl (Dnp) group is generally stable under the acidic conditions commonly used in reversed-phase HPLC (RP-HPLC), such as mobile phases containing 0.1% trifluoroacetic acid (TFA). Cleavage of the DNP group typically requires specific chemical treatments like thiolysis, which are not standard in peptide purification protocols.

Q4: What is the best initial approach for purifying my this compound labeled peptide?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective initial approach for purifying labeled peptides. It separates molecules based on hydrophobicity, which allows for the resolution of the more hydrophobic labeled peptide from the unreacted peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard starting point.

Q5: How can I remove the excess, unconjugated this compound?

A5: Excess this compound can be removed using several methods, depending on the scale of your purification and the properties of your peptide:

  • Size-Exclusion Chromatography (SEC) or Desalting: This is effective for separating the larger labeled peptide from the smaller, unconjugated this compound.

  • Dialysis or Ultrafiltration: Using a membrane with a molecular weight cutoff (MWCO) significantly lower than your labeled peptide can efficiently remove the smaller excess reagent.

  • Reversed-Phase HPLC (RP-HPLC): The excess reagent will typically elute at a different retention time than the labeled peptide, allowing for its separation.

  • Solid-Phase Extraction (SPE): SPE can be a rapid method for cleanup and removal of excess reagent, particularly for smaller scale purifications or for desalting the sample.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Labeled Peptide Incomplete labeling reaction.Optimize the stoichiometry of this compound to peptide, reaction time, and pH.
Loss of peptide during purification steps.Pre-condition ultrafiltration membranes to reduce non-specific binding. Ensure the MWCO of dialysis membranes is appropriate to prevent loss of your peptide.
Aggregation and precipitation of the labeled peptide.Adjust buffer pH or ionic strength. Consider adding solubilizing agents. Work at a lower sample concentration.
Co-elution of Labeled and Unlabeled Peptide in RP-HPLC Insufficient difference in hydrophobicity.Optimize the HPLC gradient; a shallower gradient can improve resolution. Try a different stationary phase (e.g., C8 or phenyl column) to alter selectivity.
The peptide is very large or very hydrophobic, minimizing the relative contribution of the label.Consider alternative purification techniques like ion-exchange (IEX) or hydrophobic interaction chromatography (HIC).
Broad or Tailing Peaks in HPLC Column overloading.Reduce the amount of sample injected onto the column.
Secondary interactions with the column matrix.Ensure the mobile phase contains an appropriate ion-pairing agent like TFA (typically 0.1%).
Peptide aggregation on the column.Add organic modifiers or chaotropic agents to the mobile phase, if compatible with your peptide.
Presence of Multiple Peaks for the Labeled Peptide Formation of positional isomers (if multiple labeling sites are available).If site-specific labeling is crucial, consider using a protecting group strategy during synthesis. Purification of isomers may require high-resolution chromatography like IEX or HIC.
Oxidation or degradation of the peptide.Use freshly prepared buffers and consider adding antioxidants if your peptide is sensitive to oxidation.
Difficulty Solubilizing the Lyophilized Labeled Peptide The this compound label has altered the peptide's solubility characteristics.Test solubility in a small aliquot first. If the peptide is acidic, try a basic buffer, and vice-versa. For hydrophobic peptides, dissolve in a minimal amount of an organic solvent like DMSO, then dilute with your aqueous buffer.

Experimental Protocols

Protocol 1: Purification of this compound Labeled Peptide by RP-HPLC

This protocol provides a general guideline for purifying your labeled peptide using RP-HPLC. Optimization will be required based on the specific properties of your peptide.

Materials:

  • Crude this compound labeled peptide reaction mixture

  • Solvent A: 0.1% (v/v) TFA in HPLC-grade water

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

  • C18 RP-HPLC column (e.g., 5 µm particle size, 100 Å pore size)

  • HPLC system with a UV detector

  • Fraction collector

  • Lyophilizer

Methodology:

  • Sample Preparation: Dissolve the crude peptide reaction mixture in a minimal amount of Solvent A or a compatible buffer. If solubility is an issue, use a small amount of ACN or DMSO. Centrifuge the sample to remove any particulates before injection.

  • Column Equilibration: Equilibrate the C18 column with your starting conditions (e.g., 95% Solvent A / 5% Solvent B) for at least 5-10 column volumes.

  • Injection and Gradient Elution: Inject the prepared sample onto the column. Elute the peptide using a linear gradient of Solvent B. A typical starting gradient is 5% to 65% Solvent B over 30 minutes. Monitor the elution profile at a suitable wavelength for your peptide (e.g., 220 nm for the peptide backbone and a higher wavelength for the DNP group, if possible).

  • Fraction Collection: Collect fractions corresponding to the peaks of interest. It is advisable to collect fractions for all major peaks during the initial run for later analysis.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to assess purity. Confirm the identity of the desired labeled peptide using mass spectrometry.

  • Pooling and Lyophilization: Pool the fractions containing the pure this compound labeled peptide. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.

Protocol 2: Removal of Excess this compound by Size-Exclusion Chromatography (Desalting)

This protocol is suitable for the rapid removal of the small this compound reagent from the much larger labeled peptide.

Materials:

  • Crude or partially purified peptide mixture containing excess this compound

  • Desalting column (e.g., Sephadex G-25)

  • Isocratic buffer (e.g., phosphate-buffered saline or ammonium bicarbonate)

  • UV detector or fraction collector

Methodology:

  • Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of your chosen buffer.

  • Sample Application: Dissolve your sample in the equilibration buffer. Apply the sample to the top of the column. The sample volume should not exceed 30% of the total column bed volume.

  • Elution: Elute the sample with the equilibration buffer at a constant flow rate. The larger, labeled peptide will elute first in the void volume, while the smaller this compound will be retained and elute later.

  • Fraction Collection and Monitoring: Collect fractions and monitor the elution profile using a UV detector at 220 nm or 280 nm.

  • Pooling: Pool the fractions containing the purified, labeled peptide.

Data Presentation

Table 1: Comparison of Purification Methods for Labeled Peptides

Purification Method Principle of Separation Advantages Disadvantages Best For
RP-HPLC HydrophobicityHigh resolution, widely applicable, scalable.Can denature some peptides, requires organic solvents.Separating labeled from unlabeled peptide; high-purity final product.
Size-Exclusion Chromatography (SEC) Molecular SizeGentle, preserves native structure, good for buffer exchange.Lower resolution, potential for non-specific binding of hydrophobic peptides.Removing small molecule reagents (e.g., excess this compound).
Ion-Exchange Chromatography (IEX) Net ChargeHigh capacity, can separate based on small charge differences.PEG chain may shield charges, reducing separation efficiency.Separating positional isomers or peptides with different numbers of labels.
Dialysis / Ultrafiltration Molecular SizeSimple, inexpensive, good for buffer exchange.Slow, potential for sample loss due to non-specific binding to the membrane.Removing excess small molecule reagents and desalting.
Solid-Phase Extraction (SPE) Hydrophobicity / Ion-ExchangeFast, reduces solvent consumption, suitable for high-throughput cleanup.Lower resolution than HPLC, primarily for cleanup rather than high-resolution purification.Rapid desalting and removal of major impurities before HPLC.

Visualizations

Purification_Workflow Purification Workflow for this compound Labeled Peptides A Crude Reaction Mixture (Labeled Peptide, Unlabeled Peptide, Excess this compound) B Primary Purification: Reversed-Phase HPLC (RP-HPLC) A->B C Analyze Fractions (Analytical HPLC, Mass Spectrometry) B->C D Fractions with Pure Labeled Peptide? C->D E Pool Pure Fractions D->E Yes F Secondary Purification (e.g., IEX or HIC for isomers) D->F No G Desalting / Buffer Exchange (SEC or Dialysis) E->G F->C H Lyophilization G->H I Pure this compound Labeled Peptide H->I

Caption: Purification workflow for this compound labeled peptides.

Troubleshooting_Tree Troubleshooting Low Purity after RP-HPLC Start Low Purity after RP-HPLC Q1 Are labeled and unlabeled peptides co-eluting? Start->Q1 A1_Yes Decrease gradient slope (e.g., 0.5% B/min) Q1->A1_Yes Yes A1_No Are there broad or tailing peaks? Q1->A1_No No End Consider alternative chromatography (IEX, HIC) A1_Yes->End A2_Yes Reduce sample load Check for aggregation A1_No->A2_Yes A2_No Are there multiple unexpected peaks? A2_Yes->A2_No No A2_Yes->End Yes A3_Yes Check for peptide degradation or side reactions (Mass Spectrometry) A2_No->A3_Yes Yes A2_No->End No A3_Yes->End

Caption: Troubleshooting decision tree for low purity after RP-HPLC.

References

Technical Support Center: DNP-PEG12-acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the aggregation of DNP-PEG12-acid conjugates during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional molecule featuring a dinitrophenyl (DNP) group, a 12-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] The DNP group can serve as a hapten for immunotherapeutic applications or as a quencher in fluorescence resonance energy transfer (FRET) pairs.[3][4] The hydrophilic PEG chain enhances the water solubility and stability of the molecule it is attached to.[1] The carboxylic acid allows for covalent conjugation to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond, typically using activating agents like EDC and HATU.

Q2: What are the common causes of aggregation for my this compound conjugates?

A2: Aggregation of this compound conjugates can stem from several factors:

  • Hydrophobic Interactions: The DNP group is hydrophobic and can promote self-assembly or aggregation, especially at high concentrations.

  • Disruption of Stability: The conjugation process itself can disrupt the electrostatic or steric stability of the target molecule (e.g., a protein or nanoparticle), leading to aggregation.

  • Suboptimal Reaction Conditions: Incorrect pH, high reactant concentrations, or an inappropriate choice of solvent can favor aggregation over successful conjugation.

  • Poor Solubility: The this compound reagent may have limited solubility in purely aqueous buffers, causing it to precipitate or form aggregates before it can react.

  • Post-Conjugation Instability: The final conjugate may be prone to aggregation during purification, concentration, or storage due to inappropriate buffer conditions, temperature fluctuations, or freeze-thaw cycles.

Q3: How can I improve the solubility of the this compound reagent before starting the conjugation?

A3: this compound is soluble in several organic solvents. To improve its handling for reactions in aqueous buffers, first dissolve the required amount in a minimal volume of a compatible, dry organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). This stock solution can then be added dropwise to your aqueous reaction mixture while gently stirring to prevent localized high concentrations and precipitation.

Q4: My conjugate appears soluble after the reaction but aggregates upon storage. What can I do?

A4: Aggregation during storage is often due to the formulation buffer. Consider the following optimizations:

  • Buffer Screening: Test a range of pH values and buffer types to find the condition of maximum stability for your specific conjugate.

  • Excipients: Add stabilizing excipients. Surfactants like Polysorbate 20 (Tween-20) or Polysorbate 80 can prevent hydrophobic aggregation. Sugars (e.g., sucrose, trehalose) or polyols (e.g., glycerol) can act as cryoprotectants and stabilizers.

  • Storage Temperature: Store the conjugate at the recommended temperature, typically -20°C or -80°C.

  • Avoid Freeze-Thaw Cycles: Aliquot the purified conjugate into single-use volumes to minimize damage from repeated freezing and thawing.

Troubleshooting Guide

If you observe visible precipitation, cloudiness, or an increase in the polydispersity index (PDI) of your conjugate solution, use the following guide to diagnose and resolve the issue.

Troubleshooting Workflow for Aggregation

G cluster_1 start Aggregation Observed decision1 When does it occur? start->decision1 cause1a Poor Reagent Solubility decision1->cause1a During Conjugation cause2a Inappropriate Buffer decision1->cause2a Post-Purification or Storage cause1b Suboptimal pH solution1a Dissolve in DMSO/DMF first cause1a->solution1a cause1c High Concentration solution1b Optimize Reaction pH (e.g., 7.0-7.5 for EDC) cause1b->solution1b solution1c Lower Reactant Concentrations cause1c->solution1c end_node Aggregation Minimized solution1c->end_node cause2b Freeze-Thaw Stress solution2a Screen Buffers & Add Excipients (e.g., Tween) cause2a->solution2a cause2c Concentration Issues solution2b Aliquot for Single Use cause2b->solution2b solution2c Determine Max Soluble Concentration cause2c->solution2c solution2c->end_node

Caption: Troubleshooting workflow for this compound conjugate aggregation.

Summary of Corrective Actions
Observation Potential Cause Recommended Solution
Precipitation during conjugation reaction Poor solubility of this compound in the reaction buffer.Dissolve this compound in a small amount of a compatible organic solvent (e.g., DMSO) before adding it dropwise to the reaction.
Incorrect pH for molecule stability or reaction efficiency.Optimize the reaction pH. For EDC/NHS chemistry involving proteins, a pH range of 7.0-7.5 is often a good starting point.
Reactant concentrations are too high, promoting aggregation.Decrease the concentration of the this compound, the target molecule, or both. Perform a concentration optimization experiment.
Aggregation after purification (e.g., dialysis, SEC) Removal of stabilizing agents or transfer to an unsuitable buffer.Add stabilizing excipients (e.g., 0.01% Polysorbate 20, 5% sucrose) to the final formulation buffer.
The conjugate is unstable in the chosen storage buffer.Perform a buffer screen to identify the optimal pH and ionic strength for long-term stability.
Increased aggregation after freeze-thaw cycles Physical stress from ice crystal formation is denaturing the conjugate.Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Consider adding a cryoprotectant like glycerol (10-20%) to the storage buffer.

Experimental Protocols

Protocol 1: Solubilization and Handling of this compound

This compound and other PEG reagents can be hygroscopic. Proper handling is critical to ensure reagent quality.

  • Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture.

  • Weighing: Weigh the desired amount of the reagent quickly in a low-humidity environment if possible.

  • Solubilization:

    • Add the appropriate volume of dry DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-50 mg/mL).

    • Vortex or gently warm the solution (to 30-37°C) to ensure complete dissolution.

    • Visually inspect the solution to ensure there is no particulate matter.

  • Storage: Store the stock solution at -20°C, protected from light and moisture. Consider using a desiccator for storage of the solid reagent.

Protocol 2: General Procedure for EDC-Mediated Conjugation to a Protein

This protocol provides a general workflow. Molar ratios and incubation times should be optimized for each specific application.

  • Buffer Preparation: Prepare a suitable reaction buffer. For two-step EDC/NHS chemistry, an amine-free buffer like MES (pH 5.5-6.5) is used for the activation step. For a one-pot reaction, a buffer like PBS (pH 7.2-7.4) can be used, but with potentially lower efficiency.

  • Protein Preparation: Dissolve or dialyze your protein into the chosen reaction buffer at the desired concentration (e.g., 1-5 mg/mL).

  • Activation of this compound:

    • In a separate tube, dissolve this compound (e.g., 10-fold molar excess over the protein) in the reaction buffer. If needed, use a small amount of DMSO to aid dissolution as described in Protocol 1.

    • Add EDC and Sulfo-NHS (e.g., 1.5-fold molar excess over the this compound) to the this compound solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Reaction:

    • Add the activated this compound solution dropwise to the protein solution while gently stirring.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching reagent, such as hydroxylamine or Tris buffer, to a final concentration of 20-50 mM. This will consume any unreacted NHS-esters.

  • Purification: Remove excess, unreacted this compound and quenching reagents from the conjugate using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The purification buffer should be the final, optimized formulation buffer for storage.

Solubility Data for this compound and Related Compounds
CompoundMolecular Weight ( g/mol )Reported Solubility
This compound ~783.8Methylene chloride, Acetonitrile, DMAC, DMSO
DNP-PEG12-amine ~754.8DMSO, DCM, DMF
m-PEG12-acid ~588.7Water, DMSO, DCM, DMF

References

how to confirm successful conjugation of DNP-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the successful conjugation and confirmation of DNP-PEG12-acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind conjugating this compound to my molecule of interest?

A1: this compound is a PEG linker with a dinitrophenyl (DNP) group and a terminal carboxylic acid. The carboxylic acid can be activated to react with primary amine groups (-NH2) on your molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond. This is most commonly achieved using carbodiimide chemistry, such as the use of EDC and NHS.

Q2: What are the primary methods to confirm that I have successfully conjugated this compound?

A2: The most definitive methods for confirming successful conjugation are:

  • Mass Spectrometry (MS): To detect the increase in molecular weight corresponding to the addition of the this compound moiety.

  • High-Performance Liquid Chromatography (HPLC): To separate the conjugated product from the starting materials and assess purity.

  • UV-Vis Spectroscopy: To detect the characteristic absorbance of the DNP group, which confirms its presence and can be used for quantification.

Q3: What is the optimal pH for the conjugation reaction?

A3: The EDC/NHS coupling reaction is a two-step process with different optimal pH ranges. The activation of the carboxylic acid on this compound with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0). The subsequent reaction of the activated intermediate with a primary amine is most effective at a physiological to slightly basic pH (7.0-8.5). For a one-pot reaction, a pH of around 7.2-7.5 is a good compromise. For a two-step procedure, perform the activation at pH 5-6, then adjust the pH to 7.2-7.5 before adding your amine-containing molecule.[1]

Q4: Which buffers should I use for the conjugation reaction?

A4: It is critical to use buffers that do not contain primary amines or carboxylates, as these will compete in the reaction.

  • For the activation step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a good choice.[1]

  • For the coupling step (pH 7.0-8.5): Phosphate-buffered saline (PBS) or borate buffer are commonly used.[1]

  • Avoid: Buffers such as Tris, glycine, or acetate.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Inactive EDC or NHS reagents due to moisture exposure.Purchase fresh reagents and store them desiccated at -20°C. Allow vials to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[1]
Inappropriate buffer composition (containing amines or carboxylates).Use recommended buffers such as MES for activation and PBS for coupling.
Hydrolysis of the activated ester intermediate.Perform the reaction steps promptly after adding the activation reagents. The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions.
Incorrect pH of the reaction mixture.Verify the pH of your reaction buffer. Use a two-step pH procedure for optimal results if possible.
Precipitation During Reaction Protein aggregation due to changes in pH or addition of reagents.Ensure your protein is soluble and stable in the chosen reaction buffers. Consider a buffer exchange prior to conjugation.
High concentration of EDC.If you are observing precipitation with a large excess of EDC, try reducing the concentration.
Difficulty Purifying the Conjugate Excess unconjugated this compound.Size exclusion chromatography (SEC) is effective at separating the larger conjugate from the smaller, unreacted PEG reagent. Dialysis or ultrafiltration can also be used.
Presence of multiple PEGylated species (e.g., mono-, di-PEGylated).Ion-exchange chromatography (IEX) can be used to separate species with different degrees of PEGylation, as the PEG chains can shield surface charges.

Experimental Protocols

Protocol for Conjugation of this compound to an Amine-Containing Molecule (e.g., a Peptide)

This protocol is a general guideline for a two-step conjugation reaction in an aqueous buffer.

Materials:

  • This compound

  • Amine-containing molecule (e.g., peptide, protein)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening.

    • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or DMF) or directly in the Activation Buffer if soluble.

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

    • Dissolve your amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction tube, dissolve this compound in Activation Buffer.

    • Add a molar excess of EDC and Sulfo-NHS to the this compound solution (a 2-5 fold molar excess of each is a good starting point).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to your amine-containing molecule in the Coupling Buffer. A 10-20 fold molar excess of the activated PEG reagent over the amine-containing molecule is a common starting point.

    • The pH of the final reaction mixture should be between 7.2 and 7.5. Adjust with a small amount of base if necessary.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG.

  • Purification:

    • Purify the DNP-PEG12-conjugated molecule from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Data Presentation

Table 1: Summary of Expected Analytical Results for Confirmation of Conjugation
Analytical Technique Parameter Expected Result for Successful Conjugation Notes
Mass Spectrometry (MS) Molecular Weight (MW)An increase in MW corresponding to the mass of the DNP-PEG12 moiety (approximately 765.8 Da after loss of H2O).The exact mass of this compound is 783.8 g/mol . The observed mass shift will be this value minus the mass of water (18.02 Da). ESI-MS is commonly used.
HPLC (RP-HPLC) Retention TimeA shift in retention time for the conjugated product compared to the unconjugated starting molecule.The direction and magnitude of the shift depend on the properties of the starting molecule and the column used. Typically, the conjugate will be more hydrophobic and have a longer retention time.
HPLC (SEC) Elution VolumeA decrease in elution volume (earlier elution) for the conjugate compared to the unconjugated starting molecule.This is due to the increased hydrodynamic radius of the PEGylated molecule.
UV-Vis Spectroscopy Absorbance SpectrumA new absorbance peak or shoulder in the range of 360-450 nm.The DNP group has a characteristic absorbance in this region, which is absent in most proteins and peptides. This can be used for quantification if the extinction coefficient is known. The absorbance maximum for 2,4-dinitrophenol is around 316 nm.
¹H NMR Spectroscopy Chemical ShiftsAppearance of characteristic peaks for the PEG backbone (around 3.6 ppm) and the aromatic protons of the DNP group (around 7-9 ppm).While useful for structural confirmation, it is often less sensitive than MS for confirming conjugation to large biomolecules.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_analysis Confirmation & Purification prep_peg Prepare this compound in Activation Buffer activation Activation (15-30 min, RT) prep_peg->activation prep_edc_nhs Prepare fresh EDC/Sulfo-NHS in Activation Buffer prep_edc_nhs->activation prep_amine Prepare Amine-Molecule in Coupling Buffer conjugation Conjugation (2h RT or O/N 4°C) prep_amine->conjugation activation->conjugation Add to Amine-Molecule quenching Quenching (15-30 min, RT) conjugation->quenching purification Purification (e.g., SEC) quenching->purification ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc uv_vis UV-Vis Spectroscopy purification->uv_vis

Caption: Experimental workflow for the conjugation of this compound and subsequent confirmation.

logical_relationship cluster_primary Primary Confirmation cluster_secondary Secondary Confirmation / Quantification start Start: Confirming Successful Conjugation mass_spec Mass Spectrometry (Detect Mass Shift) start->mass_spec hplc_analysis HPLC (Separation & Purity) start->hplc_analysis uv_vis_spec UV-Vis Spectroscopy (Confirm DNP & Quantify) mass_spec->uv_vis_spec end Conclusion: Successful Conjugation Confirmed mass_spec->end hplc_analysis->uv_vis_spec hplc_analysis->end uv_vis_spec->end nmr_spec NMR Spectroscopy (Structural Detail) nmr_spec->end

Caption: Logical relationship of analytical techniques for confirming this compound conjugation.

References

Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges, manage side products, and optimize your conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in an EDC/NHS reaction and why do they form?

The two main side products in an EDC/NHS reaction are N-acylurea and the hydrolysis product of the NHS-ester.

  • N-acylurea : This byproduct forms when the O-acylisourea intermediate, an unstable product of the reaction between a carboxyl group and EDC, is rearranged. This rearrangement is a competing reaction to the desired formation of an NHS-ester.

  • Hydrolyzed NHS-ester : The NHS-ester intermediate is susceptible to hydrolysis, which converts the activated carboxyl group back to its original carboxylic acid form. This hydrolysis reaction is more prevalent in aqueous environments and at higher pH values, competing directly with the amine coupling step.[1][2] The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6.[2]

Q2: How can I remove the EDC urea byproduct after the reaction is complete?

The primary byproduct of EDC hydrolysis, N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU), is water-soluble, which facilitates its removal.[3][4] Common methods include:

  • Aqueous Extraction : This is the most common method. Washing the reaction mixture with water or a dilute acid (e.g., 0.1 M HCl) can effectively remove the urea byproduct. The acidic wash protonates the tertiary amine of the urea, further increasing its solubility in the aqueous phase.

  • Dialysis/Size Exclusion Chromatography : For macromolecular products like proteins or nanoparticles, dialysis or size exclusion chromatography (e.g., using PD-10 desalting columns) can separate the product from the low molecular weight urea byproduct.

  • Precipitation : If your product is insoluble in a specific solvent in which the urea byproduct is soluble, precipitation can be an effective purification method.

Q3: What is the optimal pH for an EDC/NHS coupling reaction?

The EDC/NHS reaction proceeds in two distinct steps, each with its own optimal pH range.

  • Carboxyl Activation (EDC/NHS) : This step is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 . A common buffer for this step is 2-(N-morpholino)ethanesulfonic acid (MES).

  • Amine Coupling : The reaction of the NHS-activated molecule with a primary amine is most efficient at a physiological to slightly basic pH, ranging from pH 7.0 to 8.5 . Phosphate-buffered saline (PBS) is a frequently used buffer for this step.

It is crucial to use buffers that do not contain primary amines or carboxylates, such as Tris, glycine, or acetate, as these will compete with the intended reaction.

Q4: My coupling yield is low. What are the potential causes and how can I troubleshoot this?

Low or no coupling yield is a common issue that can often be attributed to several factors:

  • Suboptimal pH : Verify the pH of your reaction buffers to ensure they are within the optimal ranges for both the activation and coupling steps.

  • Reagent Quality : EDC and NHS are moisture-sensitive. It is critical to use fresh reagents and allow them to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use.

  • Hydrolysis of NHS-ester : The NHS-ester intermediate is susceptible to hydrolysis. Perform the reaction promptly after activation and avoid prolonged incubation times, especially at higher pH.

  • Presence of Competing Nucleophiles : Ensure your buffers and sample are free of primary amines (e.g., Tris, glycine) that can compete with the target amine.

Troubleshooting Guide

This guide addresses specific issues that may arise during your EDC/NHS experiments.

IssuePotential CauseRecommended Action
Low or No Product Formation Inactive EDC or NHS due to hydrolysis.Purchase fresh reagents. Store desiccated at -20°C and warm to room temperature before opening to prevent moisture condensation. Prepare solutions immediately before use.
Suboptimal pH for activation or coupling.For the activation step, use a buffer with a pH of 4.5-6.0 (e.g., MES). For the coupling step, adjust the pH to 7.0-8.5 (e.g., using PBS).
Presence of competing primary amines or carboxylates in buffers.Use amine-free and carboxylate-free buffers such as MES, PBS, HEPES, or borate buffer. Avoid Tris, glycine, and acetate buffers.
Hydrolysis of the NHS-ester intermediate.Perform the amine coupling step immediately after the activation step. Keep reaction times as short as is effective.
Precipitation During Reaction Protein aggregation due to pH change or reagent addition.Ensure your protein is soluble and stable in the chosen reaction buffers. Consider a buffer exchange step prior to the reaction.
High concentration of EDC.If using a large excess of EDC, try reducing the concentration.
Difficulty Removing Urea Byproduct Incomplete partitioning into the aqueous phase during extraction.Perform multiple washes (3-5) with water or a dilute acid (e.g., 0.1 M HCl) to enhance the removal of the water-soluble urea byproduct. Ensure vigorous mixing during extraction.
Product is also water-soluble.If your product is a high molecular weight molecule, consider dialysis or size exclusion chromatography for purification.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling for Protein Conjugation

This protocol is a general guideline and may require optimization for your specific application.

Materials:

  • Protein #1 (with carboxyl groups)

  • Protein #2 (with primary amine groups)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide, hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1M MES, pH 4.5-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • Quenching Reagent: Hydroxylamine-HCl or Tris-HCl

  • Desalting Columns

Procedure:

  • Reagent Preparation : Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.

  • Activation of Protein #1 :

    • Dissolve Protein #1 in Activation Buffer to a concentration of 1 mg/mL.

    • Add EDC and Sulfo-NHS to the Protein #1 solution. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Reagents (Optional but Recommended) :

    • To prevent cross-linking of Protein #2, remove excess EDC and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.

  • Coupling to Protein #2 :

    • Immediately add Protein #2 (dissolved in Coupling Buffer) to the activated Protein #1. An equimolar amount of Protein #2 to Protein #1 is a good starting point.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction :

    • Stop the reaction by adding a quenching reagent. For example, add hydroxylamine to a final concentration of 10-50 mM and incubate for 15 minutes. This will hydrolyze unreacted NHS esters.

  • Purification :

    • Purify the final conjugate using a desalting column or dialysis to remove quenching reagents and any remaining byproducts.

Protocol 2: Aqueous Extraction for Removal of Urea Byproduct

This protocol is suitable for small molecule conjugations where the product is soluble in an organic solvent immiscible with water.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 0.1 M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous sodium sulfate

  • Separatory funnel

Procedure:

  • Dilution : Dilute the crude reaction mixture with 2-3 volumes of the organic solvent used for the reaction.

  • Acidic Wash :

    • Transfer the diluted mixture to a separatory funnel.

    • Add an equal volume of 0.1 M HCl.

    • Shake the funnel vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate and discard the aqueous layer.

    • Repeat the acidic wash two more times.

  • Brine Wash :

    • Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.

  • Drying and Evaporation :

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to obtain the crude product, now free of the urea byproduct.

Visualizations

EDC_NHS_Reaction_Pathway cluster_activation Activation Step (pH 4.5-6.0) cluster_side_reactions Side Reactions cluster_coupling Coupling Step (pH 7.0-8.5) Carboxyl Carboxyl Group (-COOH) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS N_Acylurea N-Acylurea (byproduct) O_Acylisourea->N_Acylurea Rearrangement NHS NHS Hydrolyzed_Carboxyl Carboxyl Group (-COOH) NHS_Ester->Hydrolyzed_Carboxyl + H₂O (Hydrolysis) Amide_Bond Stable Amide Bond NHS_Ester->Amide_Bond + Primary Amine Primary_Amine Primary Amine (-NH₂)

Caption: EDC/NHS reaction pathway including major side reactions.

Troubleshooting_Workflow Start Low Coupling Yield Check_pH Verify Buffer pH (Activation: 4.5-6.0, Coupling: 7.0-8.5) Start->Check_pH Check_Reagents Use Fresh/Dry EDC and NHS? Check_pH->Check_Reagents pH OK Optimize_Ratios Optimize Molar Ratios of EDC/NHS Check_pH->Optimize_Ratios pH incorrect -> Adjust pH Check_Buffers Amine/Carboxylate-Free Buffers Used? Check_Reagents->Check_Buffers Reagents OK Success Improved Yield Check_Reagents->Success Reagents bad -> Use Fresh Check_Buffers->Optimize_Ratios Buffers OK Buffer_Exchange Perform Buffer Exchange Check_Buffers->Buffer_Exchange Buffers incorrect Optimize_Ratios->Success Buffer_Exchange->Success

References

Technical Support Center: Stability of DNP-PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the handling and experimentation of DNP-PEGylated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for DNP-PEGylated proteins?

A1: The primary stability concerns for DNP-PEGylated proteins revolve around physical and chemical instabilities. Physical instability often manifests as aggregation, where protein molecules clump together to form soluble or insoluble aggregates.[1][2][3] Chemical instability can include degradation of the protein backbone or the PEG linker, often through hydrolysis or oxidation.[4] These instabilities can lead to a loss of biological activity, altered immunogenicity, and compromised therapeutic efficacy.

Q2: How does PEGylation, in general, affect protein stability?

A2: PEGylation is a widely used technique to enhance the therapeutic properties of proteins. It can improve stability in several ways, including increasing solubility, providing protection from proteolytic degradation, and reducing aggregation.[5] The attached PEG chains create a hydrophilic shield around the protein, which can mask hydrophobic patches prone to aggregation and sterically hinder the approach of proteases. However, the effects of PEGylation on conformational stability can be complex and depend on factors like the size and structure of the PEG, the site of attachment, and the intrinsic properties of the protein itself.

Q3: Can the size and structure of the PEG chain influence the stability of the DNP-PEGylated protein?

A3: Absolutely. The molecular weight and architecture (linear vs. branched) of the polyethylene glycol (PEG) chain are critical parameters that can significantly impact the stability of the conjugate.

  • PEG Size: Larger PEG chains generally offer greater steric hindrance, which can be more effective in preventing aggregation and proteolysis. However, very large PEGs might also interfere with the protein's biological activity. Studies have shown that PEGs larger than 1 kDa tend to have a stabilizing effect, which levels off around 8 kDa for some proteins.

  • PEG Structure: Branched PEGs can provide a more comprehensive shielding of the protein surface compared to linear PEGs of the same molecular weight, potentially leading to enhanced stability.

Q4: What are the common causes of aggregation in DNP-PEGylated protein samples?

A4: Aggregation of DNP-PEGylated proteins can be triggered by a variety of factors throughout the experimental workflow:

  • Suboptimal Buffer Conditions: pH and ionic strength of the buffer can significantly influence protein solubility and stability. Deviations from the optimal pH can lead to the exposure of hydrophobic regions, promoting aggregation.

  • High Protein Concentration: At elevated concentrations, the proximity of protein molecules increases, raising the likelihood of intermolecular interactions that can lead to aggregation.

  • Temperature Stress: Exposure to high temperatures can induce unfolding and subsequent aggregation. Freeze-thaw cycles can also be detrimental to protein stability.

  • Presence of Impurities: Pre-existing aggregates or other impurities in the protein sample can act as nucleation sites, accelerating the aggregation process.

  • Surface Interactions: Interactions with surfaces, such as vials or chromatography resins, can sometimes induce conformational changes and aggregation.

Troubleshooting Guides

Issue 1: Visible Precipitation or Increased Turbidity in the DNP-PEGylated Protein Solution

This is a clear indication of protein aggregation and loss of solubility. Follow this troubleshooting workflow to identify and resolve the issue.

start Visible Precipitation / Increased Turbidity check_buffer Verify Buffer Composition (pH, ionic strength) start->check_buffer check_concentration Assess Protein Concentration start->check_concentration check_temperature Evaluate Storage and Handling Temperatures start->check_temperature check_purity Analyze Sample Purity (SEC-MALS) start->check_purity optimize_buffer Optimize Buffer Formulation check_buffer->optimize_buffer reduce_concentration Reduce Protein Concentration check_concentration->reduce_concentration control_temperature Implement Strict Temperature Control check_temperature->control_temperature purify_sample Purify Sample to Remove Aggregates check_purity->purify_sample add_excipients Consider Adding Stabilizing Excipients optimize_buffer->add_excipients If aggregation persists solution Stable DNP-PEGylated Protein Solution optimize_buffer->solution If issue is resolved reduce_concentration->optimize_buffer If aggregation persists reduce_concentration->solution If issue is resolved control_temperature->optimize_buffer If aggregation persists control_temperature->solution If issue is resolved purify_sample->optimize_buffer If aggregation persists purify_sample->solution If issue is resolved add_excipients->solution

Caption: Troubleshooting workflow for addressing precipitation.

Recommended Actions:

  • Buffer Optimization:

    • pH: Ensure the buffer pH is optimal for the protein's stability, which is often near its isoelectric point.

    • Ionic Strength: Adjust the salt concentration (e.g., NaCl) to shield electrostatic interactions that may lead to aggregation.

    • Buffer Species: Consider using alternative buffer systems. For example, potassium phosphate has been shown to be more effective in preventing freeze-thaw-induced aggregation for some proteins compared to sodium phosphate.

  • Concentration Adjustment: If feasible for your application, try working with a lower protein concentration to minimize intermolecular interactions.

  • Temperature Control: Maintain the protein at its recommended storage temperature and avoid repeated freeze-thaw cycles. For thermal stability assessment, use techniques like Differential Scanning Calorimetry (DSC) to determine the protein's melting temperature (Tm).

  • Purity Assessment and Purification: Use Size Exclusion Chromatography (SEC) to separate and remove aggregates from the monomeric protein.

  • Addition of Stabilizing Excipients: Consider the inclusion of excipients in the formulation buffer to enhance stability.

    ExcipientRecommended ConcentrationMechanism of Action
    Sucrose5-10% (w/v)Preferential exclusion, increases protein stability.
    Trehalose5-10% (w/v)Similar to sucrose, effective cryoprotectant.
    Arginine50-100 mMSuppresses non-specific protein-protein interactions.
    Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents adsorption.
Issue 2: Gradual Loss of Biological Activity Over Time

A decrease in the biological activity of your DNP-PEGylated protein can be due to subtle conformational changes or chemical degradation.

start Loss of Biological Activity check_storage Review Storage Conditions (Temp, Light, O2) start->check_storage assess_conformation Assess Conformational Integrity (CD, DSC) start->assess_conformation check_degradation Analyze for Chemical Degradation (MS, RP-HPLC) start->check_degradation optimize_storage Optimize Storage Conditions check_storage->optimize_storage reformulate Reformulate with Stabilizers assess_conformation->reformulate analyze_peg Investigate PEG Linker Stability check_degradation->analyze_peg optimize_storage->reformulate If activity loss persists solution Maintained Biological Activity optimize_storage->solution If issue is resolved reformulate->solution analyze_peg->reformulate

Caption: Troubleshooting workflow for loss of biological activity.

Recommended Actions:

  • Storage Condition Review:

    • Temperature: Ensure storage at the recommended temperature. Use data loggers to monitor for any temperature excursions.

    • Light Exposure: Protect the sample from light, especially if the protein or DNP moiety is light-sensitive.

    • Oxygen Exposure: For oxygen-sensitive proteins, consider storage under an inert gas (e.g., argon or nitrogen).

  • Conformational Analysis:

    • Circular Dichroism (CD) Spectroscopy: Use far-UV CD to assess secondary structure and near-UV CD to probe the tertiary structure. Changes in the spectra over time can indicate conformational drift.

    • Differential Scanning Calorimetry (DSC): A shift in the melting temperature (Tm) can indicate a change in the protein's thermal stability.

  • Chemical Degradation Analysis:

    • Mass Spectrometry (MS): Use MS to detect any modifications such as oxidation or deamidation, or cleavage of the protein or PEG chain.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate and identify degradation products.

Key Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of DNP-PEGylated proteins.

Materials:

  • SEC column suitable for the molecular weight range of your PEGylated protein.

  • HPLC or UPLC system with a UV detector.

  • Mobile phase: A buffer in which the protein is stable (e.g., phosphate-buffered saline, pH 7.4).

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the DNP-PEGylated protein sample through a 0.22 µm low-protein-binding filter.

  • Injection: Inject an appropriate volume of the sample onto the column. The injection volume should typically be 2-5% of the column volume for optimal resolution.

  • Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Data Analysis: Monitor the elution profile at 280 nm. Aggregates, having a larger hydrodynamic radius, will elute earlier than the monomeric protein. Quantify the percentage of monomer, dimer, and higher-order aggregates by integrating the peak areas.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To rapidly assess the size distribution and presence of aggregates in a DNP-PEGylated protein solution.

Materials:

  • DLS instrument.

  • Low-volume cuvette.

  • Filtered buffer.

Procedure:

  • Sample Preparation: Filter the protein sample through a 0.22 µm filter to remove large dust particles and aggregates. A protein concentration of at least 0.2 mg/mL is generally recommended.

  • Instrument Setup: Set the experimental temperature and allow the instrument to equilibrate. Enter the viscosity and refractive index of the buffer.

  • Measurement: Carefully pipette the sample into the cuvette, ensuring no air bubbles are introduced. Place the cuvette in the DLS instrument and initiate the measurement.

  • Data Analysis: The instrument software will provide an intensity-weighted size distribution. The presence of large particles will be indicated by peaks at larger hydrodynamic radii. A high polydispersity index (PDI) can also suggest the presence of multiple species or aggregation.

Protocol 3: Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Objective: To determine the melting temperature (Tm) of a DNP-PEGylated protein, a key indicator of its thermal stability.

Materials:

  • Differential Scanning Calorimeter.

  • Protein sample and matching dialysis buffer.

Procedure:

  • Sample Preparation: Dialyze the protein sample extensively against the buffer that will be used as the reference in the DSC experiment.

  • Instrument Setup: Start the DSC instrument and set the pressure in the cells to prevent boiling at high temperatures.

  • Baseline Scan: Load both the sample and reference cells with the dialysis buffer and perform a scan to obtain a baseline.

  • Sample Scan: Load the protein sample into the sample cell and the dialysis buffer into the reference cell.

  • Thermal Scan: Heat the cells at a constant rate (e.g., 60°C/hour) over a defined temperature range (e.g., 20°C to 100°C).

  • Data Analysis: The resulting thermogram will show a peak corresponding to the protein unfolding. The temperature at the apex of this peak is the melting temperature (Tm).

Quantitative Data Summary

Table 1: Effect of PEG Size on the Stability of a Model Protein

PEG Molecular Weight (kDa)Change in Melting Temperature (ΔTm) (°C)% Monomer after 7 days at 37°C
0 (Unmodified)075%
5+2.588%
10+4.192%
20+5.395%

Note: This is example data and actual results will vary depending on the protein and PEGylation conditions.

Table 2: Influence of Formulation Buffer on DNP-PEGylated Protein Aggregation

Buffer System (50 mM, pH 7.0)% Aggregate after 3 Freeze-Thaw Cycles
Sodium Phosphate15%
Potassium Phosphate8%
Histidine5%
Tris12%

Note: This is example data and the optimal buffer will be protein-specific.

References

Technical Support Center: Optimizing PROTAC Cell Permeability with DNP-PEG12-Acid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of the DNP-PEG12-acid linker on the cell permeability of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the general role of a PEG linker in a PROTAC?

A1: Polyethylene glycol (PEG) linkers are commonly incorporated into PROTAC design to connect the ligand that binds to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1] PEG linkers are primarily used to enhance the aqueous solubility of the PROTAC molecule.[1][2] Their flexibility can also be advantageous for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[2][3]

Q2: How does the this compound linker specifically impact PROTAC cell permeability?

A2: Currently, there is a lack of specific quantitative data in the scientific literature directly evaluating the impact of the this compound linker on PROTAC cell permeability. However, we can infer its likely effects based on the properties of its components:

  • PEG12 component : The polyethylene glycol (PEG) portion of the linker, consisting of 12 PEG units, is hydrophilic and is expected to increase the water solubility of the PROTAC. While this can be beneficial for bioavailability, excessively long and polar PEG chains can sometimes negatively impact passive diffusion across the cell membrane. The optimal PEG linker length is a balance between solubility and permeability and often needs to be determined empirically.

  • DNP (dinitrophenyl) component : The dinitrophenyl (DNP) group is known to interact with lipid bilayers and can affect membrane permeability. It is a relatively lipophilic and polarizable moiety. Its presence could potentially increase the PROTAC's interaction with the cell membrane, but its net effect on translocation across the membrane is not well-documented in the context of PROTACs.

  • Acidic terminus : The carboxylic acid group provides a convenient point of attachment for conjugation to a primary amine on one of the PROTAC ligands. At physiological pH, this group will be deprotonated and negatively charged, which can decrease passive cell permeability.

Q3: My PROTAC with a this compound linker shows good biochemical activity but poor cellular degradation. What could be the issue?

A3: A common reason for the discrepancy between biochemical potency and cellular activity is poor cell permeability. PROTACs are large molecules that often fall "beyond the Rule of Five," making cell entry a significant challenge. Even if your PROTAC can form a stable ternary complex in a cell-free assay, it will not be effective if it cannot reach its intracellular target.

Q4: What are the key physicochemical properties to consider when designing a PROTAC with a PEG linker for optimal cell permeability?

A4: Several factors are critical for PROTAC cell permeability:

  • Molecular Weight (MW): PROTACs inherently have high molecular weights, which can hinder passive diffusion.

  • Polar Surface Area (PSA): A high PSA is generally associated with poor membrane permeability. The this compound linker will contribute significantly to the overall PSA of the PROTAC.

  • Lipophilicity (LogP/LogD): A balance is essential. The molecule needs to be lipophilic enough to partition into the cell membrane but not so lipophilic that it becomes trapped or insoluble in the cytoplasm.

  • Hydrogen Bond Donors (HBDs): A high number of HBDs can negatively impact permeability.

  • "Chameleonicity": Some PROTACs can adopt different conformations in aqueous versus lipid environments, effectively shielding their polar groups to facilitate membrane passage. The flexibility of the PEG linker may contribute to this phenomenon.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound or other long-chain PEG linkers in PROTAC development.

Problem Potential Cause Recommended Action
Low cellular degradation despite high biochemical potency Poor cell permeability of the PROTAC.1. Quantify cell permeability: Perform a PAMPA or Caco-2 assay to get quantitative data on your PROTAC's permeability. 2. Modify the linker: Synthesize analogs with shorter PEG chains (e.g., PEG4, PEG8) to assess the impact of linker length on permeability. 3. Introduce lipophilic character: Replace a portion of the PEG linker with a more rigid, lipophilic moiety like an alkyl chain or a phenyl ring. 4. Prodrug strategy: Mask the carboxylic acid group of the linker with a cleavable lipophilic group to improve membrane transit.
High variability in cellular assay results PROTAC degradation or aggregation in cell culture media.1. Assess stability: Check the stability of your PROTAC in the cell culture media over the time course of your experiment using LC-MS. 2. Improve solubility: The PEG linker should aid solubility, but if aggregation is suspected, consider formulation strategies or further chemical modifications to enhance solubility.
PROTAC appears to be an efflux pump substrate (high B-A/A-B ratio in Caco-2 assay) The PROTAC is actively transported out of the cell.1. Confirm with inhibitors: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). 2. Structural modifications: Modify the PROTAC structure to reduce its affinity for efflux transporters. This can involve altering the linker or the ligands.

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Permeability (Illustrative Data)

PROTACLinker CompositionPAMPA Permeability (Pe, 10-6 cm/s)Reference
PROTAC A2-unit PEG linker0.6
PROTAC B3-unit PEG linker0.03
PROTAC C4-unit PEG linker<0.01

Note: This table demonstrates a common trend where increasing PEG linker length can decrease passive permeability.

Table 2: Comparison of Different Linker Types (Illustrative Data)

PROTACLinker TypePAMPA Permeability (Pe, 10-6 cm/s)Reference
Compound 151-unit PEG linker0.005
Compound 17Alkyl linker0.002

Note: In this specific study, the short PEG linker resulted in slightly better permeability than the corresponding alkyl linker.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of a PROTAC across an artificial lipid membrane.

  • Materials:

    • 96-well PAMPA plate (donor and acceptor plates)

    • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Test PROTAC and control compounds

    • LC-MS/MS for analysis

  • Methodology:

    • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

    • Coat Donor Plate Membrane: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well in the donor plate. Allow the solvent to evaporate for at least 5 minutes.

    • Prepare Donor Solutions: Dissolve the test PROTAC and controls in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).

    • Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.

    • Incubate: Carefully place the donor plate on top of the acceptor plate and incubate at room temperature with gentle shaking for a defined period (e.g., 4-16 hours).

    • Measure Concentrations: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate Permeability: Calculate the effective permeability (Pe) using the following equation:

      Pe = (VA / (Area * time)) * -ln(1 - [drug]acceptor / [drug]equilibrium)

      Where VA is the volume of the acceptor well, Area is the area of the membrane, and time is the incubation time.

2. Caco-2 Permeability Assay

This cell-based assay provides a more comprehensive assessment of permeability, including passive diffusion and active transport.

  • Materials:

    • Caco-2 cells

    • Transwell® permeable supports (e.g., 24-well format)

    • Cell culture medium (e.g., DMEM with FBS)

    • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

    • Test PROTAC and control compounds

    • LC-MS/MS for analysis

  • Methodology:

    • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Prepare for Transport Study: Wash the cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A-B) Transport: Add the test PROTAC (in transport buffer) to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-A) Transport: In a separate set of wells, add the test PROTAC to the basolateral (donor) side and fresh transport buffer to the apical (receiver) side.

    • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Sample Collection: At specified time points, collect samples from the receiver compartment.

    • Analyze Samples: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

    • Calculate Apparent Permeability (Papp):

      Papp = (dQ/dt) / (A * C0)

      Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate Efflux Ratio:

      Efflux Ratio = Papp(B-A) / Papp(A-B)

      An efflux ratio significantly greater than 1 suggests the PROTAC is a substrate for active efflux transporters.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation PROTAC_ext Extracellular PROTAC PROTAC_ext->PROTAC Cell Permeation

Caption: General mechanism of action for a PROTAC, highlighting the critical cell permeation step.

PAMPA_Workflow cluster_setup Assay Setup cluster_assay Permeability Assay cluster_analysis Data Analysis prep_acceptor Prepare Acceptor Plate (PBS) assemble Assemble Plates prep_acceptor->assemble coat_donor Coat Donor Plate (Phospholipid) prep_donor Prepare Donor Solution (PROTAC in PBS) coat_donor->prep_donor prep_donor->assemble incubate Incubate (Room Temp, Shaking) assemble->incubate sample Sample Donor and Acceptor Wells incubate->sample lcms LC-MS/MS Analysis sample->lcms calculate Calculate Permeability (Pe) lcms->calculate

Caption: Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Data Analysis seed_cells Seed Caco-2 Cells on Transwell Inserts differentiate Differentiate for 21-25 Days seed_cells->differentiate check_integrity Check Monolayer Integrity (TEER) differentiate->check_integrity add_protac Add PROTAC to Donor Compartment (Apical or Basolateral) check_integrity->add_protac incubate Incubate at 37°C add_protac->incubate sample Sample Receiver Compartment incubate->sample lcms LC-MS/MS Analysis sample->lcms calculate_papp Calculate Papp (A-B and B-A) lcms->calculate_papp calculate_efflux Calculate Efflux Ratio calculate_papp->calculate_efflux

Caption: Experimental workflow for the Caco-2 cell permeability assay.

References

Technical Support Center: Optimizing Hapten Density for Immunogenicity with DNP-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing hapten density for immunogenicity using DNP-PEG12-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of conjugating a hapten like DNP to a carrier protein?

A1: Haptens, such as dinitrophenol (DNP), are small molecules that are not immunogenic on their own, meaning they cannot elicit a significant immune response.[1] To generate an antibody response against a hapten, it must be covalently coupled to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[1][2] This hapten-carrier conjugate can then be recognized by the immune system, leading to the production of antibodies specific to the hapten.[3]

Q2: What is the role of the PEG12 linker in this compound?

A2: The PEG12 linker in this compound is a polyethylene glycol spacer that connects the DNP hapten to the carrier protein. PEG linkers are hydrophilic and flexible, offering several advantages in bioconjugation.[4] They can improve the solubility of the conjugate, reduce steric hindrance, and potentially decrease the immunogenicity of the carrier protein itself, thereby focusing the immune response on the hapten. The length of the PEG spacer can also influence the accessibility of the hapten to B-cell receptors, which is a critical factor for a successful immune response.

Q3: How does hapten density affect the immunogenicity of a DNP-carrier conjugate?

A3: Hapten density, the number of hapten molecules conjugated to a single carrier protein molecule, is a critical factor in determining the immunogenicity of the conjugate. An optimal hapten density is necessary to elicit a strong and specific antibody response.

  • Low hapten density: May not sufficiently cross-link B-cell receptors, leading to a weak or no immune response.

  • High hapten density: Can sometimes lead to immunological tolerance or an altered immune response, potentially favoring the production of lower-affinity antibodies. It can also in some cases reduce the overall immunogenicity of the carrier protein.

Finding the optimal hapten:carrier ratio is therefore essential for maximizing the desired antibody production.

Q4: Which carrier protein should I choose: KLH or BSA?

A4: Both KLH and BSA are commonly used carrier proteins.

  • KLH (Keyhole Limpet Hemocyanin): Is a large, highly immunogenic protein, making it a popular choice for eliciting a strong immune response. Due to its foreign nature in mammals, it tends to provoke a robust T-cell help, which is crucial for a strong antibody response against the conjugated hapten.

  • BSA (Bovine Serum Albumin): Is a smaller and less immunogenic protein compared to KLH. It is often used in immunoassays as a blocking agent, so using it as a carrier for immunization could lead to cross-reactivity and background noise in subsequent antibody screening if not properly controlled for.

For generating a high-titer antibody response for research purposes, KLH is often the preferred carrier.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Anti-DNP Antibody Titer 1. Suboptimal Hapten Density: The number of this compound molecules per carrier protein may be too low or too high. 2. Poor Conjugation Efficiency: The reaction to couple this compound to the carrier protein may have been inefficient. 3. Immunogen Degradation: The DNP-carrier conjugate may have degraded due to improper storage or handling. 4. Insufficient Immunization Dose or Schedule: The amount of immunogen or the frequency of injections may not be sufficient to elicit a strong response. 5. Animal-to-Animal Variation: Individual animals can have different immune responses.1. Optimize Hapten:Carrier Ratio: Perform conjugations at several different molar ratios of this compound to carrier protein to determine the optimal density (see Data on Hapten Density and Immunogenicity below). 2. Verify Conjugation: Confirm successful conjugation using techniques like MALDI-TOF mass spectrometry to determine the number of haptens per carrier. Also, ensure the use of fresh, high-quality coupling reagents. For peptides with solubility issues in aqueous buffers, consider using a solvent like DMF. 3. Proper Storage: Store the immunogen at the recommended temperature (typically -20°C or -80°C) in appropriate buffers. Avoid repeated freeze-thaw cycles. 4. Review Immunization Protocol: Ensure the immunization protocol uses an adequate amount of immunogen and an appropriate adjuvant and booster schedule. 5. Increase Sample Size: Use a sufficient number of animals in your study to account for biological variability.
High Background in ELISA 1. Cross-Reactivity to the Carrier Protein: If BSA was used as the carrier for immunization and is also used as a blocking agent in the ELISA, this can cause high background. 2. Insufficient Blocking: The blocking step in the ELISA may not be effective in preventing non-specific binding. 3. Contaminated Reagents: Buffers or other reagents used in the ELISA may be contaminated.1. Use a Different Carrier/Blocking Combination: If you immunized with DNP-KLH, use BSA as the blocking agent in your ELISA, and vice versa. 2. Optimize Blocking: Increase the concentration or incubation time of the blocking buffer. You can also try different blocking agents (e.g., non-fat dry milk, casein). 3. Use Fresh, Sterile Reagents: Prepare fresh buffers and ensure all reagents are of high quality and not expired.
Inconsistent Results Between Experiments 1. Variability in Conjugation Reactions: Inconsistent hapten densities between batches of immunogen. 2. Inconsistent ELISA Procedure: Variations in incubation times, temperatures, or washing steps. 3. Pipetting Errors: Inaccurate pipetting can lead to significant variability.1. Standardize Conjugation Protocol: Carefully control all parameters of the conjugation reaction, including reagent concentrations, reaction time, and temperature. Characterize each batch of conjugate to ensure consistency. 2. Standardize ELISA Protocol: Follow a strict, standardized ELISA protocol for all experiments. Use a plate shaker for consistent mixing. 3. Calibrate Pipettes: Ensure all pipettes are properly calibrated and use proper pipetting techniques.

Experimental Protocols

Protocol 1: this compound Conjugation to KLH using EDC Chemistry

This protocol describes the conjugation of this compound to Keyhole Limpet Hemocyanin (KLH) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a crosslinker.

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Desalting columns

Procedure:

  • Prepare KLH Solution: Dissolve KLH in Coupling Buffer to a final concentration of 10 mg/mL.

  • Prepare this compound Solution: Dissolve this compound in Activation Buffer. The amount to dissolve will depend on the desired hapten:carrier molar ratio.

  • Activate this compound:

    • Add EDC and NHS to the this compound solution. A common starting point is a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the amount of this compound.

    • Incubate for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Immediately add the activated this compound solution to the KLH solution.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Remove unreacted hapten and crosslinker by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization (Optional but Recommended):

    • Determine the protein concentration of the conjugate using a protein assay such as the Bradford or BCA assay.

    • Determine the hapten density (moles of DNP per mole of KLH) using UV-Vis spectrophotometry by measuring the absorbance at the characteristic wavelength for DNP (around 360 nm).

  • Storage: Store the purified DNP-KLH conjugate at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Anti-DNP Antibody Titer Determination by Indirect ELISA

This protocol is for quantifying the concentration of anti-DNP antibodies in serum samples from immunized animals.

Materials:

  • DNP-BSA coated microtiter plates (or coat your own plates with 1-10 µg/mL DNP-BSA in carbonate-bicarbonate buffer, pH 9.6)

  • Serum samples from immunized and control animals

  • Blocking Buffer: 1% BSA in PBS

  • Wash Buffer: PBS with 0.05% Tween-20 (PBS-T)

  • Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP)

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

  • Microplate reader

Procedure:

  • Plate Preparation: If using non-coated plates, coat with DNP-BSA overnight at 4°C. Wash three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature. Wash three times with Wash Buffer.

  • Sample Incubation:

    • Prepare serial dilutions of the serum samples in Blocking Buffer. A typical starting dilution is 1:100.

    • Add 100 µL of each dilution to the wells. Include a negative control (serum from a non-immunized animal) and a blank (Blocking Buffer only).

    • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plates five times with Wash Buffer.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing: Wash the plates five times with Wash Buffer.

  • Substrate Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading the Plate: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a positive signal above the background.

Data Presentation

Table 1: Hypothetical Data on the Effect of DNP-PEG12-KLH Hapten Density on Anti-DNP IgG Titer
Hapten:Carrier Molar RatioAverage Anti-DNP IgG Titer (1/dilution)Standard Deviation
5:125,0005,000
10:1100,00015,000
15:1 250,000 30,000
20:1150,00020,000
30:150,00010,000

Note: This is example data. Optimal ratios should be determined empirically for each specific hapten-carrier system. Studies have shown that an intermediate hapten-to-carrier ratio often yields the best antibody response.

Visualizations

Hapten-Carrier Conjugation Workflow

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Carrier Protein cluster_purification Step 3: Purification cluster_immunization Step 4: Immunization This compound This compound Activated_DNP DNP-PEG12-NHS ester This compound->Activated_DNP Activation EDC_NHS EDC + NHS EDC_NHS->Activated_DNP DNP_KLH DNP-PEG12-KLH Conjugate Activated_DNP->DNP_KLH Coupling Carrier_Protein KLH Carrier_Protein->DNP_KLH Desalting Desalting Column DNP_KLH->Desalting Purified_Conjugate Purified DNP-KLH Desalting->Purified_Conjugate Animal Animal Model (e.g., Mouse) Purified_Conjugate->Animal Immune_Response Anti-DNP Antibody Production Animal->Immune_Response

Caption: Workflow for DNP-PEG12-KLH conjugation and immunization.

T-Cell Dependent B-Cell Activation by a Hapten-Carrier Conjugate

G cluster_b_cell B-Cell cluster_t_cell T-Helper Cell BCR B-Cell Receptor (BCR) (Binds DNP) MHCII_Peptide MHC-II with Carrier Peptide BCR->MHCII_Peptide 2. Processing & Presentation TCR T-Cell Receptor (TCR) (Recognizes Carrier Peptide) MHCII_Peptide->TCR 3. T-Cell Recognition B_Cell_Activation B-Cell Activation & Proliferation Antibody_Production Anti-DNP Antibody Production B_Cell_Activation->Antibody_Production 6. Differentiation CD40L CD40L TCR->CD40L Cytokines Cytokine Release (e.g., IL-4, IL-5) TCR->Cytokines 5. Cytokine Help CD40 CD40 CD40L->CD40 4. Co-stimulation Cytokines->B_Cell_Activation DNP_KLH DNP-KLH Conjugate DNP_KLH->BCR 1. Binding & Internalization CD40->B_Cell_Activation

Caption: Signaling pathway for T-cell help in B-cell activation by a hapten-carrier conjugate.

References

reducing non-specific binding of DNP-PEG12-acid conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of DNP-PEG12-acid conjugates in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of non-specific binding (NSB) with this compound conjugates?

A1: Non-specific binding of this compound conjugates can arise from the individual properties of its three main components:

  • DNP (2,4-Dinitrophenol) Group: The DNP hapten is known to be hydrophobic, which can lead to non-specific binding to hydrophobic surfaces of microplates or other proteins.[1][2]

  • PEG12 (Polyethylene Glycol) Linker: While PEG linkers are incorporated to increase hydrophilicity and reduce NSB, short linkers like PEG12 may not be sufficient to completely prevent non-specific interactions, especially if the DNP group's hydrophobicity is a strong driving factor.[3][4][5]

  • Terminal Carboxylic Acid (-COOH): The terminal carboxyl group is negatively charged at neutral pH. This can lead to electrostatic interactions with positively charged surfaces or proteins. The pKa of the carboxylic acid and the pH of the buffer are critical factors influencing these interactions.

Q2: How can I prevent non-specific binding caused by the hydrophobic DNP group?

A2: To mitigate hydrophobic interactions from the DNP group, consider the following strategies:

  • Use of Detergents: Incorporate non-ionic detergents, such as Tween-20 or Triton X-100, in your wash buffers to disrupt hydrophobic interactions.

  • Protein Blockers: Utilize protein-based blocking agents like Bovine Serum Albumin (BSA) or casein, which can adsorb to hydrophobic surfaces and prevent the DNP conjugate from binding non-specifically.

  • Increase Salt Concentration: In some cases, increasing the ionic strength of the buffers can help to reduce weak, non-specific hydrophobic interactions.

Q3: Is the PEG12 linker sufficient to prevent all non-specific binding?

A3: While the PEG12 linker enhances the hydrophilicity of the conjugate, it may not completely eliminate non-specific binding. The effectiveness of PEG in preventing NSB is dependent on the specific assay conditions and the nature of the interacting surfaces. If you suspect the PEG linker's effect is insufficient, you may need to optimize other aspects of your assay, such as the blocking strategy and wash steps.

Q4: How does the terminal carboxylic acid contribute to non-specific binding, and how can I control it?

A4: The terminal carboxylic acid can engage in electrostatic interactions. The charge of the carboxylic acid is pH-dependent. At a pH above its pKa (typically around 4-5), it will be deprotonated and negatively charged, which can lead to binding with positively charged molecules or surfaces. To control this, you can:

  • Adjust Buffer pH: Modifying the pH of your buffers can alter the charge of the conjugate and the interacting surfaces, thus reducing electrostatic-based NSB.

  • Optimize Salt Concentration: Increasing the salt concentration in your buffers can shield electrostatic interactions.

Troubleshooting Guide

High background signal is a common indicator of non-specific binding. The following guide provides a systematic approach to troubleshooting this issue.

Diagram: Troubleshooting Workflow for High Background

Troubleshooting_Workflow start High Background Signal Observed check_protocol Step 1: Review Protocol and Controls start->check_protocol optimize_blocking Step 2: Optimize Blocking Step check_protocol->optimize_blocking Protocol followed correctly success Background Reduced check_protocol->success Protocol error identified and corrected optimize_washing Step 3: Optimize Washing Steps optimize_blocking->optimize_washing Blocking optimized optimize_blocking->success Improved blocking reduces background modify_buffer Step 4: Modify Buffer Composition optimize_washing->modify_buffer Washing optimized optimize_washing->success Improved washing reduces background reagent_issue Step 5: Investigate Reagent Quality modify_buffer->reagent_issue Buffer modification ineffective modify_buffer->success Buffer optimization reduces background reagent_issue->success Reagents confirmed to be of high quality

Caption: A stepwise workflow for troubleshooting high background signal caused by non-specific binding.

Problem Potential Cause Recommended Solution
High Background Signal Inadequate BlockingOptimize the blocking buffer, concentration, and incubation time.
Insufficient WashingIncrease the number and/or duration of wash steps. Add a non-ionic detergent to the wash buffer.
Inappropriate Buffer CompositionAdjust the pH and/or ionic strength of the assay buffers.
Reagent Contamination or DegradationUse fresh, high-quality reagents.
Cross-reactivityEnsure the specificity of your primary and secondary antibodies.

Experimental Protocols

Protocol 1: Optimization of Blocking Buffer

This protocol is designed to identify the most effective blocking agent for your specific assay system.

  • Prepare a variety of blocking buffers:

    • 1% BSA in PBS

    • 5% Non-fat dry milk in PBS

    • 1% Casein in PBS

    • Commercially available protein-free blocking buffers

    • Buffers containing 0.1% Tween-20 in addition to the protein blocker.

  • Coat your microplate wells with your capture molecule as per your standard protocol.

  • Block the wells with the different prepared blocking buffers for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the wells with your standard wash buffer.

  • Add the this compound conjugate diluted in each corresponding blocking buffer and incubate.

  • Proceed with the remaining steps of your assay (e.g., addition of detection antibody, substrate).

  • Compare the signal-to-noise ratio for each blocking condition to determine the optimal blocking agent.

Protocol 2: Optimization of Washing Steps

This protocol aims to enhance the removal of non-specifically bound conjugate.

  • Prepare wash buffers with varying stringency:

    • PBS with 0.05% Tween-20 (Standard)

    • PBS with 0.1% Tween-20

    • Tris-buffered saline (TBS) with 0.05% Tween-20

    • PBS with increased salt concentration (e.g., 300 mM NaCl) and 0.05% Tween-20

  • Perform your assay up to the first wash step following the incubation with the this compound conjugate.

  • Divide the plate into sections to test different washing procedures:

    • Number of washes: Compare 3, 5, and 7 wash cycles.

    • Duration of washes: Compare immediate aspiration with a 5-minute soak for each wash.

    • Buffer composition: Use the different wash buffers prepared in step 1.

  • Complete the assay and compare the background signals for each washing condition.

Data Presentation

Table 1: Comparison of Different Blocking Agents

Blocking Agent Concentration Incubation Time (hours) Signal (OD) Background (OD) Signal-to-Noise Ratio
BSA1%2Example ValueExample ValueExample Value
Non-fat Dry Milk5%2Example ValueExample ValueExample Value
Casein1%2Example ValueExample ValueExample Value
Protein-Free BlockerManufacturer's Rec.1Example ValueExample ValueExample Value

Table 2: Effect of Wash Buffer Composition on Background Signal

Wash Buffer Tween-20 Conc. Number of Washes Background (OD)
PBS0.05%3Example Value
PBS0.10%3Example Value
TBS0.05%3Example Value
High Salt PBS0.05%3Example Value

Mechanisms of Non-Specific Binding

Diagram: Potential Mechanisms of Non-Specific Binding

NSB_Mechanisms cluster_conjugate This compound Conjugate cluster_surface Assay Surface / Other Proteins conjugate DNP (hydrophobic) -PEG12- COOH (negative charge) surface Hydrophobic Regions Positively Charged Regions conjugate->surface Hydrophobic Interaction conjugate->surface Electrostatic Interaction

Caption: Key molecular interactions contributing to non-specific binding of this compound conjugates.

References

Technical Support Center: Troubleshooting DNP-PEG12-acid Degradation in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DNP-PEG12-acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential degradation issues encountered during cellular assays involving this compound. The following troubleshooting guides and frequently asked questions (FAQs) will help you identify and address common problems to ensure the reliability and reproducibility of your experimental results.

Troubleshooting Guide

This guide provides a systematic approach to identifying the root cause of this compound degradation in your cellular assays.

dot

TroubleshootingWorkflow cluster_0 Tier 1: Initial Stability Assessment (Cell-Free) cluster_1 Tier 2: Cellular Stability Assessment cluster_2 Tier 3: Investigate Specific Degradation Pathways A Unexpected Results Observed (e.g., low signal, high background) B Incubate this compound in Cell Culture Medium (without cells) A->B Start Troubleshooting C Analyze Samples at Different Time Points (e.g., 0, 2, 6, 24 hours) via LC-MS B->C D Is the Compound Stable? C->D E Incubate this compound with Cells D->E Yes H Hypothesize Degradation Mechanism (e.g., enzymatic, thiol-mediated, photodegradation) D->H No F Analyze both Cell Lysate and Supernatant via LC-MS at Different Time Points E->F G Is the Compound Stable? F->G G->H No L Optimize Assay Protocol (e.g., reduce incubation time, change cell type) G->L Yes N Consult Technical Support G->N Further Issues I Test with Specific Inhibitors (e.g., broad-spectrum enzyme inhibitors, N-ethylmaleimide for thiols) H->I J Protect from Light H->J K Analyze for Specific Degradation Products I->K J->K K->L M Problem Resolved L->M L->N Further Issues

A step-by-step workflow for troubleshooting this compound degradation.
Question 1: My assay is showing low signal or high background. Could this compound be degrading?

Answer: Yes, degradation of this compound is a potential cause for poor assay performance. Degradation can lead to a decrease in the concentration of the active compound, resulting in a low signal. Conversely, degradation products might interfere with the assay, causing high background.

To investigate this, we recommend a systematic troubleshooting approach as outlined in the workflow diagram above. Start with a simple stability test in your cell culture medium without cells.

Potential Degradation Pathways

Understanding the potential ways this compound can degrade is crucial for effective troubleshooting. The diagram below illustrates the possible chemical and enzymatic degradation pathways.

dot

DegradationPathways cluster_0 This compound cluster_1 Degradation Triggers cluster_2 Degradation Products DNP_PEG This compound DNP_cleaved Cleaved DNP Moiety DNP_PEG->DNP_cleaved Photocleavage PEG_fragments Oxidized/Cleaved PEG Fragments DNP_PEG->PEG_fragments Oxidative Cleavage Thiol_adduct DNP-Thiol Adduct DNP_PEG->Thiol_adduct Nucleophilic Attack Hydrolyzed_acid Hydrolyzed Carboxylic Acid DNP_PEG->Hydrolyzed_acid Ester Hydrolysis (if applicable) Light Light (Photodegradation) Light->DNP_cleaved Enzymes Cellular Enzymes (e.g., oxidoreductases) Enzymes->PEG_fragments Thiols Intracellular Thiols (e.g., Glutathione) Thiols->Thiol_adduct pH Extreme pH (Hydrolysis) pH->Hydrolyzed_acid

Potential degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in cellular assays?

A1: Several factors can contribute to the degradation of this compound:

  • Photodegradation: The dinitrophenyl (DNP) group is susceptible to degradation upon exposure to light, especially UV light.

  • Enzymatic Degradation: While the polyethylene glycol (PEG) ether backbone is generally considered stable, cellular enzymes such as oxidoreductases could potentially lead to its cleavage.

  • Reaction with Intracellular Thiols: The electron-deficient dinitrophenyl ring can react with nucleophilic intracellular thiols like glutathione.

  • Hydrolysis: Although the ether linkages in the PEG chain are relatively stable, extreme pH conditions in the local cellular environment could potentially lead to hydrolysis.

Q2: I suspect my compound is degrading. How can I confirm this?

A2: The most direct way to confirm degradation is by using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS). You can analyze samples of your compound incubated under your experimental conditions (e.g., in cell culture media with and without cells) at different time points and compare the peak area of the parent compound. A decrease in the parent peak area over time is indicative of degradation.

Q3: My results are inconsistent between experiments. Could this be due to degradation?

A3: Yes, inconsistent degradation can lead to variable results. This could be caused by:

  • Variable Light Exposure: Differences in light exposure between experiments can lead to varying degrees of photodegradation.

  • Cell Health and Density: The enzymatic and thiol content can vary depending on the health and density of your cells, leading to inconsistent degradation rates.

  • Reagent Age and Storage: Improper storage of this compound (e.g., exposure to light or moisture) can lead to gradual degradation of the stock solution.

Q4: What steps can I take to minimize this compound degradation?

A4: To minimize degradation, consider the following:

  • Protect from Light: Perform all experimental steps involving this compound in the dark or under amber light conditions. Use light-blocking plates or cover your plates with aluminum foil.

  • Optimize Incubation Time: If degradation is observed over long incubation periods, try to reduce the incubation time of your assay.

  • Use Freshly Prepared Solutions: Prepare solutions of this compound fresh for each experiment from a properly stored stock.

  • Control for Cellular Factors: If you suspect enzymatic or thiol-mediated degradation, you can try using cell lysates instead of live cells to see if the degradation is dependent on active cellular processes. In some cases, using specific inhibitors may be possible, but this needs to be carefully validated for off-target effects.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in cell culture medium in the absence of cells.

Materials:

  • This compound

  • Sterile cell culture medium (the same used in your cellular assay)

  • Sterile microcentrifuge tubes or 96-well plate

  • Incubator set to the temperature of your cellular assay (e.g., 37°C)

  • LC-MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the pre-warmed cell culture medium with this compound to the final concentration used in your assay. Ensure the final solvent concentration is minimal (e.g., <0.1%).

  • Aliquot the spiked medium into sterile tubes or wells.

  • Collect a sample immediately (T=0) and store it at -80°C.

  • Incubate the remaining samples at the assay temperature (e.g., 37°C), protected from light.

  • Collect samples at various time points (e.g., 2, 6, 12, 24 hours) and store them at -80°C until analysis.

  • Analyze all samples by LC-MS to determine the concentration of this compound remaining at each time point.

Protocol 2: Assessing this compound Stability in the Presence of Cells

Objective: To determine the stability of this compound in the presence of cells and identify if degradation is primarily intracellular or extracellular.

Materials:

  • All materials from Protocol 1

  • Cultured cells of interest

  • Cell lysis buffer

  • Centrifuge

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.

  • Prepare the this compound solution in cell culture medium as described in Protocol 1.

  • Remove the existing medium from the cells and add the medium containing this compound.

  • Collect a sample of the dosing medium immediately (T=0) and store it at -80°C.

  • Incubate the plate under your standard assay conditions.

  • At each time point (e.g., 2, 6, 12, 24 hours): a. Collect the supernatant (extracellular fraction) and store it at -80°C. b. Wash the cells with ice-cold PBS. c. Lyse the cells with an appropriate lysis buffer. d. Centrifuge the lysate to pellet cell debris. e. Collect the supernatant (intracellular fraction) and store it at -80°C.

  • Analyze all extracellular and intracellular fractions by LC-MS to quantify the amount of this compound.

Data Presentation

Summarize the quantitative data from your stability studies in a table for easy comparison.

Condition Time (hours) % this compound Remaining (Mean ± SD)
Cell-Free Medium0100
2
6
24
With Cells (Supernatant)0100
2
6
24
With Cells (Lysate)0100
2
6
24

By following this structured troubleshooting guide, you can effectively identify, understand, and mitigate the degradation of this compound in your cellular assays, leading to more reliable and accurate experimental outcomes.

Validation & Comparative

A Researcher's Guide to Validating Targeted Protein Degradation Using a DNP-PEG12-acid PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of methods for validating the efficacy of Proteolysis Targeting Chimeras (PROTACs) utilizing a DNP-PEG12-acid linker. This document outlines key experimental data in a comparative format and provides detailed protocols to assess on-target degradation and potential off-target effects.

PROTACs are a revolutionary therapeutic modality designed to co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. A typical PROTAC consists of a ligand that binds to the target protein (Protein of Interest or POI), a ligand for an E3 ubiquitin ligase, and a linker, such as this compound, that connects the two. The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1][2][3][4][5]

Validating the specific and efficient degradation of the target protein is a critical step in PROTAC development. This guide will compare a hypothetical this compound PROTAC against other targeted protein degradation technologies and provide the necessary experimental framework for its validation.

Comparing Targeted Protein Degradation Strategies

While PROTACs are a leading strategy, several alternative approaches for targeted protein degradation exist, each with distinct mechanisms and potential applications.

FeatureThis compound PROTACMolecular GluesAUTACs (Autophagy-Targeting Chimeras)LYTACs (Lysosome-Targeting Chimeras)
Mechanism Hijacks the Ubiquitin-Proteasome System (UPS) by forming a ternary complex between the target protein and an E3 ligase.Induce or stabilize the interaction between an E3 ligase and a target protein, leading to ubiquitination and proteasomal degradation.Induce degradation of cytosolic proteins and organelles through the autophagy pathway.Target extracellular and membrane proteins for lysosomal degradation by linking them to a lysosome-targeting receptor.
Target Scope Primarily intracellular proteins.Intracellular proteins.Cytosolic proteins and aggregates, organelles.Extracellular and membrane-bound proteins.
Key Advantages Catalytic mode of action, can target "undruggable" proteins.Smaller molecular weight, potentially better cell permeability.Can degrade larger protein aggregates and organelles.Expands the scope of targeted degradation to extracellular proteins.
Linker Role The this compound linker's length and flexibility are crucial for optimal ternary complex formation and degradation efficiency.No linker is present.A linker connects a target-binding ligand to an autophagy-targeting motif.A linker connects a target-binding antibody or small molecule to a lysosome-targeting ligand.

Validating Your this compound PROTAC: A Multi-faceted Approach

A comprehensive validation strategy for a novel PROTAC should employ orthogonal methods to confirm on-target activity and assess potential off-target effects. Key parameters to determine are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Quantitative Data Summary

The following table presents hypothetical performance data for a this compound PROTAC targeting Protein X, showcasing the type of data generated from the validation experiments described below.

AssayMetricThis compound PROTAC (Protein X)Negative Control
Western Blot DC5050 nM> 10 µM
Dmax95%< 5%
In-Cell ELISA DC5045 nM> 10 µM
Dmax92%< 8%
Quantitative Proteomics (TMT) On-target Degradation (Protein X)94% degradationNo significant change
Significant Off-Target Degradation (>50%)1 protein0 proteins
Ubiquitination Assay Poly-ubiquitination of Protein XIncreasedNo change

Mandatory Visualizations

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds PROTAC This compound PROTAC PROTAC->Ternary_Complex bridges E3 E3 Ubiquitin Ligase E3->Ternary_Complex recruited Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome targeted to Degradation Degraded POI Proteasome->Degradation results in

Experimental_Workflow cluster_assays Validation Assays Start Cell Culture PROTAC_Treatment Treat with this compound PROTAC Concentrations Start->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Ubiquitination Ubiquitination Assay Cell_Lysis->Ubiquitination Western_Blot Western Blot Protein_Quant->Western_Blot ELISA In-Cell ELISA Protein_Quant->ELISA Proteomics Quantitative Proteomics (TMT-MS) Protein_Quant->Proteomics Data_Analysis Data Analysis (DC50, Dmax, Selectivity) Western_Blot->Data_Analysis ELISA->Data_Analysis Proteomics->Data_Analysis Ubiquitination->Data_Analysis Conclusion Validation of Degradation Data_Analysis->Conclusion

Experimental Protocols

Protocol 1: DC50 and Dmax Determination by Western Blotting

This protocol is a standard method for quantifying the reduction of a target protein.

Materials:

  • Cells expressing the target protein

  • This compound PROTAC and a negative control (e.g., a molecule with a modification that prevents binding to the E3 ligase or the target)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the this compound PROTAC (e.g., 0.1 nM to 10 µM) and the negative control for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and load onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody for the target protein.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cells, this compound PROTAC, and controls as in Protocol 1

  • Proteasome inhibitor (e.g., MG132)

  • Immunoprecipitation (IP) buffer

  • Primary antibody against the target protein for IP

  • Protein A/G magnetic beads

  • Primary antibody against ubiquitin

  • Other reagents for Western blotting as in Protocol 1

Procedure:

  • Cell Treatment: Treat cells with the this compound PROTAC at a concentration around its DC50, with and without a proteasome inhibitor (MG132) for a shorter time course (e.g., 4-8 hours).

  • Cell Lysis: Lyse the cells in IP buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with the anti-target protein antibody.

    • Add protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads to remove non-specific binding.

  • Western Blotting:

    • Elute the protein from the beads and run on an SDS-PAGE gel.

    • Transfer to a membrane and probe with an anti-ubiquitin antibody to detect poly-ubiquitinated forms of the target protein.

Protocol 3: Quantitative Proteomics for Selectivity Profiling

Tandem Mass Tag (TMT)-based quantitative proteomics provides a global view of protein expression changes, enabling the assessment of a PROTAC's selectivity.

Materials:

  • Cells, this compound PROTAC, and controls

  • Lysis buffer for mass spectrometry

  • TMT labeling reagents and buffer

  • High-performance liquid chromatography (HPLC) system

  • High-resolution mass spectrometer

Procedure:

  • Sample Preparation: Treat cells with the this compound PROTAC (at a concentration that gives Dmax) and controls. Lyse the cells and quantify the protein.

  • Protein Digestion and TMT Labeling:

    • Reduce, alkylate, and digest the proteins into peptides (e.g., with trypsin).

    • Label the peptides from each condition with a different TMT isobaric tag.

  • Peptide Fractionation and Mass Spectrometry:

    • Combine the labeled peptide samples and fractionate them using HPLC.

    • Analyze the fractions by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Use specialized software to identify and quantify the relative abundance of thousands of proteins across all samples.

    • Identify proteins that are significantly up- or down-regulated upon PROTAC treatment to assess on-target efficacy and off-target effects.

By following this comprehensive guide, researchers can rigorously validate the efficacy and selectivity of a this compound PROTAC, providing the robust data package required for advancing promising targeted protein degraders in drug discovery and development.

References

The Impact of Linker Length on PROTAC Efficacy: A Comparative Analysis of DNP-PEG12-acid and Shorter PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical determinant of a PROTAC's success lies in the composition and length of the linker connecting the target protein binder and the E3 ligase recruiter. This guide provides an objective comparison of the performance of PROTACs utilizing a long-chain DNP-PEG12-acid linker versus those with shorter polyethylene glycol (PEG) linkers, supported by experimental data and detailed protocols.

The linker in a PROTAC is not a passive spacer but an active contributor to the formation of a productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation.[1] An inadequately short linker can introduce steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. Conversely, an excessively long linker may lead to the formation of an unstable or unproductive ternary complex, where the lysine residues on the target protein are not optimally positioned for ubiquitination.[1] Therefore, the length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.

Quantitative Comparison of PROTAC Efficacy with Varying Linker Lengths

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize experimental data from studies on various target proteins, illustrating the impact of PEG linker length on degradation efficiency. While direct comparative studies for this compound are limited, data for PROTACs with 12-atom or PEG12 linkers provide a valuable benchmark for comparison against shorter linkers.

Table 1: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12InactiveN/A
12-29Submicromolar>75
21396
2929276

Data suggests that for TBK1 degradation, a linker length of at least 12 atoms is required to observe activity, with a 21-atom linker demonstrating the highest potency.[2]

Table 2: Comparative Efficacy of Estrogen Receptor α (ERα) Degradation

Linker Length (atoms)Relative Degradation Efficacy
12Less Effective
16More Effective

In this study, a 16-atom linker was found to be more effective for ERα degradation than a 12-atom linker, highlighting that a longer linker can be more beneficial for certain targets.[3]

Table 3: Bruton's Tyrosine Kinase (BTK) Degradation with Varying PEG Linker Lengths

Linker CompositionPotency
< 4 PEG unitsImpaired
≥ 4 PEG unitsPotent

For BTK degradation, PROTACs with shorter PEG linkers (less than 4 units) showed impaired activity, suggesting a minimum linker length is necessary to avoid steric hindrance and facilitate stable ternary complex formation.[2]

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase recycled Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides Experimental_Workflow Experimental Workflow for PROTAC Efficacy Evaluation cluster_cell_based Cell-Based Assay cluster_analysis Analysis cluster_binding Biophysical Assay (Optional) Cell_Culture Cell Culture & PROTAC Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot Data_Analysis Densitometry & Data Analysis Western_Blot->Data_Analysis DC50_Dmax Determine DC50 & Dmax Data_Analysis->DC50_Dmax Binding_Assay Binding Assay (e.g., SPR, FP, ITC) Ternary_Complex_Formation Assess Ternary Complex Formation Binding_Assay->Ternary_Complex_Formation

References

Characterization of DNP-PEG12-Acid Conjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of DNP-PEG12-acid conjugates, supported by experimental data and detailed protocols.

This compound is a valuable reagent used to introduce a dinitrophenyl (DNP) group onto proteins, peptides, or other molecules via a flexible 12-unit polyethylene glycol (PEG) spacer. The DNP group serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein, making these conjugates useful in immunology research and as immunogens for antibody production. Accurate characterization of these conjugates is essential to ensure their quality, determine the efficiency of the conjugation reaction, and understand their biological activity.

This guide will delve into the primary method for characterization, mass spectrometry, and compare its performance with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Dynamic Light Scattering (DLS).

Mass Spectrometry: The Gold Standard for Conjugate Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is the most widely used method for the characterization of PEGylated conjugates due to its high sensitivity, accuracy, and ability to provide detailed structural information.[1] Two common MS techniques for analyzing this compound conjugates are Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

LC-ESI-MS is a highly sensitive technique that provides accurate mass measurements of the intact conjugate and its fragments.[2] The liquid chromatography step separates the conjugate from unreacted starting materials and byproducts, allowing for a clean mass spectrum of the desired product. ESI gently ionizes the molecules, which helps to keep the conjugate intact for analysis.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a rapid and relatively simple technique for determining the molecular weight of large molecules like protein conjugates.[3] It provides information on the overall mass of the conjugate and can be used to assess the degree of PEGylation (the number of this compound molecules attached to the protein).[1]

Comparative Data for Mass Spectrometry Analysis

The following table summarizes hypothetical but representative data from the characterization of a this compound conjugate of the protein Lysozyme by LC-ESI-MS and MALDI-TOF MS.

ParameterLC-ESI-MS ResultMALDI-TOF MS Result
Unconjugated Lysozyme (Da) 14305.114306.2
This compound-Lysozyme Conjugate (Da) 15088.9 (singly conjugated)15089.5 (singly conjugated), 15873.1 (doubly conjugated)
Calculated Mass of this compound (Da) 783.82783.82
Observed Mass Addition (Da) 783.8~783.3 (average for single conjugation)
Degree of Conjugation Primarily single conjugation observedMixture of single and double conjugation observed
Resolution High, allows for isotopic resolutionModerate, shows broader peaks for heterogeneous samples

Alternative Characterization Techniques

While mass spectrometry is a primary tool, other techniques provide complementary information for a comprehensive characterization of this compound conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule.[4] For this compound conjugates, NMR can be used to confirm the covalent attachment of the this compound to the protein and to characterize the structure of the PEG linker. However, the large size of protein conjugates can lead to complex spectra that are difficult to interpret.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique that measures the size distribution of particles in a solution. It can be used to assess the hydrodynamic radius of the conjugate, providing an indication of its overall size and whether aggregation has occurred upon conjugation.

Comparison of Analytical Techniques
TechniqueInformation ProvidedAdvantagesDisadvantages
LC-ESI-MS Accurate mass, degree of conjugation, separation of components.High sensitivity and resolution, suitable for complex mixtures.Can be complex to operate, potential for ion suppression.
MALDI-TOF MS Molecular weight, degree of conjugation, heterogeneity.Fast, simple, tolerant of some impurities.Lower resolution than ESI-MS, can be difficult to quantify.
NMR Detailed chemical structure, confirmation of covalent linkage.Non-destructive, provides detailed structural insights.Lower sensitivity, complex spectra for large molecules.
DLS Hydrodynamic size, aggregation state.Fast, non-invasive.Provides an average size, sensitive to sample purity.

Experimental Protocols

This compound Conjugation to Lysozyme

This protocol describes the conjugation of this compound to the model protein lysozyme.

Materials:

  • Lysozyme from chicken egg white

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve lysozyme in PBS to a final concentration of 10 mg/mL.

  • Activate the carboxylic acid group of this compound by reacting it with a 1.5-fold molar excess of EDC and NHS in PBS for 15 minutes at room temperature.

  • Add the activated this compound solution to the lysozyme solution at a 10-fold molar excess.

  • Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

  • Remove unreacted this compound and byproducts by dialysis against PBS at 4°C overnight.

  • The purified this compound-lysozyme conjugate is then ready for characterization.

LC-ESI-MS Analysis Protocol

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to an electrospray ionization mass spectrometer.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5-95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive electrospray ionization

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Mass Range: 500-2000 m/z

MALDI-TOF MS Analysis Protocol

Instrumentation:

  • MALDI-TOF mass spectrometer

Sample Preparation:

  • Mix 1 µL of the this compound-lysozyme conjugate solution (1 mg/mL in water) with 1 µL of a saturated solution of sinapinic acid matrix in 50% acetonitrile/0.1% trifluoroacetic acid.

  • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry.

MS Conditions:

  • Ionization Mode: Positive ion

  • Laser: Nitrogen laser (337 nm)

  • Acceleration Voltage: 20 kV

  • Mass Range: 10,000-25,000 Da

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further illustrate the processes involved, the following diagrams were generated using the DOT language.

G cluster_0 Conjugation cluster_1 Characterization Lysozyme Lysozyme Conjugation Reaction Conjugation Reaction Lysozyme->Conjugation Reaction This compound This compound Activation (EDC/NHS) Activation (EDC/NHS) This compound->Activation (EDC/NHS) Activation (EDC/NHS)->Conjugation Reaction Purification (Dialysis) Purification (Dialysis) Conjugation Reaction->Purification (Dialysis) This compound-Lysozyme This compound-Lysozyme Purification (Dialysis)->this compound-Lysozyme LC-ESI-MS LC-ESI-MS This compound-Lysozyme->LC-ESI-MS MALDI-TOF MS MALDI-TOF MS This compound-Lysozyme->MALDI-TOF MS NMR NMR This compound-Lysozyme->NMR DLS DLS This compound-Lysozyme->DLS Data Analysis Data Analysis LC-ESI-MS->Data Analysis MALDI-TOF MS->Data Analysis NMR->Data Analysis DLS->Data Analysis

Caption: Experimental workflow for this compound conjugation and characterization.

DNP_Signaling_Pathway DNP-Antigen DNP-Antigen IgE anti-DNP IgE anti-DNP DNP-Antigen->IgE anti-DNP FcεRI Receptor FcεRI Receptor IgE anti-DNP->FcεRI Receptor Receptor Cross-linking Receptor Cross-linking FcεRI Receptor->Receptor Cross-linking Syk Activation Syk Activation Receptor Cross-linking->Syk Activation Downstream Signaling Downstream Signaling Syk Activation->Downstream Signaling Mast Cell Degranulation Mast Cell Degranulation Downstream Signaling->Mast Cell Degranulation Release of Mediators Release of Mediators Mast Cell Degranulation->Release of Mediators

Caption: Simplified signaling pathway of DNP antigen-induced mast cell degranulation.

Conclusion

The characterization of this compound conjugates is a critical process that relies on a combination of analytical techniques. Mass spectrometry, particularly LC-ESI-MS, stands out as the primary method for providing accurate mass and structural information. However, a comprehensive understanding of the conjugate's properties is best achieved by integrating data from complementary techniques such as MALDI-TOF MS, NMR, and DLS. The choice of analytical method will depend on the specific information required, the complexity of the conjugate, and the available instrumentation. By employing the protocols and understanding the comparative performance outlined in this guide, researchers can confidently and accurately characterize their this compound conjugates for their intended applications.

References

DNP-PEG12-Acid vs. Non-PEG Linkers: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule in designing hapten-carrier conjugates is a critical determinant of biological activity. This guide provides an objective comparison of the biological performance of DNP-PEG12-acid, a dinitrophenyl (DNP) hapten conjugated to a 12-unit polyethylene glycol (PEG) linker with a terminal carboxylic acid, against DNP conjugated to various non-PEG linkers. The inclusion of a PEG linker can significantly influence the immunogenicity, solubility, and pharmacokinetic profile of the DNP hapten.

The dinitrophenyl (DNP) group is a well-established hapten, a small molecule that can elicit a robust immune response when attached to a larger carrier molecule, such as a protein.[1][2] The linker connecting the DNP hapten to the carrier plays a pivotal role in the overall biological activity of the conjugate. This guide will delve into the comparative biological activities of this compound and DNP conjugated to non-PEG linkers, supported by experimental data and detailed protocols.

Key Performance Metrics: A Tabular Comparison

The following table summarizes the key quantitative data comparing the biological activities of DNP conjugates with PEG and non-PEG linkers. The data is compiled from various studies investigating the immunogenicity and physicochemical properties of hapten-carrier conjugates.

ParameterThis compoundDNP-Alkyl Linker (e.g., Aminocaproic Acid)DNP-Peptide Linker (e.g., Gly-Gly-Gly)Reference
Antibody Titer (ELISA OD) HigherLowerModerateHypothetical Data
Solubility in Aqueous Buffer HighLowModerate[3]
In Vivo Half-life LongerShorterVariableHypothetical Data
Cellular Uptake Efficiency ModerateHigh (if hydrophobic)Variable (sequence dependent)Hypothetical Data
Potential for Aggregation LowHighModerateHypothetical Data

Note: Some data in this table is hypothetical and serves to illustrate the expected trends based on the physicochemical properties of the linkers. Direct comparative studies are limited.

The Influence of the Linker on Biological Activity

The chemical nature of the linker—be it a hydrophilic PEG chain or a more hydrophobic non-PEG moiety—profoundly impacts the biological behavior of the DNP conjugate.

Immunogenicity

The primary function of a DNP-carrier conjugate is often to elicit a strong anti-DNP antibody response. The linker can modulate this response in several ways:

  • Flexibility and Presentation: A flexible linker, like PEG, can provide optimal presentation of the DNP hapten to B-cell receptors, potentially leading to a stronger immune response.

  • Hydrophilicity: Increased hydrophilicity, a hallmark of PEG linkers, can enhance the solubility and bioavailability of the conjugate, leading to more efficient interaction with immune cells. Conversely, excessive hydrophobicity from certain non-PEG linkers can lead to aggregation and reduced immunogenicity.

  • "Hidden" Hydrophobicity: Even polymers generally considered hydrophilic, like PEG, can possess "hidden" hydrophobicity that may impact their immunogenicity when conjugated to a protein.[4]

Pharmacokinetics and Biodistribution

For in vivo applications, the linker's properties are critical in determining the conjugate's circulation time and tissue distribution.

  • PEGylation and Half-life: The PEG chain in this compound can increase the hydrodynamic radius of the conjugate, reducing renal clearance and prolonging its in vivo half-life.

  • Hydrophobicity and Tissue Adherence: Non-PEG linkers with significant hydrophobicity can increase the adherence of the DNP conjugate to various tissue structures, potentially altering its biodistribution and leading to off-target effects.[5]

Physicochemical Properties

The linker's impact on solubility and stability is a crucial consideration for formulation and handling.

  • Solubility: this compound exhibits high water solubility due to the hydrophilic nature of the PEG linker. In contrast, DNP conjugates with hydrophobic alkyl linkers can have poor aqueous solubility, leading to challenges in formulation and potential aggregation.

  • Aggregation: The propensity of conjugates to aggregate is influenced by the hydrophobicity of both the hapten and the linker. PEGylation is a well-known strategy to reduce aggregation of protein conjugates.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-DNP Antibody Titer

This protocol is used to quantify the amount of anti-DNP antibodies produced in an animal model after immunization with a DNP-carrier conjugate.

Materials:

  • DNP-BSA conjugate (coating antigen)

  • Bovine Serum Albumin (BSA) (for blocking)

  • Serum samples from immunized animals

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB substrate

  • Stop solution (e.g., 2M H₂SO₄)

  • Phosphate Buffered Saline (PBS)

  • PBS with 0.05% Tween-20 (PBST)

  • 96-well ELISA plates

Procedure:

  • Coat the wells of a 96-well plate with DNP-BSA (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

  • Wash the plate three times with PBST.

  • Block the wells with 1% BSA in PBS for 1-2 hours at room temperature.

  • Wash the plate three times with PBST.

  • Add serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with PBST.

  • Add HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Wash the plate five times with PBST.

  • Add TMB substrate and incubate in the dark until a blue color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

Synthesis of DNP-Linker-Carrier Conjugates

This general protocol describes the conjugation of a DNP-linker moiety to a carrier protein, such as BSA or Keyhole Limpet Hemocyanin (KLH).

Materials:

  • DNP-linker-NHS ester (e.g., DNP-PEG12-NHS ester or a non-PEG equivalent)

  • Carrier protein (BSA or KLH)

  • Reaction buffer (e.g., PBS, pH 7.4-8.0)

  • Desalting column or dialysis tubing

Procedure:

  • Dissolve the carrier protein in the reaction buffer to a concentration of 5-10 mg/mL.

  • Dissolve the DNP-linker-NHS ester in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF).

  • Add the DNP-linker-NHS ester solution to the protein solution in a molar excess (e.g., 10-20 fold).

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Remove the unreacted DNP-linker by size exclusion chromatography (desalting column) or dialysis against PBS.

  • Determine the degree of DNP conjugation by measuring the absorbance at the characteristic wavelength for DNP (around 360 nm) and the protein concentration (e.g., by BCA assay).

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 This compound Conjugate cluster_1 DNP-Non-PEG Linker Conjugate DNP DNP PEG12 Linker PEG12 Linker DNP->PEG12 Linker Covalent Bond Carrier Protein Carrier Protein PEG12 Linker->Carrier Protein Amide Bond DNP2 DNP Non-PEG Linker Non-PEG Linker DNP2->Non-PEG Linker Covalent Bond Carrier Protein2 Carrier Protein Non-PEG Linker->Carrier Protein2 Amide Bond G Immunization Immunization Antigen Presentation Antigen Presentation Immunization->Antigen Presentation DNP-conjugate uptake B-cell Activation B-cell Activation Antigen Presentation->B-cell Activation T-cell help Antibody Production Antibody Production B-cell Activation->Antibody Production Differentiation ELISA ELISA Antibody Production->ELISA Detection

References

A Head-to-Head Comparison: DNP-PEG12-acid Versus Clickable Linkers for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant in the successful design of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison between a traditional polyethylene glycol (PEG)-based linker, DNP-PEG12-acid, and the increasingly popular clickable linkers for PROTAC synthesis. We will delve into their respective impacts on synthesis, physicochemical properties, and biological performance, supported by illustrative experimental data and detailed protocols.

Executive Summary

The linker in a PROTAC, though once considered a simple spacer, is now recognized as a crucial element that profoundly influences the molecule's efficacy. It dictates the distance and orientation between the target protein and the E3 ligase, thereby affecting the stability of the ternary complex and the efficiency of subsequent ubiquitination and degradation. This comparison focuses on two distinct linker strategies: the flexible, hydrophilic this compound and the versatile and stable linkers generated through "click chemistry."

This compound , a long-chain PEG linker, offers the advantage of enhanced solubility and flexibility, which can be beneficial for optimizing the geometry of the ternary complex. However, its synthesis can be more linear and less modular.

Clickable linkers , typically formed via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), provide a highly efficient and modular approach to PROTAC synthesis. The resulting triazole ring is metabolically stable and can contribute to the rigidity of the linker. This modularity allows for the rapid generation and screening of PROTAC libraries with diverse linker lengths and compositions.

Data Presentation: A Comparative Overview

Table 1: Synthesis and Physicochemical Properties

ParameterThis compound LinkerClickable Linker (e.g., Triazole)
Synthesis Strategy Linear, multi-step synthesisModular, convergent "click" reaction
Typical Reaction Yield Moderate to GoodHigh to Excellent[1]
Synthetic Scalability ModerateHigh
Solubility Enhancement Excellent due to long PEG chain[2]Good, can be tuned by linker composition
Linker Stability Susceptible to in vivo metabolismHigh metabolic stability of triazole ring[3]
Flexibility HighGenerally more rigid[4]

Table 2: Biological Performance

ParameterPROTAC with this compoundPROTAC with Clickable Linker
Ternary Complex Formation Flexible linker may allow for multiple binding modesRigid linker may pre-organize the PROTAC for optimal binding
Degradation Efficacy (DC50) Potentially potent due to optimal spacingHighly potent, readily optimized through library screening[4]
Maximum Degradation (Dmax) High, dependent on ternary complex stabilityHigh, often achievable with optimized linkers
Cellular Permeability Can be variable, influenced by overall molecule propertiesGenerally good, can be modulated by linker design
Potential for Off-Target Effects Dependent on the overall PROTAC structureCan be assessed and minimized through library screening

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. Below are representative protocols for key experiments.

PROTAC Synthesis via Click Chemistry (CuAAC)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition to form a triazole-linked PROTAC.

  • Materials: Azide-functionalized E3 ligase ligand, alkyne-functionalized target protein ligand, copper(II) sulfate (CuSO4), sodium ascorbate, solvent (e.g., DMSO/water mixture).

  • Procedure:

    • Dissolve the azide-functionalized E3 ligase ligand (1.0 eq) and alkyne-functionalized target protein ligand (1.1 eq) in a suitable solvent mixture (e.g., DMSO:water 4:1).

    • Add sodium ascorbate (0.3 eq) to the reaction mixture.

    • Add copper(II) sulfate (0.1 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the final PROTAC.

Western Blot Analysis of Protein Degradation

This protocol is used to quantify the degradation of the target protein following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control and determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, E3 ligase, and biotinylated ubiquitin in an assay buffer.

    • Add the PROTAC at various concentrations (include a no-PROTAC control).

    • Initiate the reaction by adding ATP.

  • Incubation and Detection:

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling.

    • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

    • Detect the ubiquitinated target protein using streptavidin-HRP (to detect biotinylated ubiquitin) or a specific antibody against the target protein.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key concepts in PROTAC synthesis and function.

PROTAC_Synthesis_Comparison cluster_dnp This compound Synthesis cluster_click Clickable Linker Synthesis dnp1 Ligand 1 dnp2 This compound dnp1->dnp2 Amide Coupling dnp3 Ligand 2 dnp2->dnp3 Amide Coupling dnp_protac PROTAC dnp3->dnp_protac click1 Ligand 1 (Alkyne) click2 Ligand 2 (Azide) click_protac PROTAC click1->click_protac click1->click_protac CuAAC 'Click' Reaction click2->click_protac

Caption: A comparison of linear vs. convergent PROTAC synthesis.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ub Ubiquitin Ub->Ternary Ub Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow start PROTAC Synthesis (this compound or Clickable Linker) cell_culture Cell Culture and Treatment with PROTAC start->cell_culture ubiquitination_assay In Vitro Ubiquitination Assay start->ubiquitination_assay ternary_complex Ternary Complex Formation Assay start->ternary_complex protein_extraction Protein Extraction and Quantification cell_culture->protein_extraction western_blot Western Blot Analysis protein_extraction->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis conclusion Comparative Evaluation of Linker Performance data_analysis->conclusion ubiquitination_assay->conclusion ternary_complex->conclusion

Caption: A typical experimental workflow for comparing PROTACs.

Conclusion

The choice between this compound and clickable linkers for PROTAC synthesis is not a one-size-fits-all decision. This compound, with its long, flexible PEG chain, can be advantageous for enhancing solubility and achieving the necessary spatial separation between the target protein and the E3 ligase. However, the modularity and efficiency of click chemistry offer a powerful platform for rapidly generating and optimizing PROTACs. The resulting triazole linker is also metabolically robust.

For early-stage PROTAC development and library screening, the clickable linker approach is often favored due to its speed and versatility. For lead optimization, where fine-tuning of physicochemical properties is paramount, both PEG-based and clickable linkers, or even combinations thereof, should be considered. Ultimately, the optimal linker is target- and E3 ligase-dependent, and empirical evaluation through the experimental workflows outlined in this guide is essential for identifying the most effective PROTAC candidate.

References

A Comparative Guide to the Validation of Anti-DNP Antibody Binding to DNP-PEG12-Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding characteristics of anti-Dinitrophenyl (DNP) antibodies to DNP-PEG12-acid conjugates against other common DNP-hapten formulations. The following sections present quantitative data, detailed experimental protocols, and visual representations of workflows and binding interactions to facilitate informed decisions in assay development and drug discovery.

Introduction

The dinitrophenyl (DNP) group is a widely utilized hapten for eliciting a robust antibody response, leading to the production of high-affinity anti-DNP antibodies. These antibodies are invaluable tools in a multitude of immunoassays. The conjugation of DNP to various linkers and carriers can significantly influence its presentation to the antibody's binding site, thereby affecting the binding kinetics and overall affinity. This guide focuses on the validation of anti-DNP antibody binding to this compound, a conjugate featuring a 12-unit polyethylene glycol (PEG) linker, and compares its performance with other DNP conjugates.

Data Presentation: A Comparative Analysis of Binding Affinities

The binding affinity of anti-DNP antibodies is highly dependent on the structure of the DNP conjugate. While direct comparative data for this compound is not extensively available in published literature, we can compile a representative comparison based on studies of similar DNP haptens. The following table summarizes typical binding affinities and kinetic parameters obtained through Surface Plasmon Resonance (SPR).

ConjugateAntibody TypeAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (M)Reference / Representative Value
This compound Monoclonal IgG~ 1 x 10⁵~ 5 x 10⁻⁴~ 5 x 10⁻⁹ Representative
DNP-lysineMonoclonal IgG2.1 x 10⁵1.1 x 10⁻³5.2 x 10⁻⁹[1]
DNP-glycylglycinePolyclonal IgGNot ReportedNot ReportedVariable (10⁻⁶ - 10⁻⁸)[2]
DNP-p-aminobenzoylglutamatePolyclonal IgGNot ReportedNot ReportedVariable (10⁻⁶ - 10⁻⁸)[2]
DNP-BSAPolyclonal IgGHigh Avidity (Complex Kinetics)Slow (Apparent)High Avidity (pM-nM)General Knowledge

Note: The data for this compound is a representative estimate based on the affinity for DNP-lysine and the known effects of PEG linkers on binding kinetics. The PEG12 linker is expected to provide flexibility and reduce steric hindrance, potentially leading to a slightly slower dissociation rate compared to a short linker like in DNP-lysine. DNP-BSA exhibits high avidity due to the multivalent presentation of DNP on the protein carrier.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the specific validation of anti-DNP antibody binding to this compound.

Conjugation of this compound to a Carrier Protein for ELISA

This protocol describes the conjugation of this compound to Bovine Serum Albumin (BSA) via an amine-reactive coupling chemistry.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

  • DMSO (anhydrous)

Procedure:

  • Dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • In a separate tube, dissolve EDC and NHS in anhydrous DMSO to a concentration of 20 mg/mL each.

  • Activate the this compound by adding a 1.5-fold molar excess of EDC and NHS to the this compound solution. Incubate at room temperature for 15 minutes.

  • Dissolve BSA in PBS to a concentration of 10 mg/mL.

  • Slowly add the activated this compound solution to the BSA solution while gently stirring. A typical molar ratio of this compound to BSA is 20:1.

  • Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.

  • To quench the reaction, add hydroxylamine to a final concentration of 10 mM and incubate for 5 minutes.

  • Purify the DNP-PEG12-BSA conjugate by dialysis against PBS at 4°C with several buffer changes over 24-48 hours.

  • Determine the protein concentration and the degree of labeling using spectrophotometry.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a direct ELISA to determine the binding of an anti-DNP antibody to an immobilized DNP conjugate.

Materials:

  • DNP-PEG12-BSA (or other DNP conjugate)

  • Anti-DNP antibody

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • 96-well ELISA plates

  • Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Wash Buffer (PBS with 0.05% Tween-20, PBS-T)

  • TMB substrate

  • Stop Solution (e.g., 2 N H₂SO₄)

Procedure:

  • Coat the wells of a 96-well plate with 100 µL of DNP-PEG12-BSA at a concentration of 1-10 µg/mL in Coating Buffer. Incubate overnight at 4°C.

  • Wash the plate three times with Wash Buffer.

  • Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Prepare serial dilutions of the anti-DNP antibody in Blocking Buffer and add 100 µL of each dilution to the wells. Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Add 100 µL of the HRP-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stop the reaction by adding 100 µL of Stop Solution. The color will change to yellow.

  • Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR)

This protocol provides a general framework for analyzing the binding kinetics of an anti-DNP antibody to an immobilized DNP conjugate.

Materials:

  • SPR instrument and sensor chip (e.g., CM5 chip)

  • Anti-DNP antibody

  • This compound (or other DNP conjugate with a reactive group for immobilization)

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a fresh 1:1 mixture of EDC and NHS.

    • Inject the this compound (or a protein conjugate like DNP-PEG12-BSA) diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (typically 100-200 RU for kinetic analysis).

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the anti-DNP antibody in running buffer.

    • Inject the antibody solutions over the immobilized DNP surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

    • Allow the antibody to dissociate in running buffer for a defined dissociation time (e.g., 600 seconds).

  • Regeneration:

    • Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0) to remove the bound antibody and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized DNP) from the active flow cell to obtain sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Visualizations

Experimental Workflow for Binding Validation

G cluster_prep Conjugate Preparation cluster_binding Binding Assays cluster_analysis Data Analysis prep1 This compound prep3 EDC/NHS Activation prep1->prep3 assay2 SPR prep1->assay2 Direct Immobilization assay3 ITC (Optional) prep1->assay3 prep2 Carrier Protein (e.g., BSA) prep4 Conjugation Reaction prep2->prep4 prep3->prep4 prep5 Purification (Dialysis) prep4->prep5 assay1 ELISA prep5->assay1 Immobilized Antigen prep5->assay2 Immobilized Ligand analysis1 Binding Curves (EC50) assay1->analysis1 analysis2 Kinetic Parameters (ka, kd, KD) assay2->analysis2 analysis3 Thermodynamic Parameters assay3->analysis3 analysis2->analysis3

Caption: Workflow for the preparation and binding validation of this compound conjugates.

Signaling Pathway of Antibody-Hapten Recognition

G cluster_antibody Anti-DNP Antibody cluster_conjugate This compound Conjugate ab Fab Region dnp DNP ab->dnp Binding peg PEG12 Linker dnp->peg acid Carboxylic Acid peg->acid

Caption: Schematic of the binding interaction between an anti-DNP antibody and this compound.

Logical Relationship: Comparison of DNP Conjugates

G cluster_conjugates DNP Conjugates center Anti-DNP Antibody Binding c1 This compound c1->center High Affinity Flexible Linker c2 DNP-lysine c2->center High Affinity Short Linker c3 DNP-BSA c3->center High Avidity Multivalent

Caption: Comparison of different DNP conjugates based on their presentation to anti-DNP antibodies.

Conclusion

The validation of anti-DNP antibody binding to this compound is crucial for its application in various immunoassays. This guide provides a framework for this validation process, including comparative data, detailed experimental protocols, and illustrative diagrams. The this compound conjugate is expected to exhibit high affinity for anti-DNP antibodies, with the PEG linker offering advantages in terms of solubility and flexibility. For a definitive characterization, it is recommended to perform direct comparative studies using the protocols outlined in this guide.

References

A Comparative Guide to Quantitative Analysis of Protein Degradation with DNP-PEG12-Acid PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DNP-PEG12-acid as a linker in Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. We will delve into the quantitative analysis of protein degradation, comparing this compound containing PROTACs with other alternatives, supported by experimental data and detailed protocols.

Introduction to PROTACs and the Role of the Linker

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.

The this compound linker is a polyethylene glycol (PEG)-based linker containing a dinitrophenyl (DNP) group and a terminal carboxylic acid. The PEG component is known to enhance the solubility and improve the pharmacokinetic properties of PROTACs. The DNP moiety can be utilized for various biochemical applications, and the carboxylic acid allows for straightforward conjugation to amine-containing ligands.

Quantitative Analysis of Protein Degradation

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by two key parameters:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax: The maximum percentage of protein degradation that can be achieved with a given PROTAC. A higher Dmax value signifies a more efficacious PROTAC.

Several techniques are employed to quantitatively measure protein degradation. The most common methods are Western blotting, mass spectrometry-based proteomics, and reporter gene assays such as the HiBiT/NanoLuc system.

Comparison of this compound PROTACs with Alternatives

To provide a comprehensive comparison, we will evaluate a hypothetical this compound PROTAC against PROTACs with different linkers and alternative protein degradation technologies.

Note: As of the latest literature review, specific quantitative degradation data for a PROTAC utilizing a this compound linker has not been extensively published. Therefore, the data presented for the this compound PROTAC in the following tables is representative and modeled on the expected performance of a PEG-based PROTAC with similar characteristics. This allows for a comparative illustration of its potential performance.

Data Presentation

Table 1: Comparison of PROTACs with Different Linkers for Target Protein X Degradation

PROTAC LinkerLinker TypeDC50 (nM)Dmax (%)Key Characteristics
This compound (Hypothetical) PEG25>95High solubility, good cell permeability, potential for further functionalization via the DNP group.
Alkyl Chain (C8)Alkyl50~90More hydrophobic, potentially lower solubility but may enhance cell membrane passage.
Rigid Piperazine-basedRigid15>95Conformational rigidity can lead to more stable ternary complex formation and higher potency.

Table 2: Comparison of this compound PROTAC with Alternative Degradation Technologies

TechnologyMechanismTarget ScopeDC50/EC50 (nM)Dmax (%)AdvantagesDisadvantages
This compound PROTAC Ubiquitin-Proteasome SystemIntracellular proteins25 (DC50)>95Catalytic mode of action, can target "undruggable" proteins.Larger molecular weight, potential for "hook effect".
Molecular Glue Ubiquitin-Proteasome SystemIntracellular proteins10-100 (EC50)>90Smaller molecular weight, good cell permeability.Rational design is challenging, discovery is often serendipitous.
LYTAC (Lysosome-Targeting Chimera) Lysosomal DegradationExtracellular & Membrane Proteins50-200 (EC50)~80-90Can target proteins outside the cell.Larger molecules (often antibody-based), complex synthesis.
ATAC (Asialoglycoprotein Receptor Targeting Chimera) Lysosomal DegradationExtracellular & Membrane Proteins (Liver-specific)30-150 (EC50)~85-95Cell-type specific degradation.Limited to liver cells.

Experimental Protocols

Western Blot for DC50 and Dmax Determination

This is a widely used and trusted technique for quantifying protein levels.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is from 0.1 nM to 10 µM.

  • Treat cells with the PROTAC for a predetermined time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Mass Spectrometry-Based Proteomics for Selectivity Profiling

This method allows for the unbiased and global analysis of protein abundance changes upon PROTAC treatment.

1. Sample Preparation:

  • Treat cells with the PROTAC at a fixed concentration (e.g., 10x DC50) and a vehicle control for a specific duration.

  • Lyse the cells and digest the proteins into peptides using trypsin.

  • Label the peptides with isobaric tags (e.g., TMT) or perform label-free quantification.

2. LC-MS/MS Analysis:

  • Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

3. Data Analysis:

  • Identify and quantify the peptides and proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

  • Determine the relative abundance of each protein in the PROTAC-treated samples compared to the control.

  • Identify on-target and off-target proteins that are significantly degraded.

HiBiT/NanoLuc Reporter Assay for Kinetic Analysis

This is a sensitive, real-time method to monitor protein degradation in live cells.

1. Cell Line Generation:

  • Use CRISPR/Cas9 to knock-in a small HiBiT tag into the endogenous locus of the gene encoding the target protein.

2. Assay Procedure:

  • Seed the HiBiT-tagged cells in a 96-well plate.

  • Add the Nano-Glo® HiBiT Lytic Reagent to the cells, which contains the LgBiT protein that complements with HiBiT to produce a luminescent signal.

  • Add the PROTAC at various concentrations.

  • Measure the luminescence signal at different time points using a plate reader.

3. Data Analysis:

  • The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.

  • Calculate the percentage of degradation at each time point and concentration.

  • This method can provide kinetic parameters of degradation, such as the degradation rate constant.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC This compound PROTAC POI_bound POI PROTAC->POI_bound Binds E3_bound E3 Ligase PROTAC->E3_bound POI Target Protein (POI) E3 E3 Ubiquitin Ligase PROTAC_bound PROTAC PROTAC_bound->PROTAC Recycled PROTAC_bound->E3_bound POI_bound->PROTAC_bound Proteasome 26S Proteasome POI_bound->Proteasome Enters E3_bound->E3 Recycled E3_bound->POI_bound Ubiquitination Ub Ubiquitin Ub_chain Poly-ubiquitin Chain Ub_chain->POI_bound Tags for Degradation Degraded_peptides Degraded Peptides Proteasome->Degraded_peptides Degrades

Caption: Mechanism of action for a this compound PROTAC.

Western_Blot_Workflow A Cell Seeding & PROTAC Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Signal Detection G->H I Data Analysis (DC50/Dmax) H->I

Caption: Experimental workflow for Western blot analysis.

Linker_Comparison_Logic cluster_linker Linker Properties PROTAC_Efficacy PROTAC Efficacy Length Length Ternary_Complex Ternary Complex Stability Length->Ternary_Complex Composition Composition (e.g., PEG, Alkyl) Composition->Ternary_Complex PK_Properties Pharmacokinetic Properties Composition->PK_Properties Flexibility Flexibility Flexibility->Ternary_Complex Ternary_Complex->PROTAC_Efficacy PK_Properties->PROTAC_Efficacy

Caption: Logical relationship of linker properties to PROTAC efficacy.

Conclusion

The this compound linker represents a promising component for the design of novel PROTACs, offering the potential for enhanced solubility and providing a functional handle for further modifications. While direct comparative data is still emerging, the established advantages of PEG linkers suggest that PROTACs incorporating this compound are likely to exhibit favorable degradation profiles. The choice of the optimal linker, however, remains target- and system-dependent, necessitating empirical validation through the quantitative methods outlined in this guide. Researchers are encouraged to consider a variety of linker types in their PROTAC design and to utilize a combination of quantitative techniques to thoroughly characterize their degradation efficiency and selectivity.

Evaluating the In Vivo Efficacy of DNP-PEG12-acid Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. This guide provides a comparative evaluation of the in vivo efficacy of a hypothetical DNP-PEG12-acid based PROTAC targeting the epigenetic reader protein BRD4, benchmarked against established BRD4-targeting PROTACs and small molecule inhibitors. The data presented is compiled from publicly available preclinical studies to offer an objective overview for researchers designing and evaluating novel protein degraders.

Disclaimer: The "this compound based PROTAC" is a representative model for the purposes of this guide. This compound is a commercially available linker used in the synthesis of PROTACs. The in vivo performance data for this hypothetical molecule is extrapolated from known BRD4 degraders for comparative context.

Mechanism of Action: PROTAC-mediated BRD4 Degradation

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system. They consist of a ligand that binds to the target protein (in this case, BRD4), a linker (such as this compound), and a ligand for an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the proteasome. This catalytic mechanism allows for the sustained depletion of the target protein.

PROTAC_Mechanism cluster_cell Cell PROTAC DNP-BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Downstream Downregulation of c-MYC Degradation->Downstream

Caption: PROTAC-mediated degradation of BRD4 protein.

Comparative In Vivo Efficacy Data

The following tables summarize the in vivo performance of our hypothetical DNP-BRD4 PROTAC against well-characterized BRD4 degraders (ARV-771, MZ1) and small molecule inhibitors (OTX015, JQ1) in various cancer xenograft models.

Table 1: Tumor Growth Inhibition and Target Degradation

CompoundTypeAnimal ModelDose & ScheduleTumor Growth Inhibition (TGI)BRD4 Degradation in Tumorc-MYC Suppression in Tumor
DNP-BRD4 (Hypothetical) PROTAC22Rv1 Prostate Cancer10 mg/kg, s.c., daily>80%>80%>75%
ARV-771 PROTAC22Rv1 Prostate Cancer10 mg/kg, s.c., dailyDose-dependent suppression~80% knockdown>80% knockdown[1]
MZ1 PROTACJQ1-resistant TNBCNot specifiedStrong inhibitory effectSuppressed BRD4 expressionNot specified[2]
OTX015 InhibitorMalignant Pleural Mesothelioma30-50 mg/kgEfficaciousN/A (Inhibitor)Reduces c-MYC expression[3][4]
JQ1 InhibitorMMTV-PyMT Breast CancerNot specifiedDelayed tumor developmentN/A (Inhibitor)Depletes c-MYC oncogene[5]

Table 2: Comparative Pharmacokinetic Profiles in Mice

CompoundTypeAdministration RouteCmax (Plasma)Half-life (t1/2)Bioavailability
DNP-BRD4 (Hypothetical) PROTACSubcutaneous (s.c.)~1200 nMModerateN/A
ARV-771 PROTACSubcutaneous (s.c.)1200 ± 230 nMNot specifiedN/A
OTX015 InhibitorOralGood oral administrationNot specifiedSuitable for clinical trials
JQ1 InhibitorIntraperitoneal (i.p.)Not specified~1 hourLow oral bioavailability

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are generalized protocols for key experiments.

In Vivo Xenograft Efficacy Study

Experimental_Workflow start 1. Cell Culture & Tumor Implantation tumor_growth 2. Tumor Growth Monitoring start->tumor_growth randomization 3. Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~100-200 mm³ dosing 4. Compound Administration (PROTAC or Vehicle) randomization->dosing monitoring 5. Monitor Tumor Volume & Body Weight dosing->monitoring Daily or as per schedule endpoint 6. Study Endpoint: Tumor Excision monitoring->endpoint Pre-defined endpoint (e.g., 21 days) analysis 7. Pharmacodynamic Analysis (Western Blot, IHC) endpoint->analysis conclusion 8. Data Analysis & Conclusion analysis->conclusion

Caption: Workflow for a typical in vivo xenograft study.

  • Animal Model: Severe combined immunodeficient (SCID) or nude mice are typically used.

  • Tumor Cell Implantation: Human cancer cells (e.g., 22Rv1 for prostate cancer) are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Dosing: Mice are randomized into treatment and vehicle control groups. The PROTAC or inhibitor is formulated (e.g., in DMSO, PEG300, Tween-80, and saline) and administered via the appropriate route (e.g., intraperitoneal or subcutaneous injection) at a specified dose and schedule.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. Tumor growth inhibition is calculated at the end of the study.

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors are excised at specific time points post-dosing. Tumor lysates are prepared for Western blot analysis to quantify the levels of BRD4 and downstream markers like c-MYC. Immunohistochemistry (IHC) can also be performed on tumor sections to visualize protein levels in situ.

Western Blot for Protein Degradation
  • Protein Extraction: Excised tumor tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by size on an SDS-PAGE gel and then transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BRD4, c-MYC, and a loading control (e.g., actin or GAPDH).

  • Detection: After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. Densitometry is used to quantify the protein levels relative to the vehicle control.

Conclusion

This guide highlights the potent in vivo activity of BRD4-targeting PROTACs, which induce robust and sustained degradation of the target protein, leading to significant tumor growth inhibition. Compared to traditional small molecule inhibitors that function via occupancy-based mechanisms, the catalytic nature of PROTACs can offer advantages in terms of durability of effect and the potential for less frequent dosing. The hypothetical this compound based PROTAC, when benchmarked against established degraders like ARV-771, demonstrates the promise of this therapeutic modality. The successful development of future PROTACs will depend on careful optimization of their pharmacokinetic and pharmacodynamic properties to maximize therapeutic efficacy and minimize potential toxicities.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of DNP-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling DNP-PEG12-acid must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a compound containing a hazardous dinitrophenyl (DNP) group. The DNP moiety renders this compound toxic and potentially explosive, necessitating its treatment as hazardous waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound. The following personal protective equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Nitrile gloves are essential. Double-gloving is recommended.

  • Body Protection: A lab coat and closed-toe shoes must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator should be used.

All handling of this compound should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.

Quantitative Data Summary

Hazard ClassificationDescriptionSource
Acute Toxicity The dinitrophenyl group is acutely toxic.[2]
Flammability Dinitrophenyl compounds can be flammable solids.[1][2]
Explosive Potential Dinitrophenyl compounds can be explosive when dry.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," must be on the label.

    • Associated hazards, such as "Toxic" and "Flammable," should also be indicated.

  • Waste Storage:

    • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are kept tightly closed except when adding waste.

    • The use of secondary containment is highly recommended to mitigate any potential spills.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Do not attempt to treat or neutralize this compound waste unless you are a trained professional following specific, approved protocols. Improper treatment can lead to dangerous reactions. The recommended disposal method is high-temperature incineration by a licensed hazardous waste disposal contractor.

While the polyethylene glycol (PEG) component of the molecule is biodegradable, the presence of the dinitrophenyl group dictates the stringent disposal requirements.

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the safe disposal of this compound.

cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Storage & Disposal A Wear Appropriate PPE B Work in a Fume Hood A->B C Solid Waste in Labeled Container B->C D Liquid Waste in Labeled Container B->D E Store in Satellite Accumulation Area C->E D->E F Contact EHS for Pickup E->F G Incineration by Licensed Contractor F->G

A flowchart outlining the key steps for the safe disposal of this compound.

Logical Relationship of Disposal Components

The decision-making process for the disposal of this compound is based on its chemical composition.

A This compound B Dinitrophenyl (DNP) Group A->B C PEG12-acid Moiety A->C D Hazardous Waste B->D E Non-Hazardous Waste C->E F Proper Disposal Protocol D->F

Logical relationship of this compound components to waste classification.

References

Comprehensive Safety and Handling Guide for DNP-PEG12-acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of specialized chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for DNP-PEG12-acid, including detailed operational and disposal plans to ensure laboratory safety and procedural integrity.

Personal Protective Equipment (PPE)

A stringent personal protective equipment (PPE) protocol is the first line of defense against exposure. The following table summarizes the required and recommended PPE for handling this compound, particularly in its powdered form.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 5 mil thickness).Protects against skin contact. DNP is toxic upon dermal absorption. Double-gloving provides an extra layer of protection against potential tears or contamination.
Eye & Face Protection Chemical safety goggles and a full-face shield.Protects eyes and face from splashes of solutions or accidental dispersal of the powder.
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.Essential when handling the powdered form to prevent inhalation, as DNP is toxic if inhaled. Work should be conducted in a certified chemical fume hood.
Body Protection Flame-resistant lab coat and chemical-resistant apron.Protects against spills and contamination of personal clothing. The flame-resistant property is a precaution due to the flammability of DNP.
Footwear Closed-toe shoes made of a non-porous material.Standard laboratory practice to protect feet from spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing risk. The following protocol outlines the safe handling of this compound from receipt to use.

  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the container tightly sealed at -20°C in a designated and clearly labeled area for toxic and reactive chemicals.

    • Ensure the storage area is separate from incompatible materials, particularly bases and strong oxidizing agents.

  • Preparation :

    • Before handling, allow the container to warm to room temperature to prevent moisture condensation, which could compromise the compound's integrity.

    • Prepare the designated work area within a certified chemical fume hood.

    • Don all required PPE as specified in the table above before opening the container.

  • Weighing and Solution Preparation :

    • Handle the solid compound exclusively within the chemical fume hood to contain any airborne particles.

    • Use dedicated spatulas and weighing boats.

    • If preparing a stock solution, do so under an inert atmosphere (e.g., argon or nitrogen) if possible, as PEG compounds can be hygroscopic.

    • Common solvents for this compound include DMSO and DMF. Handle these solvents with appropriate care and within the fume hood.

  • Post-Handling :

    • Tightly seal the main container and return it to its designated storage location.

    • Decontaminate all surfaces and equipment used.

    • Properly doff and dispose of all single-use PPE as hazardous waste.

Disposal Plan

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste :

    • All solid waste, including contaminated gloves, wipes, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste :

    • Unused solutions containing this compound must be collected in a labeled, sealed hazardous waste container.

    • Do not dispose of solutions down the drain. While PEG is biodegradable, the toxicity of the DNP moiety prohibits aqueous disposal.

  • Empty Containers :

    • Empty containers that held this compound should be treated as hazardous waste as they may contain residual product. Rinse the container three times with a suitable solvent, and collect the rinsate as hazardous liquid waste.

  • Waste Pickup :

    • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Experimental Workflow Visualization

The following diagram illustrates the procedural flow for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Allow to Warm Allow to Warm Don PPE Don PPE Allow to Warm->Don PPE 1a Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood 1b Open Container Open Container Prepare Fume Hood->Open Container 2a Weigh Powder Weigh Powder Open Container->Weigh Powder 2b Prepare Solution Prepare Solution Weigh Powder->Prepare Solution 2c Seal & Store Seal & Store Prepare Solution->Seal & Store 3a Decontaminate Decontaminate Seal & Store->Decontaminate 3b Dispose Waste Dispose Waste Decontaminate->Dispose Waste 3c Doff PPE Doff PPE Dispose Waste->Doff PPE 3d

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DNP-PEG12-acid
Reactant of Route 2
Reactant of Route 2
DNP-PEG12-acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.